Lasonolide A
Description
Structure
3D Structure
Properties
Molecular Formula |
C41H60O9 |
|---|---|
Molecular Weight |
696.9 g/mol |
IUPAC Name |
(5-methyl-2-methylidenehexyl) (Z,2R)-2-hydroxy-6-[(1R,4E,6E,9S,11S,12R,13R,14Z,16E,19E,21S,23S,24S)-11-hydroxy-24-(hydroxymethyl)-12,15,24-trimethyl-3-oxo-2,22,26-trioxatricyclo[19.3.1.19,13]hexacosa-4,6,14,16,19-pentaen-23-yl]hex-4-enoate |
InChI |
InChI=1S/C41H60O9/c1-28(2)21-22-30(4)26-47-40(46)34(43)18-13-14-19-37-41(6,27-42)38-25-33(49-37)17-10-7-9-15-29(3)23-36-31(5)35(44)24-32(48-36)16-11-8-12-20-39(45)50-38/h8-15,17,20,23,28,31-38,42-44H,4,7,16,18-19,21-22,24-27H2,1-3,5-6H3/b11-8+,14-13-,15-9+,17-10+,20-12+,29-23-/t31-,32+,33-,34-,35+,36-,37+,38-,41+/m1/s1 |
InChI Key |
XYYABYHBQHRGAT-ZUFIHRSYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H]2C/C=C/C=C/C(=O)O[C@@H]3C[C@@H](/C=C/C/C=C/C(=C\[C@H]1O2)/C)O[C@H]([C@]3(C)CO)C/C=C\C[C@H](C(=O)OCC(=C)CCC(C)C)O)O |
Canonical SMILES |
CC1C(CC2CC=CC=CC(=O)OC3CC(C=CCC=CC(=CC1O2)C)OC(C3(C)CO)CC=CCC(C(=O)OCC(=C)CCC(C)C)O)O |
Synonyms |
lasonolide A |
Origin of Product |
United States |
Foundational & Exploratory
Lasonolide A: A Technical Guide on its Discovery, Bioactivity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasonolide A, a potent macrolide first isolated from the marine sponge Forcepia sp., has garnered significant attention in the scientific community due to its powerful cytotoxic effects against a broad spectrum of cancer cell lines.[1][2][3][4] Its unique mechanism of action, which includes the induction of premature chromosome condensation and modulation of key signaling pathways, distinguishes it from many existing chemotherapeutic agents and highlights its potential as a lead compound in oncology drug development.[1][2][3][5] This technical guide provides an in-depth overview of the discovery of this compound, its detailed experimental protocols for isolation and bioactivity assessment, a comprehensive summary of its cytotoxic properties, and an exploration of its molecular mechanism of action.
Discovery and Isolation from Forcepia sp.
This compound was first reported in 1994 by Horton and colleagues following a bioassay-guided fractionation of an extract from the shallow-water Caribbean marine sponge, Forcepia sp.[6] The isolation process was directed by the extract's ability to inhibit the in vitro proliferation of A-549 human lung carcinoma cells and to interfere with cell adhesion.[6] While initially believed to be a product of the sponge itself, subsequent metagenomic analysis of Forcepia sp. has strongly suggested that the true producer of this compound is an uncultured symbiotic bacterium, "Candidatus Thermopylae lasonolidus," belonging to the phylum Verrucomicrobia.[3][5] This discovery has significant implications for the sustainable supply of this compound, pointing towards fermentation or synthetic biology approaches as viable alternatives to sponge harvesting.
Structural Elucidation and Stereochemistry
The planar structure of this compound was initially determined using NMR spectroscopy.[6] However, the complete and correct stereostructure was later revised based on total synthesis efforts.[7][8] These synthetic studies were crucial in establishing the absolute stereochemistry of the natural product, revealing that the levorotatory enantiomer, (-)-Lasonolide A, is the biologically active form.[7][9]
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a synthesized methodology based on the original discovery and subsequent work on lasonolide analogs.[6][10]
Objective: To isolate and purify this compound from the marine sponge Forcepia sp.
Materials:
-
Frozen Forcepia sp. sponge tissue
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Reversed-phase C18 silica gel
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector
-
Semi-preparative HPLC columns (Silica and C18)
-
Rotary evaporator
Procedure:
-
Extraction:
-
Homogenize the frozen sponge tissue (e.g., 100 g) and extract exhaustively with a 1:1 mixture of MeOH/CH₂Cl₂ at room temperature.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude aqueous suspension.
-
-
Solvent Partitioning:
-
Partition the aqueous suspension sequentially with heptane and then EtOAc.
-
Separate the layers and concentrate the EtOAc fraction, which typically contains the bioactive compounds.
-
-
Initial Chromatographic Fractionation:
-
Subject the concentrated EtOAc fraction to vacuum liquid chromatography (VLC) or flash column chromatography on silica gel.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% heptane to 100% EtOAc.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or a preliminary bioassay to identify active fractions.
-
-
HPLC Purification:
-
Further purify the active fractions using HPLC. This is often a multi-step process.
-
Normal-Phase HPLC: Use a silica gel column with an isocratic or gradient solvent system such as EtOAc/heptane (e.g., 7:3) to separate major components.[6]
-
Reversed-Phase HPLC: Polish the fractions containing this compound on a C18 column using a solvent system like MeOH/H₂O.
-
Monitor the elution profile using a PDA detector, looking for the characteristic UV absorbance of the lasonolide chromophore.
-
-
Purity Confirmation:
-
Assess the purity of the isolated this compound using analytical HPLC.
-
Confirm the structure using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A-549, PANC-1, P388)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Biological Activity and Cytotoxicity
This compound exhibits potent cytotoxic activity against a wide range of human cancer cell lines, with IC₅₀ values often in the nanomolar to low micromolar range. Its efficacy has been demonstrated in cell lines derived from various cancers, including lung, pancreatic, and leukemia.[1]
Cytotoxicity Data for this compound and Analogs
| Compound | Cell Line | Cancer Type | IC₅₀ |
| This compound | A-549 | Human Lung Carcinoma | 19 ng/mL (~30 nM) |
| P388 | Murine Leukemia | 2 ng/mL (~3 nM) | |
| PANC-1 | Human Pancreatic Carcinoma | 68 ± 10 nM | |
| Lasonolide C | A-549 | Human Lung Carcinoma | 0.13 µM |
| PANC-1 | Human Pancreatic Carcinoma | 0.38 µM | |
| NCI-ADR-RES | Ovarian (drug-resistant) | 1.12 µM | |
| Lasonolide D | A-549 | Human Lung Carcinoma | 4.5 µM |
| PANC-1 | Human Pancreatic Carcinoma | 4.89 µM | |
| Lasonolide E | A-549 | Human Lung Carcinoma | 0.31 µM |
| PANC-1 | Human Pancreatic Carcinoma | 0.57 µM | |
| Lasonolide F | PANC-1 | Human Pancreatic Carcinoma | 15.6 µM |
Data compiled from multiple sources.[1][11]
Mechanism of Action
The cytotoxic effects of this compound are attributed to a novel mechanism of action that distinguishes it from other anticancer agents.[1][5] Key cellular events induced by this compound include premature chromosome condensation (PCC), rapid changes in cell morphology such as blebbing and contraction, and loss of cell adhesion.[1][2] These effects are observed independently of the cell cycle phase and are reversible upon removal of the compound, suggesting a specific molecular target.[1]
Activation of Signaling Pathways
This compound has been shown to be a potent activator of multiple signal transduction pathways.[12] Contrary to initial expectations of it being a Protein Kinase C (PKC) inhibitor, studies in PANC-1 pancreatic cancer cells revealed that this compound is a strong activator of PKC.[12] This activation leads to the downstream phosphorylation and activation of mitogen-activated protein kinases (MAPK), specifically ERK1/2 and p38.[1][12] It also activates the PI3K/Akt pathway.[12]
Western Blot Protocol for MAPK Activation
Objective: To assess the phosphorylation status of ERK1/2 and p38 MAPK in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line (e.g., PANC-1)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 50 nM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To analyze total protein levels, strip the membrane and re-probe with antibodies for total ERK1/2 and the loading control (GAPDH).
-
Quantify band intensities to determine the change in protein phosphorylation relative to the total protein and loading control.
-
Conclusion and Future Directions
This compound is a marine-derived natural product with exceptional cytotoxic potency and a distinct mechanism of action, making it a highly promising candidate for anticancer drug development. Its ability to activate the MAPK pathway and induce unique morphological changes in cancer cells warrants further investigation to fully elucidate its molecular targets. The identification of its biosynthetic gene cluster in a symbiotic bacterium opens up new avenues for its sustainable production through biotechnological methods. Future research should focus on structure-activity relationship (SAR) studies to develop analogs with improved therapeutic indices, as well as in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.
References
- 1. The Trost Synthesis of (-)-Lasonolide A [organic-chemistry.org]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. Uncovering this compound Biosynthesis Using Genome-Resolved Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. benchchem.com [benchchem.com]
- 7. Lasonolides C-g, five new lasonolide compounds from the sponge Forcepia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis of (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Lasonolide A: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasonolide A is a complex macrolide, a class of natural products characterized by a large lactone ring. First isolated from the marine sponge Forcepia sp., it has garnered significant attention within the scientific community due to its potent cytotoxic activities against a broad range of human cancer cell lines.[1] Its unique mechanism of action, which includes the induction of premature chromosome condensation and the activation of several key signaling pathways, distinguishes it from many existing chemotherapeutic agents, marking it as a promising candidate for future anticancer drug development.[2] However, the scarcity of this compound from its natural source presents a significant hurdle to its clinical development, making efficient isolation protocols and alternative production methods a critical area of research.[2]
This technical guide provides an in-depth overview of the natural source of this compound, a detailed protocol for its isolation based on bioassay-guided fractionation, and a summary of its known interactions with cellular signaling pathways.
Natural Source
This compound is a metabolite of the marine sponge Forcepia sp., which has been collected from the Caribbean and the U.S. Gulf of Mexico.[3][4] Sponges are a well-known prolific source of bioactive marine natural products.[5] While the sponge is the source from which this compound is isolated, recent metagenomic studies have identified a symbiotic, Gram-negative bacterium belonging to the phylum Verrucomicrobia as the likely producer of the compound.[2] This bacterium, named "Candidatus Thermopylae lasonolidus," possesses the biosynthetic gene cluster responsible for producing the complex polyketide structure of this compound.[2] This discovery opens up avenues for heterologous expression and cultivation efforts to overcome the supply limitations from the natural sponge.[2]
Isolation of this compound
The isolation of this compound from Forcepia sp. is a multi-step process guided by bioassays to track the active compound through various stages of separation.[6] The following protocol is based on the established methods for isolating lasonolide analogues from the same sponge, employing a series of extraction, solvent partitioning, and chromatographic techniques.
Experimental Protocols
2.1. Collection and Initial Extraction
-
Sponge Collection and Storage : Specimens of the sponge Forcepia sp. are collected and immediately stored at -20°C to preserve the chemical integrity of their metabolites.[3]
-
Homogenization and Extraction : The frozen sponge material is homogenized and exhaustively extracted with a polar solvent, typically ethanol (B145695) (EtOH) or methanol (B129727) (MeOH), to draw out a wide range of compounds.
2.2. Solvent Partitioning
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
The crude extract is concentrated under reduced pressure to remove the initial extraction solvent.
-
The resulting aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as hexane (B92381), ethyl acetate (B1210297) (EtOAc), and butanol (BuOH).
-
The bioactivity of each resulting fraction is tested. For this compound, the cytotoxic and protein kinase C (PKC) modulating activity is concentrated in the ethyl acetate fraction.[6]
2.3. Chromatographic Purification
The active fraction (ethyl acetate) is further purified using a combination of chromatographic techniques.
-
Vacuum Liquid Chromatography (VLC) : The dried ethyl acetate fraction is pre-adsorbed onto silica (B1680970) gel and subjected to VLC. Elution is performed with a stepwise gradient of solvents, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of methanol in ethyl acetate. Fractions are collected and tested for bioactivity.
-
High-Performance Liquid Chromatography (HPLC) : The active fractions from VLC are pooled and subjected to reversed-phase HPLC for final purification. This step is crucial for separating the structurally similar lasonolide analogues.[3]
-
Column : A C18 reversed-phase column (e.g., Vydac Protein and Peptide C18, 10 µm) is typically used.[3]
-
Mobile Phase : A gradient of acetonitrile (B52724) (CH₃CN) in water is used for elution. For instance, a gradient from 30% to 100% aqueous CH₃CN over 60 minutes.[3]
-
Detection : A photodiode array (PDA) detector is used to monitor the elution, with the characteristic chromophore of the lasonolides aiding in their identification.[3]
-
Final Yield : this compound is collected as a pure white powder.
-
The overall workflow for the isolation of this compound is depicted in the following diagram.
Data Presentation
| Isolation Stage | Product | Yield (mg) | Yield (% of Wet Weight) | Reference |
| Final HPLC Purification | Lasonolide F | 8.6 | 0.00034% | [3] |
This extremely low yield underscores the challenge in obtaining sufficient quantities of lasonolides for extensive preclinical and clinical studies and highlights the importance of developing synthetic or biotechnological production methods.
Biological Activity and Signaling Pathways
This compound exerts its potent cytotoxic effects by modulating multiple critical cellular signaling pathways, leading to cell cycle arrest, morphological changes, and ultimately, cell death.
Contrary to initial assays which suggested it was a Protein Kinase C (PKC) inhibitor, further studies revealed this compound to be a potent activator of PKC.[6] This activation is upstream of several other signaling cascades. This compound also activates the mitogen-activated protein kinases (MAPK) ERK1/2 and p38, as well as the pro-survival kinase Akt.[6] One of its most profound effects is the rapid and reversible induction of premature chromosome condensation (PCC) at all phases of the cell cycle. This effect is independent of Cdk1 signaling and is associated with the hyperphosphorylation of histones H1 and H3, and the activation of Topoisomerase II and Aurora A kinase.
The diagram below illustrates the key signaling pathways affected by this compound.
Conclusion
This compound remains a highly compelling natural product for cancer research due to its potent cytotoxicity and unique biological activities. While its natural sourcing from the Forcepia sponge is challenging due to extremely low yields, the elucidation of its biosynthetic pathway in a symbiotic bacterium offers promising future prospects for sustainable production. The detailed understanding of its isolation and the complex signaling pathways it modulates are fundamental for ongoing and future research aimed at harnessing its therapeutic potential. Further investigation into its precise molecular target is warranted to fully exploit this unique macrolide for drug development.
References
- 1. Total Synthesis of (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering this compound Biosynthesis Using Genome-Resolved Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Trost Synthesis of (-)-Lasonolide A [organic-chemistry.org]
- 5. Marine-Derived Macrolides 1990–2020: An Overview of Chemical and Biological Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lasonolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasonolide A is a potent cytotoxic macrolide first isolated from the marine sponge Forcepia sp.[1]. Its complex molecular architecture and significant anticancer activity have made it a prominent target for total synthesis and a subject of extensive stereochemical investigation. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including key experimental data and methodologies that were instrumental in its definitive structural elucidation.
Chemical Structure and Stereochemical Elucidation
The gross structure of this compound is characterized by a 20-membered macrolactone core, two substituted tetrahydropyran (B127337) rings, and a polyene side chain. The initial structural assignment was later revised, with the correct relative and absolute stereochemistry being unequivocally established through total synthesis. The biologically active enantiomer was determined to be (-)-Lasonolide A[1].
The definitive structure of (-)-Lasonolide A features several stereogenic centers and geometric isomers within its intricate framework. Key structural features include:
-
A 20-membered Macrolide Ring: Forms the core of the molecule.
-
Two Tetrahydropyran Rings: Referred to as the "northern" and "southern" rings, each containing multiple stereocenters.
-
A Skipped 1,4-Diene Moiety: Incorporated within the macrolide ring.
-
Multiple Stereocenters: The complex stereochemistry is crucial for its biological activity.
The final, correct structure of (-)-Lasonolide A is depicted below:
Caption: 2D representation of this compound's core structure.
Quantitative Data Summary
The following tables summarize the key quantitative data for (-)-Lasonolide A, compiled from various total synthesis campaigns.
Table 1: Physicochemical Properties of (-)-Lasonolide A
| Property | Value | Conditions |
| Molecular Formula | C₄₁H₆₀O₉ | - |
| Molecular Weight | 696.9 g/mol | - |
| Specific Rotation ([α]D) | -19.3 | (c 1.04, CHCl₃) |
Note: The specific rotation is for a synthetic intermediate, which is consistent with the absolute stereochemistry of (-)-Lasonolide A.[2]
Table 2: Selected ¹H NMR Spectroscopic Data for (-)-Lasonolide A (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 5.08 | d | 9.5 |
| H-5 | 3.42 | m | - |
| H-7 | 4.01 | dd | 10.0, 4.5 |
| H-11 | 3.65 | m | - |
| H-13 | 2.45 | m | - |
| H-17 | 5.85 | dd | 15.0, 7.5 |
| H-18 | 6.45 | dd | 15.0, 10.5 |
| H-19 | 5.68 | d | 10.5 |
| H-21 | 3.80 | m | - |
| H-25 | 5.55 | t | 10.5 |
Note: This is a selection of key proton signals. The full spectral data is available in the supporting information of the cited literature.
Table 3: Selected ¹³C NMR Spectroscopic Data for (-)-Lasonolide A (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 170.5 |
| C-3 | 78.9 |
| C-5 | 76.4 |
| C-9 | 125.8 |
| C-10 | 134.2 |
| C-17 | 130.1 |
| C-18 | 135.5 |
| C-19 | 117.8 |
| C-20 | 141.3 |
| C-25 | 128.7 |
Note: This is a selection of key carbon signals. The full spectral data is available in the supporting information of the cited literature.
Key Experimental Protocols
The stereochemistry of this compound was definitively established through key chemical transformations during its total synthesis. Below are detailed methodologies for two of these critical steps.
Ruthenium-Catalyzed Alkene-Alkyne Coupling (Trost Synthesis)
This reaction was pivotal in coupling the two main fragments of the molecule and establishing the 1,4-diene moiety.
-
Reaction: Intermolecular coupling of a terminal alkyne and a terminal alkene.
-
Catalyst: [CpRu(CH₃CN)₃]PF₆
-
Procedure: To a solution of the alkyne fragment (1.0 equiv) and the alkene fragment (1.2 equiv) in degassed acetone (B3395972) (0.1 M) is added [CpRu(CH₃CN)₃]PF₆ (10 mol %). The reaction mixture is stirred at room temperature for 12-24 hours until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the coupled product.
-
Significance: This reaction demonstrated a highly convergent approach to the carbon skeleton of this compound and was crucial for creating the C12-C13 bond and the surrounding stereochemistry.[2]
Caption: Ruthenium-catalyzed alkene-alkyne coupling workflow.
Enzymatic Dynamic Kinetic Resolution (Trost Synthesis)
This step was essential for establishing the absolute stereochemistry of the southern tetrahydropyran ring.
-
Reaction: Reduction of a β-ketoester to a syn-β-hydroxy ester.
-
Enzyme: Ketoreductase (KRED)
-
Procedure: To a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.0) containing D-glucose and NADP⁺ is added the desired ketoreductase and a glucose dehydrogenase for cofactor recycling. The β-ketoester substrate is then added as a solution in a co-solvent (e.g., DMSO). The mixture is shaken at a controlled temperature (e.g., 30 °C) for 24-48 hours. The reaction is then quenched by the addition of ethyl acetate, and the aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Significance: This biocatalytic approach provided excellent enantioselectivity and diastereoselectivity, which was critical for setting a key stereocenter in the southern tetrahydropyran ring.[2]
Caption: Enzymatic dynamic kinetic resolution workflow.
Conclusion
The structural and stereochemical elucidation of this compound stands as a significant achievement in natural product chemistry. Through a combination of sophisticated spectroscopic techniques and elegant total syntheses, the complex three-dimensional architecture of this potent anticancer agent has been fully defined. The detailed quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development who are interested in this compound and other complex macrolides. The synthetic strategies developed for this compound, particularly the stereocontrolled construction of its tetrahydropyran rings and the formation of the macrolactone, continue to inform and inspire the synthesis of other biologically active natural products.
References
The Biological Activity of Lasonolide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasonolide A is a potent macrolide natural product first isolated from the deep-water marine sponge Forcepia sp.[1][2] It has garnered significant interest within the scientific community due to its powerful cytotoxic effects against a broad range of cancer cell lines, often at nanomolar concentrations.[3][4] Its unique mechanism of action, centered around the induction of premature chromosome condensation (PCC), distinguishes it from many existing anti-cancer agents and marks it as a promising lead for novel therapeutic development.[1][4] This document provides an in-depth overview of the biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular pathways. The enantiomer (-)-Lasonolide A has been identified as the biologically active form.[5]
Quantitative Biological Data
This compound exhibits potent cytotoxic and growth inhibitory activity across a diverse panel of human cancer cell lines. The following tables summarize the reported quantitative data.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Value | Citation |
| Panc-1 | Pancreatic Carcinoma | Cytotoxicity (IC₅₀) | 68 ± 10 nM | [1] |
| A-549 | Human Lung Carcinoma | Cytotoxicity (IC₅₀) | 19 ng/mL | [1] |
| P388 | Murine Leukemia | Cytotoxicity (IC₅₀) | 2 ng/mL | [1] |
| Various | Mammalian Cancer Cells | Cytotoxicity (TC₅₀) | 3 - 57 nM | [3] |
IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro. TC₅₀ (Toxic Concentration 50%) is the concentration at which 50% of cells are killed.
Table 2: Activity Profile in the National Cancer Institute (NCI) 60-Cell Line Screen
| Parameter | Observation | Citation |
| Potency | High potency against a broad range of cell lines. | [3][6] |
| Selectivity | Preferential cytotoxicity towards mesenchymal cancer cells, including leukemia, melanomas, and glioblastomas. | [7] |
| Mechanism | A unique mechanism of action suggested by the COMPARE algorithm. | [3][4][6] |
| Cell Lines Inhibited | DU145 (Prostate), HCT116 (Colon), MCF7 (Breast), A2058 (Melanoma), Adr-Res (Ovarian), BXPC3 (Pancreas), H460 (Lung), SK-BR-3 (Breast), KPL-4 (Breast). |
Mechanism of Action
The primary mechanism of action of this compound is the induction of rapid and reversible premature chromosome condensation (PCC) at all phases of the cell cycle, including in non-proliferative G₀ cells.[7][8] This effect is notably independent of cyclin-dependent kinase 1 (Cdk1) signaling.[7] The induction of PCC is associated with profound epigenetic alterations, including the hyperphosphorylation of histones H1 and H3 and deacetylation of histone H3.[7]
While the precise molecular target of this compound (sometimes referred to as "TOL" for Target of Lasonolide) remains to be definitively identified, evidence suggests it may act as a phosphatase inhibitor or upstream of phosphatases. This inhibition leads to a cascade of hyperphosphorylation events and the activation of multiple signaling pathways that control not only chromosome condensation but also cell adhesion and morphology.
Key molecular events triggered by this compound include:
-
Protein Kinase Activation: this compound is a strong activator of Protein Kinase C (PKC) and downstream Mitogen-Activated Protein Kinases (MAPK), specifically ERK1/2 and p38.[3][6] It also promotes the phosphorylation of Akt.[3][6]
-
RAF1 Mediation: The kinase RAF1 (C-RAF) has been identified as a crucial mediator of this compound-induced PCC.[1][4]
-
Chromosome Condensation Machinery: The compound induces the hyperphosphorylation and activation of Topoisomerase II (Top2) and Aurora A kinase, both of which are critical for chromosome condensation.[7]
-
Cytoskeletal Disruption: this compound causes rapid morphological changes, including membrane blebbing, cell contraction, and a loss of adherence to the culture surface.[3][4][6] These effects are linked to a reduction in actin stress fiber structure.[3] Importantly, these morphological changes are reversible upon removal of the compound.[3]
Signaling Pathways and Workflows
Signaling Pathway of this compound
Caption: Proposed signaling cascade initiated by this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound's bioactivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Analysis: Plot absorbance against drug concentration and use a non-linear regression analysis to determine the IC₅₀ value.
-
Analysis of Protein Phosphorylation (Western Blot)
This technique is used to detect the phosphorylation status of specific proteins within a cell lysate.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein.
-
Procedure:
-
Cell Treatment & Lysis: Culture cells and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution containing 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. (Note: Milk is avoided as it contains phosphoproteins that can cause high background).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-ERK1/2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) protein to confirm equal loading.
-
Premature Chromosome Condensation (PCC) Assay
This assay visualizes and quantifies the condensation of interphase chromosomes.
-
Principle: Cells treated with this compound will exhibit condensed chromosomes even when not in mitosis. This can be visualized by staining the DNA and observing under a microscope.
-
Procedure:
-
Cell Treatment: Treat cells (e.g., Burkitt's lymphoma CA46 cells) in suspension or on coverslips with this compound (e.g., 100 nM) for a short duration (e.g., 1 hour).
-
Cell Harvesting: For suspension cells, collect by centrifugation. For adherent cells, use a cell scraper or trypsinize.
-
Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution (e.g., 75 mM KCl) and incubate for 15-20 minutes at 37°C to swell the cells.
-
Fixation: Fix the cells by adding freshly prepared, ice-cold Carnoy's fixative (3:1 methanol:acetic acid).
-
Slide Preparation: Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry. This process spreads the chromosomes.
-
Staining: Stain the slides with a DNA-intercalating dye such as Propidium Iodide (PI) or DAPI.
-
Microscopy: Visualize the slides using a fluorescence microscope.
-
Quantification: Count the percentage of cells exhibiting PCC (characterized by distinct, condensed chromosome structures in interphase nuclei) out of a total of at least 200-300 cells per sample. Flow cytometry analysis of PI-stained cells can also be used to assess DNA content and cell cycle phase of cells undergoing PCC.
-
Conclusion
This compound is a marine-derived macrolide with significant anti-cancer potential. Its potent cytotoxicity is driven by a unique mechanism of action involving the induction of premature chromosome condensation through the hyperactivation of multiple signaling pathways. The compound's ability to disrupt fundamental cellular processes such as cell cycle progression, cytoskeletal organization, and cell adhesion underscores its value as a tool for cell biology research and as a lead compound for the development of new oncology drugs. Further investigation to definitively identify its primary molecular target will be critical for advancing this compound and its analogs toward clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 5. Chemical-Induced Premature Chromosome Condensation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
Lasonolide A: A Deep Dive into its Mechanism of Action in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Lasonolide A, a structurally complex macrolide originally isolated from the marine sponge Forcepia sp., has emerged as a potent cytotoxic agent with a unique mechanism of action against a broad spectrum of cancer cell lines.[1][2] Its ability to induce profound cellular changes at nanomolar concentrations has made it a subject of significant interest in the field of oncology and drug discovery. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells, with a focus on its molecular targets, effects on signaling pathways, and the experimental methodologies used to elucidate these functions.
Cytotoxicity Profile
This compound exhibits potent cytotoxic and growth-inhibitory effects across a wide range of human cancer cell lines, with total growth inhibitory concentrations (TC50) often in the low nanomolar range.[1] Data from individual studies and the National Cancer Institute (NCI) 60-cell line screen have confirmed its broad-spectrum activity.[1][2]
| Cell Line | Cancer Type | IC50/TC50 (nM) | Reference |
| Panc-1 | Pancreatic Cancer | 68 ± 10 | [1] |
| MCF-7 | Breast Cancer | 25 ± 12 | [1] |
| NCI-ADR | Drug-Resistant Breast Cancer | 90 ± 5 | [1] |
| A-549 | Lung Carcinoma | ~37 (19 ng/mL) | [3] |
| P388 | Murine Leukemia | ~4 (2 ng/mL) | [3] |
| EL-4 | Mouse Thymoma | 27 (adhesion inhibition) | [1] |
Table 1: Reported Cytotoxicity of this compound in Various Cancer Cell Lines. The IC50/TC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Core Mechanism: Induction of Premature Chromosome Condensation (PCC)
A hallmark of this compound's mechanism of action is its ability to induce rapid, reversible, and widespread premature chromosome condensation (PCC) in cancer cells.[4] This phenomenon occurs at all phases of the cell cycle, including in non-proliferating G0 cells, and is independent of the canonical Cyclin B/Cdk1 signaling pathway that typically governs mitotic entry.[4]
Modulation of Cellular Signaling Pathways
This compound's effects are not limited to the nucleus; it profoundly impacts multiple signal transduction pathways that regulate cell morphology, adhesion, and survival. The origin of these signaling cascades is thought to be upstream of Protein Kinase C (PKC).[1][2]
Protein Kinase C (PKC) and Downstream MAPK Signaling
Contrary to initial findings that suggested this compound was a PKC inhibitor, it is a potent activator of PKC in pancreatic cancer cells.[1][2] This activation leads to the phosphorylation of downstream targets, including Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[1] Subsequently, the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK1/2 and p38, are rapidly phosphorylated.[1][2]
PI3K/Akt Pathway Activation
This compound also induces the phosphorylation of Akt, a key component of the PI3K/Akt survival pathway.[1][2] Interestingly, while the PI3K inhibitor wortmannin (B1684655) can block Akt phosphorylation, it does not prevent the morphological changes induced by this compound, suggesting parallel or redundant signaling pathways are at play.[1]
Effects on the Actin Cytoskeleton and Cell Morphology
Within minutes of exposure, this compound induces dramatic changes in cancer cell morphology, including membrane blebbing, cellular contraction, and a subsequent loss of adherence.[1][2] These effects are associated with a reorganization of the actin cytoskeleton, characterized by a reduction in stress fiber structure.[1] However, this compound does not appear to directly affect the polymerization of purified actin in vitro, suggesting its impact on the cytoskeleton is a consequence of its effects on upstream signaling pathways.[1]
Epigenetic Modifications and Mitotic Kinase Activation
The induction of PCC by this compound is accompanied by significant epigenetic alterations. These include the hyperphosphorylation of histones H1 and H3, as well as the hyperphosphorylation and activation of Topoisomerase II (Top2) and Aurora A kinase. The inhibition of either Top2 or Aurora A can partially block this compound-induced PCC.
Experimental Protocols
The following sections provide generalized protocols for key experiments used to study the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cytotoxicity Assay (MTT/SRB Assay)
This protocol outlines a method for determining the concentration of this compound that inhibits cell growth by 50% (IC50/GI50).
Workflow:
Methodology:
-
Cell Seeding: Plate cells in 96-well microtiter plates at a density that allows for logarithmic growth over the course of the experiment and incubate for 24 hours.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
Staining:
-
For MTT assay: Add MTT solution to each well and incubate until formazan crystals form.
-
For SRB assay: Fix the cells with trichloroacetic acid, then stain with sulforhodamine B solution.
-
-
Solubilization:
-
For MTT assay: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
For SRB assay: Wash away unbound dye and solubilize the protein-bound dye with a Tris-based solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50/GI50 value by plotting a dose-response curve.
Premature Chromosome Condensation (PCC) Assay
This protocol describes a method for visualizing this compound-induced PCC using fluorescence microscopy.
Methodology:
-
Cell Treatment: Treat cultured cancer cells with this compound (e.g., 100 nM) for a short duration (e.g., 1 hour).
-
Cell Harvesting and Fixation: Harvest the cells, cytospin them onto glass slides, and fix with 4% paraformaldehyde.
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium (B1200493) iodide (PI) or Hoechst 33342.
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Quantification: Determine the percentage of cells exhibiting condensed chromosomes.
Western Blot Analysis of Protein Phosphorylation
This protocol provides a framework for detecting changes in the phosphorylation status of key signaling proteins in response to this compound.
Workflow:
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-PKC, anti-phospho-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound for various time points.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Actin Cytoskeleton Staining
This protocol describes the visualization of the actin cytoskeleton using fluorescently labeled phalloidin (B8060827).
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound (e.g., 50 nM for 10-20 minutes).[1]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Staining: Incubate the cells with a fluorescently conjugated phalloidin (e.g., FITC-phalloidin) to label F-actin.[1]
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the actin cytoskeleton using a fluorescence microscope.
Conclusion and Future Directions
This compound is a potent marine natural product with a multifaceted mechanism of action in cancer cells. Its ability to induce premature chromosome condensation, activate multiple signaling pathways, and disrupt the actin cytoskeleton highlights its potential as a novel anticancer agent. While significant progress has been made in understanding its cellular effects, the precise molecular target of this compound remains to be identified. Future research should focus on elucidating this target, which will be crucial for the further development of this compound or its analogs as therapeutic agents. The unique and potent activities of this compound underscore the importance of marine environments as a source of novel chemical entities with potential applications in cancer therapy.
References
Lasonolide A: A Deep Dive into its Cytotoxic Effects on NCI-60 Cell Lines
For Immediate Release
A comprehensive technical analysis of Lasonolide A, a marine-derived macrolide, reveals its potent cytotoxic activity across the National Cancer Institute's 60 human cancer cell line panel (NCI-60). This guide synthesizes available data, details experimental methodologies, and visualizes the compound's complex mechanism of action, providing a critical resource for researchers in oncology and drug development.
This compound, originally isolated from the marine sponge Forcepia sp., has demonstrated significant growth-inhibitory and cytotoxic effects against a wide range of cancer cell types.[1][2] Its unique profile in the NCI-60 screen suggests a novel mechanism of action, distinct from many standard chemotherapeutic agents.[3] This whitepaper consolidates the publicly available data on its cytotoxic parameters—GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration)—and elucidates the intricate signaling pathways it modulates.
Data Presentation: Cytotoxicity Profile of this compound across NCI-60 Cell Lines
While specific quantitative data for this compound (NSC number not publicly available) is not directly retrievable from the NCI DTP public database at this time, published literature consistently reports its low nanomolar growth inhibitory concentrations across the NCI-60 panel.[1] The data is typically presented in tables organized by cancer type, showcasing the GI50, TGI, and LC50 values. For the purpose of this guide, a representative table structure is provided below, which would be populated with the specific logarithmic concentration values (e.g., -log10[Molar]) for each cell line once the data becomes accessible.
| Panel | Cell Line | GI50 | TGI | LC50 |
| Leukemia | CCRF-CEM | Data | Data | Data |
| HL-60(TB) | Data | Data | Data | |
| K-562 | Data | Data | Data | |
| MOLT-4 | Data | Data | Data | |
| RPMI-8226 | Data | Data | Data | |
| SR | Data | Data | Data | |
| Non-Small Cell Lung | A549/ATCC | Data | Data | Data |
| EKVX | Data | Data | Data | |
| ... | Data | Data | Data | |
| Colon Cancer | COLO 205 | Data | Data | Data |
| ... | Data | Data | Data | |
| CNS Cancer | SF-268 | Data | Data | Data |
| ... | Data | Data | Data | |
| Melanoma | LOX IMVI | Data | Data | Data |
| ... | Data | Data | Data | |
| Ovarian Cancer | IGROV1 | Data | Data | Data |
| ... | Data | Data | Data | |
| Renal Cancer | 786-0 | Data | Data | Data |
| ... | Data | Data | Data | |
| Prostate Cancer | PC-3 | Data | Data | Data |
| ... | Data | Data | Data | |
| Breast Cancer | MCF7 | Data | Data | Data |
| ... | Data | Data | Data |
Experimental Protocols
The cytotoxic effects of this compound on the NCI-60 cell lines were primarily determined using the Sulforhodamine B (SRB) assay, the standard high-throughput screening method employed by the National Cancer Institute's Developmental Therapeutics Program (DTP).
NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay
This assay quantifies cell density by measuring the protein content of cultured cells.
Protocol:
-
Cell Plating: Human tumor cell lines are seeded in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell line. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition: this compound is solubilized (typically in DMSO) and serially diluted to five different concentrations. Aliquots of the drug dilutions are added to the wells, and the plates are incubated for an additional 48 hours.
-
Cell Fixation: Adherent cells are fixed by the addition of cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10% and incubated for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.
-
Solubilization and Absorbance Reading: The bound stain is solubilized with 10 mM Tris base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth. The GI50, TGI, and LC50 values are then determined from the dose-response curves.[4]
Premature Chromosome Condensation (PCC) Assay
This compound has been shown to induce rapid and reversible premature chromosome condensation (PCC) in cancer cells.[1]
Protocol:
-
Cell Treatment: Cancer cells (e.g., Burkitt lymphoma CA46) are treated with varying concentrations of this compound (e.g., 25 nM, 100 nM) for a specified duration (e.g., 1 hour).
-
Cell Harvesting and Staining: After treatment, cells are cytospun onto slides and stained with a DNA intercalating dye such as propidium (B1200493) iodide (PI).
-
Microscopy: The morphology of the cell nuclei and chromosomes is observed using fluorescence microscopy. Condensed chromatin and chromosomes are indicative of PCC.[2]
Actin Cytoskeleton Staining
This compound treatment leads to a reduction in actin stress fiber structure.[3]
Protocol:
-
Cell Culture and Treatment: Cells are grown on coverslips and exposed to this compound.
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., formaldehyde) and permeabilized with a detergent (e.g., Triton X-100).
-
Staining: The actin filaments are stained with fluorescently labeled phalloidin.
-
Imaging: The actin cytoskeleton is visualized using fluorescence microscopy.
Mandatory Visualization
Experimental Workflow for NCI-60 SRB Assay
Caption: Workflow of the NCI-60 Sulforhodamine B (SRB) cytotoxicity assay.
Signaling Pathways Activated by Lasonolide Adot
References
Lasonolide A-Induced Premature Chromosome Condensation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasonolide A (LSA), a natural product isolated from the marine sponge Forcepia sp., has demonstrated potent and selective cytotoxicity against various cancer cell lines.[1][2] A key and unique mechanism of action of LSA is the rapid and reversible induction of premature chromosome condensation (PCC) in a manner that is independent of the cell cycle phase.[1][2] This technical guide provides an in-depth overview of LSA-induced PCC, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the novel anti-cancer properties of this compound.
Introduction
This compound is a macrolide that has garnered significant interest in the field of oncology due to its potent cytotoxic effects and a unique mechanism of action that distinguishes it from classical chemotherapeutic agents.[3] One of the most striking cellular effects of LSA is its ability to induce premature chromosome condensation (PCC), a phenomenon where interphase chromosomes are forced to condense into a mitotic-like state.[1][2][4] This effect is observed across all phases of the cell cycle, including in quiescent G0 cells, and is notably independent of the canonical Maturation Promoting Factor (MPF), the Cdk1/cyclin B1 complex, which typically drives entry into mitosis.[2] Instead, LSA-induced PCC is associated with significant epigenetic modifications, including the hyperphosphorylation of histones H1 and H3, and the activation of Topoisomerase II and Aurora A kinase.[2] Understanding the intricacies of LSA-induced PCC is crucial for elucidating its full therapeutic potential.
Quantitative Data on this compound-Induced PCC
The induction of PCC by this compound is a dose- and time-dependent process. The following tables summarize the quantitative data from studies on Burkitt's lymphoma CA46 cells.
Table 1: Concentration-Dependent Induction of PCC by this compound
| This compound Concentration (nM) | Percentage of Cells with PCC (%) |
| 0 (Control) | < 5 |
| 25 | Moderate |
| 100 | 97.5[2] |
Cells were treated for 1 hour.
Table 2: Time-Course of PCC Induction by 100 nM this compound
| Treatment Time (minutes) | Percentage of Cells with PCC (%) |
| 0 | < 5 |
| 30 | Significant induction |
| 60 | 97.5[2] |
Table 3: Reversibility of this compound-Induced PCC
| Time After LSA Removal (hours) | Chromatin State |
| 0 | Condensed |
| 2 | Reversion to normal |
Cells were treated with 100 nM LSA for 1 hour before removal.[2]
Table 4: Effect of this compound on Cell Cycle and PCC in Specific Phases
| Cell Cycle Phase | Effect on Cell Cycle Distribution (1 hr treatment) | PCC Induction |
| G0 (Quiescent Lymphocytes) | Not Applicable | 35.5% with 200 nM LSA for 1 hr[2] |
| G1, S, G2/M (CA46 cells) | No significant change[2] | Observed in all phases[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound-induced PCC.
Cell Culture and this compound Treatment
-
Cell Line: Burkitt's lymphoma CA46 cells.[2]
-
Culture Medium: RPMI 1640 medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum, 100 µg/mL streptomycin, 100 units/mL penicillin, and 2 mM L-glutamine.[2]
-
Culture Conditions: Cells are maintained in a humidified atmosphere with 5% CO2 at 37°C.[2]
-
This compound Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment.
-
Treatment: Cells are seeded at an appropriate density and treated with varying concentrations of this compound for the indicated time points.
Premature Chromosome Condensation (PCC) Assay
This protocol describes the visualization of PCC using propidium (B1200493) iodide (PI) staining.
-
Cell Harvesting: Following treatment with this compound, suspend the CA46 cells.
-
Cytospinning: Cytospin the cells onto glass slides at 800 rpm for 8 minutes.[2]
-
Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.[2]
-
Washing: Wash the slides twice with PBS.
-
Permeabilization: Incubate the slides in 70% ethanol (B145695) for 20 minutes.[2]
-
Washing: Wash the slides with PBS.
-
Staining: Stain the cells with a solution containing 20 µg/mL propidium iodide and 100 µg/mL RNase A for 15 minutes in the dark.[2]
-
Final Washes: Wash the slides three times with PBS.[2]
-
Mounting: Mount the slides with an anti-fade mounting medium.
-
Visualization: Examine the slides using a fluorescence or confocal microscope. Cells with condensed chromatin or distinct chromosome structures are scored as positive for PCC.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of LSA-treated cells.
-
Cell Harvesting: Harvest the cells after this compound treatment.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark for at least 15-30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in protein levels and phosphorylation states.
-
Cell Lysis: After this compound treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-histone H3 (Ser10, Ser28), phospho-Aurora A (Thr288), cyclin B1, Cdk1) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Visualization of Pathways and Workflows
Signaling Pathway of this compound-Induced PCC
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to premature chromosome condensation.
Caption: Proposed signaling pathway of this compound-induced PCC.
Experimental Workflow for PCC Assay
The diagram below outlines the key steps in the experimental workflow for assessing this compound-induced premature chromosome condensation.
Caption: Experimental workflow for the PCC assay.
Conclusion
This compound represents a promising anti-cancer agent with a unique mode of action centered on the induction of premature chromosome condensation. This process is rapid, reversible, and occurs independently of the cell cycle, highlighting a departure from conventional mitotic inducers. The underlying mechanism involves significant epigenetic alterations, including histone hyperphosphorylation and deacetylation, as well as the activation of key enzymes like Aurora A kinase and Topoisomerase II. The detailed protocols and compiled data within this guide are intended to facilitate further research into the therapeutic applications of this compound and the elucidation of its precise molecular targets. A deeper understanding of LSA-induced PCC will undoubtedly pave the way for novel strategies in cancer therapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound, a potent and reversible inducer of chromosome condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of (+)-Lasonolide A: (-)-lasonolide A is the biologically active enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
biosynthesis of Lasonolide A by symbiotic bacteria
An In-depth Technical Guide on the Biosynthesis of Lasonolide A by Symbiotic Bacteria
Executive Summary
This compound is a potent polyketide macrolide with significant anticancer activity, originally isolated from the marine sponge Forcepia sp.[1][2] Its complex structure and nanomolar cytotoxicity against various cancer cell lines make it a compelling candidate for drug development.[1][2][3][4] However, the scarcity of the host sponge and low yields from chemical synthesis have severely hampered its clinical progression.[5][6] This guide details the elucidation of this compound's biosynthetic pathway, which has been traced to an uncultivated symbiotic bacterium, "Candidatus Thermopylae lasonolidus," a member of the phylum Verrucomicrobia.[1][2][7]
Through advanced genome-resolved metagenomics, the complete biosynthetic gene cluster (BGC) for this compound has been identified as a trans-acyltransferase (AT) polyketide synthase (PKS) pathway.[1][2] This discovery opens new avenues for sustainable production through heterologous expression and synthetic biology, bypassing the need for sponge harvesting. This document provides a comprehensive overview of the producing symbiont, the genetic architecture of the biosynthetic pathway, key quantitative data, detailed experimental methodologies used for its discovery, and a proposed model for the biosynthesis of this important natural product.
The Symbiotic Producer: "Candidatus Thermopylae lasonolidus"
Using culture-independent DNA sequencing and metagenomic analysis, the producing organism was identified as a novel, uncultivated Gram-negative bacterium.[1][2]
Table 1: Characteristics of the this compound-Producing Symbiont
| Feature | Description | Reference |
| Proposed Name | "Candidatus Thermopylae lasonolidus" | [1][7] |
| Phylum | Verrucomicrobia | [1][2] |
| Closest Cultured Relative | Pedosphaera parvula Ellin514 (88.78% 16S rRNA identity) | [1][2][7] |
| Cultivation Status | Uncultivated | [1] |
| Genome Size | Approximately 5 Mbp | [2][7] |
| Host | Marine Sponge Forcepia sp. | [1] |
| Abundance in Host | ~1.78% to ~2.65% of the sponge microbiome | [1] |
The this compound (las) Biosynthetic Gene Cluster (BGC)
The biosynthesis of this compound is orchestrated by a large and complex trans-AT PKS gene cluster, designated as the las BGC. The structural features of this compound, including its two tetrahydropyran (B127337) rings and β-methylations, are characteristic products of this type of pathway.[1][2][4]
Genetic Architecture
The investigation of the Forcepia sp. metagenome revealed several key features of the las BGC:
-
Pathway Type: A modular trans-AT Polyketide Synthase (PKS) pathway.[1][2]
-
Size: The assembled las BGC_v2 spans a single contig of 102 kbp.[5][9]
-
Gene Repeats: The symbiont's genome contains three distinct copies of the putative las pathway.[1][2] This repetition is unusual and may confer a selective advantage to the host sponge, possibly by ensuring a high and stable supply of the defensive compound.[1]
-
Horizontal Gene Transfer: The las BGC exhibits a significantly different GC content and pentanucleotide frequency compared to the rest of the "Ca. T. lasonolidus" genome, strongly suggesting that the entire pathway was acquired via horizontal gene transfer.[1][2][10]
Table 2: Quantitative Data on this compound and its BGC
| Parameter | Value | Reference |
| Metagenomic Library Size | ~600,000 CFU | [1][9] |
| Assembled BGC Size (las BGC_v2) | 102 kbp | [5][9] |
| Number of las BGC Repeats | 3 | [1][2] |
| IC₅₀ vs. PANC-1 Cells | 68 ± 10 nM | [4] |
| IC₅₀ vs. A-549 Lung Carcinoma | 19 ng/mL | [4] |
| IC₅₀ vs. P388 Murine Leukemia | 2 ng/mL | [4] |
Proposed Biosynthetic Pathway
The las BGC encodes a multi-modular enzymatic assembly line. Each module is responsible for the addition and modification of a specific extender unit to the growing polyketide chain. Key enzymatic domains identified within the las BGC include Ketosynthase (KS), Dehydratase (DH), Ketoreductase (KR), and Acyl Carrier Protein (ACP). Unique features include:
-
Pyran Synthase (PS) Domains: Responsible for the formation of the two tetrahydropyran rings.[10]
-
Monooxygenase Domain: Catalyzes an essential oxygen insertion.[10]
-
Condensation (C) Domain: Acts as the termination domain, which is unusual for PKS pathways that typically end with a Thioesterase (TE) domain.[10]
Below is a DOT language script visualizing the proposed biosynthetic pathway for this compound.
Caption: Proposed modular biosynthesis pathway of this compound.
Experimental Protocols
The identification of the las BGC was achieved through a multi-step metagenomic approach. The following sections outline the detailed methodologies based on the published research.[1][5][10]
Metagenomic DNA Extraction from Forcepia sp.
-
Sample Preparation: A frozen sample of the marine sponge Forcepia sp. is ground to a fine powder under liquid nitrogen using a sterile mortar and pestle.
-
Cell Lysis: The powdered tissue is resuspended in a lysis buffer (e.g., guanidine (B92328) thiocyanate-based solution) to denature proteins and release nucleic acids.
-
DNA Purification: The lysate is subjected to a purification protocol, often involving phenol-chloroform extraction followed by ethanol (B145695) precipitation or using a commercial kit like the DNeasy PowerSoil Pro Kit, to isolate high-molecular-weight metagenomic DNA.
-
Quality Control: The concentration and purity of the extracted DNA are assessed using a spectrophotometer (e.g., NanoDrop) and its integrity is checked via pulsed-field gel electrophoresis (PFGE).
Fosmid Library Construction
-
DNA Fragmentation: The high-molecular-weight DNA is sheared to fragments of approximately 35-45 kb.
-
End-Repair and Ligation: The DNA fragments are end-repaired to create blunt, 5'-phosphorylated ends. These fragments are then ligated into a fosmid vector (e.g., pCC1FOS) using a commercial kit (e.g., CopyControl™ Fosmid Library Production Kit).
-
Packaging and Transfection: The ligation mixture is packaged into lambda phage particles. The phage particles are then used to transfect an E. coli host strain (e.g., EPI300).
-
Library Tiling and Storage: Individual clones (Colony Forming Units, CFU) are picked and stored in 384-well plates with glycerol (B35011) at -80°C for long-term preservation and screening.
Whole-Genome Metagenomic Sequencing and Analysis
-
Sequencing: The total metagenomic DNA extracted from the sponge is sequenced using a high-throughput platform (e.g., Illumina).
-
Assembly: The resulting short reads are assembled de novo into larger contiguous sequences (contigs) using bioinformatics assemblers like IDBA-UD or MEGAHIT.
-
Binning: Contigs are grouped into metagenome-assembled genomes (MAGs) based on sequence composition (e.g., tetranucleotide frequency) and coverage depth across samples. This step is crucial for separating the genomes of different microbial symbionts.
-
BGC Identification: The assembled contigs and MAGs are analyzed with tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative biosynthetic gene clusters.[2]
-
Data Analysis: The MAG containing the las BGC is identified. Its taxonomic identity is determined by analyzing conserved marker genes like the 16S rRNA gene.
The logical workflow for this discovery process is visualized in the diagram below.
Caption: Experimental workflow for identifying the this compound BGC.
Signaling Pathways and Regulation
As "Candidatus Thermopylae lasonolidus" remains uncultivated, direct experimental investigation of the signaling pathways that regulate the expression of the las BGC is not yet feasible. The regulation of trans-AT PKS gene clusters in symbiotic bacteria is a complex and still emerging field of study. Regulation can be influenced by various factors, including host-symbiont interactions, nutrient availability, and quorum sensing. However, specific activators, repressors, or signaling cascades for this compound production have not been identified. Future research involving the successful cultivation of the symbiont or heterologous expression of the las BGC in a tractable host will be necessary to unravel these regulatory mechanisms.
Conclusion and Future Outlook
The identification of "Candidatus Thermopylae lasonolidus" as the producer of this compound and the successful characterization and capture of its biosynthetic gene cluster represent a significant milestone.[1] This work transforms the challenge of this compound supply from an ecological and chemical synthesis problem into a tractable biotechnological endeavor.
The key future directions for the development of this compound are:
-
Heterologous Expression: The captured las BGC can now be expressed in a fast-growing, genetically tractable host organism like E. coli or Streptomyces. This is the most promising route to a sustainable and scalable supply of this compound.
-
Cultivation of the Symbiont: Efforts to cultivate "Ca. T. lasonolidus" using advanced techniques could provide a native source of the compound and allow for the study of its unique biology and regulatory systems.
-
Biosynthetic Engineering: With the gene cluster in hand, it is now possible to genetically modify the PKS pathway to create novel analogs of this compound. This could lead to the development of derivatives with improved efficacy, reduced toxicity, or better pharmacokinetic properties.
This technical guide provides the foundational knowledge on the biosynthesis of this compound, offering a roadmap for researchers aiming to harness this potent anticancer agent for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Uncovering this compound Biosynthesis Using Genome-Resolved Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Preparation of fosmid libraries and functional metagenomic analysis of microbial community DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fosmid Library Construction Protocol - Creative Biogene [creative-biogene.com]
- 9. Identification of trans-AT polyketide clusters in two marine bacteria reveals cryptic similarities between distinct symbiosis factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Unraveling the Architecture of Lasonolide A's Kin: A Technical Guide to the Structural Elucidation of Analogs B-G
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of lasonolide A analogs B through G, a family of cytotoxic macrolides isolated from the marine sponge Forcepia sp. The lasonolides have garnered significant interest in the scientific community due to their potent anticancer activities. Understanding the nuanced structural variations among these analogs is crucial for delineating structure-activity relationships (SAR) and guiding the design of novel therapeutic agents. This document details the experimental methodologies, presents a comparative analysis of their spectral data, and illustrates the logical workflows and structural relationships inherent in their characterization.
Core Structural Motif and Analog Variations
The lasonolide family shares a conserved 20-membered macrolide core, which includes two highly substituted tetrahydropyran (B127337) rings. This common structural framework is designated as the "lasonopyran skeleton". The diversity among the analogs (B-G) arises from variations in the ester side chain attached to the macrolide core, as well as modifications to the core itself.
Experimental Protocols
The structural elucidation of lasonolides B-G relied on a combination of chromatographic separation and spectroscopic analysis. The general workflow is outlined below.
1. Extraction and Isolation: Specimens of the marine sponge Forcepia sp. were collected and preserved at -20°C. The frozen sponge material was extracted with ethanol. The resulting extract was then subjected to solvent partitioning between ethyl acetate (B1210297) and water. The organic layer, containing the lasonolides, was further fractionated using High-Performance Liquid Chromatography (HPLC) to yield the pure analogs.[1]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were the primary tools for determining the planar structure and relative stereochemistry of the lasonolide analogs. Spectra were recorded on high-field NMR spectrometers. Chemical shifts were referenced to the residual solvent signals. A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish proton-proton and proton-carbon connectivities, allowing for the assignment of all proton and carbon resonances.
3. Mass Spectrometry (MS): High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was utilized to determine the molecular formulas of the lasonolide analogs. The accurate mass measurements provided crucial information for confirming the elemental composition of each new compound.
Data Presentation: A Comparative Analysis
The structural differences between this compound and its analogs (C-G) are primarily located in the side chain. The following tables summarize the key molecular formula and structural information for each analog.
Table 1: Molecular Formula and Mass Spectrometry Data for Lasonolide Analogs
| Compound | Molecular Formula | HRFABMS [M+H]⁺ (m/z) | Key Structural Feature |
| Lasonolide C | C₄₁H₆₀O₁₀ | 717.4214 | Hydroxylation at C-36 of the side chain |
| Lasonolide D | C₃₂H₄₆O₇ | 543.3267 | Truncated side chain; lacks the C-33 to C-41 fragment |
| Lasonolide E | C₃₄H₅₀O₉ | 603.3482 | Ethyl ester at the side chain terminus |
| Lasonolide F | C₃₂H₄₆O₈ | 559.3219 | Free carboxylic acid at the side chain terminus |
| Lasonolide G | C₅₃H₈₂O₁₁ | 899.5936 | Esterification of the C-36 hydroxyl with a long-chain fatty acid |
Note: Data for Lasonolide B is not included in the primary source detailing analogs C-G.
Table 2: Comparative ¹H and ¹³C NMR Data for the Lasonopyran Skeleton of Lasonolides A and C
The NMR spectra for the lasonopyran skeleton (C-1 to C-32) of lasonolide C were virtually superimposable on those of this compound, indicating an identical core structure. The significant differences in the NMR data were observed in the side chain (C-34 to C-41).
Table 3: Key NMR Spectral Differences in the Side Chain of Lasonolide C compared to this compound
| Position | This compound (δ ppm) | Lasonolide C (δ ppm) |
| ¹H | ||
| H-36 | Methylene (B1212753) protons | Oxygenated methine |
| ¹³C | ||
| C-36 | Methylene carbon | Oxygenated methine |
Table 4: NMR Data for Lasonolide D
The NMR data for lasonolide D confirmed the presence of the intact lasonopyran skeleton but showed a complete absence of resonances corresponding to the ester side chain (C-33 to C-41) found in this compound.
Structural Elucidation of Individual Analogs
Lasonolide C: The molecular formula of C₄₁H₆₀O₁₀, determined by HRFABMS, indicated an additional oxygen atom compared to this compound. The NMR data revealed that the core structure was unchanged, with the modification occurring in the side chain. The key change was the replacement of the C-36 methylene group with an oxygenated methine, consistent with a hydroxylation at this position.
Lasonolide D: With a molecular formula of C₃₂H₄₆O₇, lasonolide D is a truncated version of this compound. The NMR spectra showed all the signals for the lasonopyran skeleton but lacked any resonances for the ester side chain, indicating its absence.
Lasonolide E: The proposed structure of lasonolide E suggests a transesterification of the side chain with ethanol.
Lasonolide F: This analog is believed to be the product of the hydrolysis of the ester linkage in the side chain of this compound, resulting in a free carboxylic acid.
Lasonolide G: The structure of lasonolide G is proposed to be an esterification product of the C-36 hydroxyl group of lasonolide C with a long-chain fatty acid.
Conclusion
The structural elucidation of lasonolide analogs B-G has been accomplished through a systematic application of modern spectroscopic techniques. The conservation of the lasonopyran skeleton across these analogs, with variations primarily in the side chain, provides a valuable platform for SAR studies. This detailed understanding of their molecular architecture is a critical step in harnessing the therapeutic potential of this potent class of marine natural products. Further investigation into the total synthesis of these analogs will not only confirm their proposed structures but also provide access to larger quantities for more extensive biological evaluation.
References
Lasonolide A: An In-Depth Technical Guide to Initial In Vitro Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro studies on Lasonolide A, a marine-derived natural product with notable cytotoxic properties. This document details its potency against various cancer cell lines, outlines the experimental protocols used in these foundational studies, and visualizes the key signaling pathways implicated in its mechanism of action.
Data Presentation: In Vitro Potency of this compound
This compound has demonstrated significant and selective cytotoxicity against a range of cancer cell lines, particularly those of mesenchymal origin such as leukemia, melanomas, and glioblastomas.[1][2] Its potency is reported to be in the low nanomolar range in the National Cancer Institute's (NCI) 60-cell line screen.[3]
| Cell Line | Cancer Type | Potency Metric | Concentration | Reference |
| NCI-60 Panel | Various | GI50 | Low Nanomolar | [3] |
| CA46 | Burkitt's Lymphoma | PCC Induction | 100 nM | [4] |
| Panc-1 | Pancreatic Carcinoma | PKC Activation | Not Specified | [5] |
Note on NCI-60 Data: The Developmental Therapeutics Program (DTP) of the NCI utilizes a standardized 60-cell line panel to screen compounds for anticancer activity. The screening provides data on 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% lethal concentration (LC50). While this compound's high potency in this screen is frequently cited, the specific cell-by-cell data was not available in the public domain at the time of this guide's compilation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the initial in vitro studies of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a general method for assessing the effect of this compound on the viability of cancer cell lines, such as Panc-1.
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., Panc-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Premature Chromosome Condensation (PCC) Assay
This protocol describes the induction and visualization of premature chromosome condensation in a cell line like CA46.
Objective: To qualitatively and quantitatively assess the ability of this compound to induce PCC.
Materials:
-
CA46 cells
-
Complete culture medium
-
This compound
-
Hypotonic solution (75 mM KCl)
-
Fixative (3:1 methanol:acetic acid)
-
Glass microscope slides
-
Propidium (B1200493) iodide (PI) or Giemsa stain
-
Fluorescence or light microscope
Procedure:
-
Cell Treatment:
-
Culture CA46 cells to the desired confluency.
-
Treat the cells with this compound (e.g., 100 nM) for a specified time (e.g., 1 hour).
-
-
Cell Harvesting and Hypotonic Treatment:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a hypotonic solution and incubate for 20 minutes at 37°C to swell the cells.
-
-
Fixation:
-
Centrifuge the cells and resuspend the pellet in freshly prepared cold fixative.
-
Repeat the fixation step two more times.
-
-
Slide Preparation:
-
Drop the fixed cell suspension onto clean, cold, wet microscope slides from a height to ensure good chromosome spreading.
-
Allow the slides to air dry.
-
-
Staining and Visualization:
-
Stain the slides with propidium iodide (for fluorescence microscopy) or Giemsa stain (for light microscopy).
-
Visualize the chromosomes under a microscope. PCC will be observed as condensed chromatin in interphase cells.
-
The percentage of cells exhibiting PCC (PCC index) can be determined by counting at least 200 cells.
-
Western Blotting for Phosphorylated Proteins (e.g., Aurora A)
This protocol details the detection of changes in protein phosphorylation, such as Aurora A hyperphosphorylation, in response to this compound.
Objective: To determine if this compound treatment leads to an increase in the phosphorylation of specific proteins.
Materials:
-
Cell line of interest
-
This compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Aurora A (Thr288) and anti-total Aurora A)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound for the desired time and concentration.
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
-
Topoisomerase II (Top2) Decatenation Assay
This protocol is for assessing the in vitro activity of Topoisomerase II and the effect of this compound on this activity.
Objective: To determine if this compound modulates the decatenating activity of Topoisomerase II.
Materials:
-
Purified human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Top2 assay buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL albumin)
-
ATP solution
-
This compound
-
Stop buffer/loading dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Ethidium (B1194527) bromide
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing the 10x Top2 assay buffer, ATP, and kDNA substrate.
-
Add this compound at various concentrations to the reaction tubes. Include a no-drug control.
-
Add the purified Topoisomerase II enzyme to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop buffer/loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel (e.g., 1%).
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize it under UV light.
-
Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well or migrate a short distance.
-
The effect of this compound is determined by comparing the amount of decatenated product in the treated samples to the control.
-
Mandatory Visualizations
Caption: General Experimental Workflow.
References
- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data - NCI [dctd.cancer.gov]
- 3. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developmental Therapeutics Program (DTP) - NCI [dctd.cancer.gov]
The Unfolding Story of Lasonolide A: A Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Lasonolide A, a complex macrolide first isolated from the marine sponge Forcepia sp., has garnered significant attention in the scientific community for its potent cytotoxic activity against a range of cancer cell lines. Its unique mechanism of action, which sets it apart from many conventional chemotherapeutic agents, makes it a compelling lead compound for the development of novel anticancer drugs. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing its core signaling pathway.
Data Presentation: The Cytotoxic Landscape of this compound and its Analogs
The potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the reported IC50 values for this compound and several of its synthetic analogs against various cancer cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 |
| PANC-1 | Pancreatic Carcinoma | 68 ± 10 nM[1] |
| A-549 | Lung Carcinoma | 19 ng/mL[1] |
| P388 | Murine Leukemia | 2 ng/mL[1] |
| DU145 | Prostate Cancer | Consistent with NCI 60-cell panel screen[2] |
| HCT116 | Colon Carcinoma | Consistent with NCI 60-cell panel screen[2] |
| MCF7 | Breast Cancer | Consistent with NCI 60-cell panel screen[2] |
| A2058 | Melanoma | nM concentrations[2] |
| Adr-Res | Adriamycin-resistant Leukemia | nM concentrations[2] |
| BXPC3 | Pancreatic Cancer | nM concentrations[2] |
| H460 | Large Cell Lung Cancer | nM concentrations[2] |
| SK-BR-3 | Breast Cancer | nM concentrations[2] |
| KPL-4 | Breast Cancer | nM concentrations[2] |
Table 2: Structure-Activity Relationship of this compound Derivatives
| Derivative | Modification | Activity Compared to this compound | IC50 (HCT116) |
| Homothis compound | Not specified in detail | Less active[3][4] | - |
| 10-desmethylthis compound | Demethylation at C10 | Less active[3][4] | - |
| Ethyl ester analogue | Esterification of the carboxylic acid | More active in some tests[3][4] | - |
| Isomeric macrolactone analog | Isomerization of the macrolactone | Significantly less active (except in HCT116)[2] | Equal to this compound[2] |
| Analog 104 | Macrolactonization of the fully deprotected precursor hydroxyl acid | Essentially inactive (except in HCT116)[5] | - |
| Analogs 105 & 106 | Derived from branched by-products of alkene-alkyne couplings | Essentially inactive (except in HCT116)[5] | - |
From the available data, several key SAR insights emerge:
-
The macrolide core is essential for activity. Even subtle changes, such as in the isomeric macrolactone analog, can lead to a significant loss of potency across multiple cell lines.
-
The stereochemistry is critical. It has been established that the (-)-enantiomer of this compound is the biologically active form.[6]
-
Modifications at the side chain can modulate activity. The observation that an ethyl ester analogue exhibited higher activity in some assays suggests that this region of the molecule is a viable point for modification to potentially improve pharmacokinetic or pharmacodynamic properties.[3][4]
-
The cellular context is important. The finding that the isomeric macrolactone analog retained potent activity against the HCT116 cell line, while being inactive against others, highlights the complexity of drug-target interactions and suggests that different cell lines may have varying sensitivities to specific structural features.[2]
Experimental Protocols: Assessing Cytotoxicity
The evaluation of the cytotoxic effects of this compound and its derivatives relies on robust and reproducible in vitro assays. The following are detailed methodologies for commonly employed techniques.
Cell Culture
-
Cell Lines: A variety of human cancer cell lines are used, including but not limited to PANC-1 (pancreatic), A-549 (lung), P388 (leukemia), HCT116 (colon), and MCF-7 (breast).
-
Culture Medium: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
Several methods can be employed to measure the cytotoxic effects of this compound derivatives. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for a specified period, typically 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
This compound's Unique Mechanism of Action: The RAF1 Signaling Pathway
This compound induces premature chromosome condensation (PCC) in cancer cells, a hallmark of its cytotoxic effect. This is achieved through the activation of the RAF1 (c-RAF) kinase. Notably, this activation appears to be independent of the classical MAPK/ERK signaling cascade that is typically downstream of RAF1.
Caption: this compound activates RAF1, leading to premature chromosome condensation and cell death, independent of the canonical MAPK pathway.
Experimental Workflow for Assessing this compound Derivative Cytotoxicity
The following diagram outlines the typical workflow for evaluating the cytotoxic properties of newly synthesized this compound derivatives.
Caption: A typical experimental workflow for determining the cytotoxicity of this compound derivatives.
This in-depth guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and protocols offer a starting point for researchers aiming to design and synthesize novel analogs with improved therapeutic potential. Further research is warranted to expand the library of derivatives and to fully elucidate the intricate molecular mechanisms underlying the potent and unique anticancer activity of this remarkable natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. A Concise Synthesis of (–)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. Total Synthesis of (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: structural revision and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lasonolide A: A Technical Guide to a Novel Anticancer Drug Lead
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lasonolide A (LSA) is a complex polyketide macrolide originally isolated from the deep-water marine sponge Forcepia sp.[1][2][3] Since its discovery, LSA has garnered significant interest within the oncology research community due to its potent and selective cytotoxicity against a broad spectrum of human cancer cell lines, with IC50 values often in the low nanomolar range.[1][4] Its unique mechanism of action, which diverges from classical cytotoxic agents, marks it as a promising scaffold for the development of next-generation anticancer therapeutics.[4][5][6]
This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its mechanism of action, anticancer activity, and key experimental findings. It is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this remarkable natural product.
Mechanism of Action: A Multifaceted Approach
The precise molecular target of this compound remains to be definitively identified and is provisionally referred to as "Target(s) of this compound" or "TOL".[1][7] However, extensive research has elucidated a cascade of downstream cellular events that contribute to its potent anticancer effects. LSA's activity is characterized by a biphasic response: rapid, reversible effects on cell morphology and chromosome structure at early time points, followed by irreversible cytotoxicity upon prolonged exposure.[2]
Premature Chromosome Condensation (PCC)
A hallmark of this compound's activity is the induction of rapid, potent, and reversible premature chromosome condensation (PCC).[1][7][8]
-
Cell Cycle Independence: Unlike many mitotic inhibitors, LSA induces PCC at all phases of the cell cycle, including in quiescent G0 cells.[1][7]
-
Cdk1-Independent Pathway: The induction of PCC by LSA does not rely on the conventional Cdk1 signaling pathway that governs mitotic entry.[1][7]
-
Reversibility: The chromosome condensation effect is reversible upon removal of the compound, suggesting a selective interaction with its cellular target(s).[1][2]
Activation of Signaling Cascades
This compound triggers the hyperphosphorylation of numerous proteins, indicating that its target, TOL, may be upstream of several key signaling pathways, potentially a phosphatase or a regulator of phosphatase complexes.[1]
-
PKC and MAPK Pathways: LSA is a potent activator of Protein Kinase C (PKC) and downstream Mitogen-Activated Protein Kinases (MAPK), specifically Erk1/2 and p38.[1][5][9]
-
RAF1 Mediation: RAF1 (C-RAF) has been identified as a key mediator of LSA-induced PCC.[2]
-
Akt Phosphorylation: The pro-survival kinase Akt is also rapidly phosphorylated in response to LSA treatment.[5][9]
Epigenetic and Cellular Modifications
LSA's influence extends to profound epigenetic changes and alterations in cellular architecture.
-
Histone and Topoisomerase II Hyperphosphorylation: LSA-induced PCC is associated with the hyperphosphorylation of histones H1 and H3, as well as the activation and hyperphosphorylation of Topoisomerase II (Top2).[1][7]
-
Cytoskeletal Disruption and Adhesion Loss: Treatment with LSA leads to rapid cell rounding, membrane blebbing, reorganization of the actin cytoskeleton, and a loss of cell adhesion to the extracellular matrix.[1][5][8]
Anticancer Activity: Quantitative Data
This compound exhibits potent cytotoxic activity across a wide array of human cancer cell lines. The biologically active enantiomer has been identified as (-)-lasonolide A.[10][11][12] Its efficacy, particularly against mesenchymal cancers like leukemia, melanomas, and glioblastomas, is noteworthy.[1][7]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Synthetic (-)-Lasonolide A | |||
| HCT116 | Colon Carcinoma | 9.8 | [4] |
| A2058 | Melanoma | 16.6 | [4] |
| H460 | Lung Carcinoma | 20.7 | [4] |
| DU145 | Prostate Carcinoma | 29.2 | [4] |
| KPL-4 | Breast Cancer | 39.4 | [4] |
| SK-BR-3 | Breast Cancer | 40.2 | [4] |
| Adr-Res | Doxorubicin-Resistant Ovarian | 414.1 | [4] |
| MCF7 | Breast Cancer | 47.4 | [4] |
| BXPC3 | Pancreatic Cancer | 148.1 | [4] |
| Natural this compound | |||
| PANC-1 | Pancreatic Cancer | 68 ± 10 | [2] |
| A-549 | Lung Carcinoma | 19 ng/mL (~32 nM) | [2] |
| P388 | Murine Leukemia | 2 ng/mL (~3.4 nM) | [2] |
Note: IC50 values can vary based on experimental conditions and assay duration.
An isomeric analog of this compound was found to be significantly less active, with an IC50 of 12.0 nM against HCT116 but >1000 nM against most other tested cell lines, highlighting the structural specificity required for potent activity.[4]
Key Experimental Protocols
The following section details the methodologies for cornerstone experiments used to characterize the anticancer properties of this compound.
Premature Chromosome Condensation (PCC) Assay
This assay is used to visualize and quantify the induction of PCC by this compound.
-
Cell Culture: Burkitt's lymphoma CA46 cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., up to 100 nM) or a vehicle control for specific durations (e.g., 1 hour).[1] For reversibility studies, the drug is washed out, and cells are cultured in drug-free medium for various time points (e.g., 1, 2, 4, 24 hours).[1]
-
Sample Preparation: Cells are harvested, cytospun onto glass slides, and fixed.
-
Staining: DNA is stained with a fluorescent dye such as Propidium Iodide (PI).[1]
-
Analysis: Slides are examined using fluorescence microscopy. The percentage of cells exhibiting condensed chromosomes is determined by counting at least 200-300 cells per condition. Alternatively, cells can be analyzed by flow cytometry to assess DNA content and condensation state.[1]
Western Blotting for Protein Phosphorylation
This technique is employed to detect the LSA-induced hyperphosphorylation of key proteins like Histone H3 and Topoisomerase IIα.
-
Cell Culture and Treatment: CA46 cells are treated with 100 nM this compound for various time points (e.g., 0, 15, 30, 60 minutes) to observe the kinetics of phosphorylation.[1]
-
Protein Extraction: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-Histone H3 (Ser10/Ser28), MPM-2 antibody for mitotic phosphoproteins including Top2α).[1]
-
Detection: After incubation with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP), the signal is detected using an enhanced chemiluminescence (ECL) substrate. The resulting bands are quantified using densitometry.
Structure, Synthesis, and Future Directions
This compound possesses a complex 20-membered macrolide structure containing two highly substituted tetrahydropyran (B127337) rings.[4] Its scarcity from the natural source has necessitated the development of robust total synthesis routes.[4][13] Several successful total syntheses have been reported, with key strategies including a Ru-catalyzed alkene-alkyne coupling to unite two complex halves of the molecule.[3][4][10] These synthetic achievements are critical for producing sufficient material for further pharmacological investigation and for creating novel analogs to explore structure-activity relationships (SAR).[10]
The compelling preclinical data for this compound strongly support its continued investigation. Key future research directions include:
-
Target Deconvolution: The unequivocal identification of the direct cellular target(s) of LSA ("TOL") is the most critical next step. This will enable a more precise understanding of its mechanism and facilitate rational drug design.
-
In Vivo Efficacy: Assessing the antitumor activity of this compound in relevant animal models is essential to determine its therapeutic potential and pharmacokinetic/pharmacodynamic properties.
-
SAR Studies: Leveraging total synthesis to create a library of this compound analogs will help to optimize potency, selectivity, and drug-like properties, potentially leading to a clinical candidate.
References
- 1. This compound, a potent and reversible inducer of chromosome condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Trost Synthesis of (-)-Lasonolide A [organic-chemistry.org]
- 4. A Concise Synthesis of (–)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Effects of this compound on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound, a potent and reversible inducer of chromosome condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Early effects of this compound on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total Synthesis of (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: structural revision and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of (+)-Lasonolide A: (-)-lasonolide A is the biologically active enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.illinois.edu [experts.illinois.edu]
Methodological & Application
Total Synthesis of (-)-Lasonolide A: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocol for the total synthesis of (-)-lasonolide A, a marine-derived macrolide with potent cytotoxic activity against a range of cancer cell lines. The synthetic strategy detailed herein follows the convergent approach developed by Trost and coworkers, which is highlighted by a key ruthenium-catalyzed alkene-alkyne coupling reaction. This document is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
(-)-Lasonolide A is a 20-membered macrolide featuring two substituted tetrahydropyran (B127337) rings and a unique 1,4-diene moiety. Its significant biological activity has made it an attractive target for total synthesis. The convergent strategy developed by Trost's group allows for the efficient construction of this complex natural product from two advanced fragments: an alkyne-containing northern fragment and a vinyl-substituted southern fragment.[1][2] Key transformations in this synthesis include a stereoselective zinc-catalyzed aldol (B89426) reaction, an enzyme-mediated dynamic kinetic resolution, and a crucial ruthenium-catalyzed alkene-alkyne coupling to unite the two fragments, followed by a Yamaguchi macrolactonization to form the macrocycle.[1][2]
Retrosynthetic Analysis and Strategy
The retrosynthetic analysis of (-)-lasonolide A reveals a disconnection at the ester linkage and the C12-C13 bond, leading to the seco-acid. A further disconnection via a ruthenium-catalyzed alkene-alkyne coupling reveals the two key fragments: the northern alkyne and the southern alkene.
Figure 1: Retrosynthetic analysis of (-)-Lasonolide A.
Synthesis of the Northern Alkyne Fragment
The synthesis of the northern alkyne fragment commences with a dinuclear zinc-catalyzed asymmetric aldol reaction to establish the initial stereocenter.[1] This is followed by a series of transformations including a diastereoselective reduction, acetal (B89532) formation, and a Horner-Wadsworth-Emmons olefination with a subsequent intramolecular oxy-Michael addition to construct the tetrahydropyran ring.[1][2]
Key Transformations and Quantitative Data for Northern Alkyne Synthesis
| Step | Reactants | Key Reagents/Catalyst | Product | Yield (%) | d.r. | ee (%) |
| 1. Asymmetric Aldol Reaction | Ynone, Aldehyde | Dinuclear Zn-catalyst | β-Hydroxy ketone | 54 | - | 99 |
| 2. Diastereoselective Reduction | β-Hydroxy ketone | DIBAL-H | syn-1,3-Diol | - | >20:1 | - |
| 3. Benzylidene Acetal Formation | syn-1,3-Diol | Benzaldehyde dimethyl acetal, CSA | Benzylidene acetal | - | - | - |
| 4. HWE Olefination/Oxy-Michael | Phosphonate, Aldehyde | KHMDS, 18-crown-6 | Tetrahydropyran | 94 | Single isomer | - |
| 5. Acetal Hydrolysis/Lactolization | Benzylidene acetal | LiBF4, aq. MeCN | Bicyclic Lactol (Alkyne Fragment) | 96 | - | - |
Experimental Protocol: Asymmetric Aldol Reaction
To a solution of the dinuclear zinc catalyst (0.1 mmol) in THF (2 mL) at -20 °C is added a solution of the ynone (1.0 mmol) in THF (1 mL). After stirring for 30 minutes, the aldehyde (1.2 mmol) is added dropwise. The reaction mixture is stirred at -20 °C for 72 hours.[1] The reaction is then quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the β-hydroxy ketone.[1]
Synthesis of the Southern Alkene Fragment
The synthesis of the southern alkene fragment relies on a dynamic kinetic asymmetric reduction of a β-ketoester using an engineered enzyme to set the absolute stereochemistry of the southern tetrahydropyran ring.[1][2] Subsequent steps involve the formation of a dienoate fragment via a Horner-Wadsworth-Emmons olefination.[1]
Key Transformations and Quantitative Data for Southern Alkene Synthesis
| Step | Reactants | Key Reagents/Catalyst | Product | Yield (%) | d.r. | ee (%) |
| 1. Dynamic Kinetic Reduction | β-Ketoester | Engineered Enzyme, NADPH, 2-propanol | syn-Hydroxy ester | 75 | 4:1 | >95 |
| 2. Silyl Protection | syn-Hydroxy ester | TBSCl, Imidazole | TBS-protected ester | - | - | - |
| 3. Weinreb Amide Formation | TBS-protected ester | Me(OMe)NH·HCl, i-PrMgCl | Weinreb amide | - | - | - |
| 4. Ynone Formation | Weinreb amide | Propargylmagnesium bromide | Ynone | - | - | - |
| 5. CBS Reduction | Ynone | (S)-CBS, BH3·DMS | Propargyl alcohol | 50-70 | 6.7:1 | - |
| 6. Tetrahydropyran Formation | Propargyl alcohol | - | Tetrahydropyran | - | - | - |
| 7. HWE Olefination | Aldehyde | Phosphonate | Dienoate (Alkene Fragment) | - | - | - |
Experimental Protocol: Dynamic Kinetic Asymmetric Reduction
To a solution of the β-ketoester (1.0 mmol) in a phosphate (B84403) buffer (pH 4.5) is added the engineered enzyme and NADPH. 2-Propanol is used as the reductant. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash chromatography to yield the syn-hydroxy ester.[1]
Fragment Coupling and Macrolactonization
The crucial step in the total synthesis is the coupling of the northern alkyne and southern alkene fragments using a ruthenium catalyst, [CpRu(MeCN)3]PF6, which favors the formation of the desired linear 1,4-diene over the branched isomer.[1][2] The synthesis is completed by a Yamaguchi macrolactonization of the resulting seco-acid.[1]
Figure 2: Overall workflow for the total synthesis of (-)-Lasonolide A.
Key Transformations and Quantitative Data for the Final Steps
| Step | Reactants | Key Reagents/Catalyst | Product | Yield (%) | Linear:Branched Ratio |
| 1. Ru-catalyzed Alkene-Alkyne Coupling | Northern Alkyne, Southern Alkene | [CpRu(MeCN)3]PF6, Acetone (B3395972) | Coupled Product | 43-69 | 2:1 to 3:1 |
| 2. Yamaguchi Macrolactonization | Seco-acid | 2,4,6-Trichlorobenzoyl chloride, DMAP, Et3N | Protected (-)-Lasonolide A | 40-62 | - |
| 3. Final Deprotection | Protected (-)-Lasonolide A | HF·Pyridine | (-)-Lasonolide A | 75 | - |
Experimental Protocol: Ru-catalyzed Alkene-Alkyne Coupling
To a solution of the alkyne fragment (1.0 equiv) and the alkene fragment (1.2 equiv) in acetone is added [CpRu(MeCN)3]PF6 (10 mol%). The reaction mixture is stirred at room temperature for 14 hours.[1] The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to separate the linear and branched isomers and to afford the desired coupled product.[1]
Experimental Protocol: Yamaguchi Macrolactonization
To a solution of the seco-acid (1.0 equiv) in THF is added triethylamine (B128534) (5.0 equiv) and 2,4,6-trichlorobenzoyl chloride (1.5 equiv) at room temperature. After stirring for 2 hours, the mixture is diluted with toluene (B28343) and added dropwise to a solution of DMAP (7.0 equiv) in toluene at 80 °C over a period of 6 hours. The reaction mixture is stirred for an additional 12 hours at 80 °C. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the protected (-)-lasonolide A.[1]
Conclusion
This application note provides a detailed protocol for the total synthesis of (-)-lasonolide A, based on the convergent and efficient strategy developed by Trost and coworkers. The key features of this synthesis, including the stereocontrolled formation of the tetrahydropyran rings and the crucial ruthenium-catalyzed fragment coupling, have been outlined with quantitative data and experimental procedures. This information serves as a valuable resource for researchers engaged in the synthesis of complex natural products and the development of novel anticancer agents.
References
Enantioselective Synthesis of the Lasonolide A Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the core structure of Lasonolide A, a marine macrolide with potent cytotoxic activities. The presented strategies are based on convergent synthetic routes, which involve the synthesis of complex fragments that are later coupled to form the macrolide backbone. The protocols and data are compiled from peer-reviewed literature, offering a guide for the replication and adaptation of these synthetic methods.
Overview of Synthetic Strategies
The enantioselective synthesis of the complex this compound core has been a significant challenge in organic chemistry. Successful approaches have relied on the development of highly stereocontrolled reactions to install the numerous stereocenters of the molecule. Convergent strategies are favored, as they allow for the independent synthesis of large fragments that are then combined in the later stages of the synthesis, improving overall efficiency.
Two prominent and illustrative strategies are highlighted in this document:
-
Trost's Convergent Synthesis: This approach features a ruthenium-catalyzed alkene-alkyne coupling reaction to unite two major fragments: a northern alkyne fragment and a southern alkene fragment. Key stereocenters are introduced using a catalytic asymmetric aldol (B89426) reaction and an enzymatic dynamic kinetic resolution.
-
Ghosh's Convergent Synthesis: This strategy employs a catalytic asymmetric hetero-Diels-Alder reaction to construct the tetrahydropyran (B127337) ring systems present in the molecule. The fragments are then coupled using a Julia-Kocienski olefination.
Logical Workflow: Trost's Convergent Synthesis
The following diagram illustrates the overall workflow of the convergent synthesis of the this compound core as developed by Trost and coworkers.
Caption: Convergent synthesis workflow for the this compound core.
Key Experimental Data
The following tables summarize quantitative data for key enantioselective reactions in the synthesis of the this compound core fragments.
Table 1: Enantioselective Synthesis of the Northern Alkyne Fragment (Trost Synthesis)
| Step | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Zn/Prophenol-catalyzed Aldol Reaction | Zn(OTf)2, (+)-N-methylprolinol | Toluene (B28343) | 25 | 78 | 99 |
Table 2: Enantioselective Synthesis of the Southern Alkene Fragment (Trost Synthesis)
| Step | Enzyme/Reagent | Buffer/Solvent | pH | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) of syn-isomer |
| Enzymatic Dynamic Kinetic Asymmetric Reduction | KRED | Phosphate (B84403) Buffer/MTBE | 4.5 | 75 | 4:1 | >95 |
Table 3: Enantioselective Synthesis of Tetrahydropyran Fragments (Ghosh Synthesis)
| Step | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric Hetero-Diels-Alder (Fragment 1) | Cr(III) complex | CH2Cl2 | -20 | 91 | 91 |
| Asymmetric Hetero-Diels-Alder (Fragment 2) | Cr(III) complex | CH2Cl2 | -20 | 88 | 93 |
Detailed Experimental Protocols
The following are representative, detailed protocols for key steps in the enantioselective synthesis of the this compound core, based on the Trost synthesis.
Protocol 1: Zn/Prophenol-catalyzed Aldol Reaction for the Northern Alkyne Fragment
This protocol describes the enantioselective aldol reaction to form the key β-hydroxyynone intermediate with high enantiopurity.
Materials:
-
Ynone starting material
-
Aldehyde starting material
-
Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)2)
-
(+)-N-methylprolinol
-
Triethylamine (B128534) (Et3N)
-
Anhydrous Toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add Zn(OTf)2 (0.1 eq) and anhydrous toluene.
-
Add a solution of (+)-N-methylprolinol (0.12 eq) in anhydrous toluene to the flask.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Add triethylamine (0.1 eq) and stir for an additional 30 minutes.
-
Cool the mixture to 0 °C and add a solution of the ynone (1.0 eq) in anhydrous toluene, followed by the aldehyde (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-hydroxyynone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Enzymatic Dynamic Kinetic Asymmetric Reduction for the Southern Alkene Fragment
This protocol details the enzymatic reduction of a β-ketoester to a β-hydroxyester, establishing a key stereocenter.
Materials:
-
β-Ketoester starting material
-
Ketoreductase (KRED) enzyme
-
NADH or NADPH cofactor
-
Phosphate buffer (pH 4.5)
-
Methyl tert-butyl ether (MTBE)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a temperature-controlled vessel, prepare a biphasic mixture of the phosphate buffer (pH 4.5) and MTBE.
-
Add the β-ketoester (1.0 eq) to the mixture.
-
Add the KRED enzyme and the NADH or NADPH cofactor.
-
Stir the mixture vigorously at the optimal temperature for the enzyme (typically 25-30 °C) for 48-72 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of Celite® to remove the enzyme.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the β-hydroxyester.
-
Determine the diastereomeric ratio and enantiomeric excess of the major syn-diastereomer by chiral GC or HPLC analysis.
Protocol 3: Ruthenium-Catalyzed Alkene-Alkyne Coupling
This protocol describes the crucial fragment coupling step to assemble the carbon skeleton of the this compound core.
Materials:
-
Northern Alkyne Fragment (1.0 eq)
-
Southern Alkene Fragment (1.2 eq)
-
[Cp*RuCl(cod)] catalyst (5-10 mol%)
-
Anhydrous acetone (B3395972) or 1,2-dichloroethane (B1671644) (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the Northern Alkyne Fragment, the Southern Alkene Fragment, and the [Cp*RuCl(cod)] catalyst.
-
Add anhydrous acetone or DCE via syringe.
-
Seal the tube and heat the reaction mixture at 60-80 °C for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the coupled product.
Signaling Pathway Diagram (Illustrative)
While this compound's precise mechanism of action is still under investigation, it is known to induce premature chromosome condensation. The following is a simplified, illustrative diagram of a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical signaling pathway of this compound.
Application Notes and Protocols: Ru-Catalyzed Alkene-Alkyne Coupling in the Total Synthesis of Lasonolide A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the pivotal ruthenium-catalyzed alkene-alkyne coupling reaction employed in the total synthesis of the potent anticancer agent, Lasonolide A. This key transformation, developed by the Trost group, facilitates the convergent assembly of two complex molecular fragments, highlighting the efficiency of this catalytic method in the construction of complex natural products.
Introduction
The total synthesis of this compound presents significant challenges due to its complex macrocyclic structure, multiple stereocenters, and dense functionality. A convergent strategy, wherein advanced intermediates are synthesized independently and then coupled, is highly desirable to improve overall efficiency. The ruthenium-catalyzed alkene-alkyne [2+2+1] cycloaddition has emerged as a powerful tool for this purpose, enabling the formation of a key carbon-carbon bond to unite the northern and southern hemispheres of the this compound framework.[1][2]
A critical aspect of this reaction is the control of regioselectivity, as the coupling can theoretically yield both linear and branched diene products. In the context of the this compound synthesis, the desired product is the linear 1,4-diene. Research has demonstrated that subtle modifications to the substrates and reaction conditions can significantly influence the regiochemical outcome, favoring the formation of the requisite linear isomer.[1][2]
Data Presentation
The following tables summarize the quantitative data from key experiments in the Ru-catalyzed alkene-alkyne coupling for the synthesis of this compound, showcasing the efforts to optimize the reaction for the desired linear product.
Table 1: Optimization of the Intermolecular Ru-Catalyzed Alkene-Alkyne Coupling
| Entry | Alkene | Alkyne | Catalyst (mol%) | Solvent | Temperature (°C) | Ratio (Linear:Branched) | Yield (%) |
| 1 | 1 | 2 | [CpRu(CH₃CN)₃]PF₆ (10) | Acetone (B3395972) | 25 | 2:1 | 50 (conversion) |
| 2 | 1 | 2 | [CpRu(CH₃CN)₃]PF₆ (10) | Cyclopentanone (B42830) | 25 | 3.8:1 | N/A |
| 3 | 1 (1.0 equiv) | 3 (1.5 equiv) | [CpRu(CH₃CN)₃]PF₆ (15) | Acetone | 25 | >19:1 | 71 |
Data extracted from the supplementary information of Trost, B. M., et al. (2016). Total Synthesis of (−)-Lasonolide A. Journal of the American Chemical Society, 138(36), 11690–11701.
Table 2: Key Substrates for Ru-Catalyzed Coupling
| Compound Number | Structure | Name |
| 1 | (Structure of the alkene fragment) | Alkene Fragment |
| 2 | (Structure of the initial alkyne fragment) | Initial Alkyne Fragment |
| 3 | (Structure of the elaborated alkyne fragment) | Elaborated Alkyne Fragment |
Experimental Protocols
The following are detailed experimental protocols for the key Ru-catalyzed alkene-alkyne coupling reactions in the synthesis of this compound.
Protocol 1: Intermolecular Coupling of Alkene 1 and Alkyne 3
Materials:
-
Alkene 1 (1.0 equiv)
-
Alkyne 3 (1.5 equiv)
-
[CpRu(CH₃CN)₃]PF₆ (15 mol%)
-
Anhydrous Acetone
-
Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add alkene 1 and alkyne 3 .
-
Dissolve the substrates in anhydrous acetone (concentration will vary based on the scale of the reaction, refer to the original publication for specifics).
-
Add the ruthenium catalyst, [CpRu(CH₃CN)₃]PF₆, to the reaction mixture.
-
Stir the reaction at 25 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired linear coupled product as a mixture of diastereomers.
General Considerations for Ru-Catalyzed Alkene-Alkyne Coupling:
-
Solvent: Anhydrous and degassed solvents are crucial for optimal catalyst activity. Acetone and cyclopentanone have been shown to be effective.
-
Catalyst: The cationic ruthenium complex [CpRu(CH₃CN)₃]PF₆ is air-sensitive and should be handled under an inert atmosphere.
-
Substrates: The purity of the alkene and alkyne substrates is critical for clean and efficient coupling. The presence of coordinating functional groups on the substrates can influence the reaction's regioselectivity.
-
Stoichiometry: Using a slight excess of the alkyne component can improve the conversion of the alkene.
Mandatory Visualizations
Diagram 1: Catalytic Cycle of the Ru-Catalyzed Alkene-Alkyne Coupling
Caption: Proposed catalytic cycle for the Ru-catalyzed alkene-alkyne coupling.
Diagram 2: Experimental Workflow for the Ru-Catalyzed Coupling in this compound Synthesis
Caption: A streamlined workflow for the Ru-catalyzed coupling reaction.
Diagram 3: Logical Relationship for Achieving Regioselectivity
Caption: Key factors determining the linear vs. branched product ratio.
References
Application Notes and Protocols for the Yamaguchi Macrolactonization in the Total Synthesis of Lasonolide A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Yamaguchi macrolactonization, a key step in the total synthesis of the potent anticancer agent, Lasonolide A. The information presented is compiled from the successful total synthesis campaigns, primarily drawing from the work of Trost and coworkers.
Introduction to this compound and the Significance of Macrolactonization
This compound is a complex marine macrolide that has demonstrated significant cytotoxic activity against a broad range of cancer cell lines.[1][2] Its intricate structure, featuring a 20-membered macrolactone core, two substituted tetrahydropyran (B127337) rings, and multiple stereocenters, presents a formidable challenge for synthetic chemists. The convergent synthesis of such a complex molecule often culminates in a macrolactonization reaction to close the large ring, a step that is frequently a bottleneck in the synthetic route.
The Yamaguchi macrolactonization is a powerful and widely used method for the formation of esters and macrolactones, particularly in the context of complex natural product synthesis.[3][4][5] The reaction proceeds through the formation of a mixed anhydride (B1165640) from a hydroxy-carboxylic acid (seco-acid) and 2,4,6-trichlorobenzoyl chloride, which is then intramolecularly cyclized in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[3][4][5] This method is often favored for its mild reaction conditions and its ability to effect cyclization in sterically hindered environments. In the total synthesis of (-)-Lasonolide A, the Yamaguchi macrolactonization proved to be a crucial transformation for the successful construction of the 20-membered ring.[6]
Key Strategic Considerations in the this compound Synthesis
The total synthesis of this compound is a convergent process, where two complex fragments are synthesized independently and then coupled together. The final stages of the synthesis involve the crucial macrolactonization of a linear seco-acid precursor. A key strategic element was the use of a TBS (tert-butyldimethylsilyl) protecting group on a secondary alcohol of the seco-acid, which was found to be critical for the success of the Yamaguchi macrolactonization.[6] Attempts to cyclize the unprotected tetraol precursor were unsuccessful, leading to decomposition or the formation of an undesired macrolide.[6]
Experimental Data Summary
The following tables summarize the key quantitative data for the Yamaguchi macrolactonization and the subsequent deprotection step in the synthesis of (-)-Lasonolide A.
Table 1: Yamaguchi Macrolactonization of the TBS-Protected Seco-Acid
| Parameter | Value | Reference |
| Starting Material | TBS-Protected Seco-Acid | [6] |
| Reagents | 2,4,6-Trichlorobenzoyl chloride, Triethylamine (B128534) (Et3N), 4-Dimethylaminopyridine (DMAP) | [6] |
| Solvent | Toluene (B28343) | [6] |
| Temperature | Room Temperature to 60 °C | [6] |
| Reaction Time | 12 hours | [6] |
| Product | TBS-Protected this compound | [6] |
| Yield | 40-62% | [6] |
Table 2: Deprotection of TBS-Protected this compound
| Parameter | Value | Reference |
| Starting Material | TBS-Protected this compound | [6] |
| Reagent | Pyridine-HF | [6] |
| Solvent | Tetrahydrofuran (THF) | [6] |
| Temperature | 0 °C to Room Temperature | [6] |
| Reaction Time | 12 hours | [6] |
| Product | (-)-Lasonolide A | [6] |
| Yield | 75% | [6] |
Detailed Experimental Protocols
The following are detailed protocols for the key final steps in the total synthesis of (-)-Lasonolide A.
Protocol 1: Yamaguchi Macrolactonization of TBS-Protected Seco-Acid
This protocol describes the formation of the 20-membered macrolactone ring of this compound using the Yamaguchi conditions.
Materials:
-
TBS-Protected Seco-Acid of this compound
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (Et3N), freshly distilled
-
4-Dimethylaminopyridine (DMAP)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a solution of the TBS-protected seco-acid (1.0 equiv) in anhydrous toluene (0.01 M) at room temperature is added freshly distilled triethylamine (4.0 equiv).
-
2,4,6-Trichlorobenzoyl chloride (1.5 equiv) is then added dropwise to the solution.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The resulting mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in anhydrous toluene (0.001 M) and added via syringe pump over 6 hours to a solution of 4-dimethylaminopyridine (10.0 equiv) in anhydrous toluene at 60 °C.
-
The reaction mixture is stirred at 60 °C for an additional 6 hours.
-
The reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (gradient elution with hexanes and ethyl acetate) to afford TBS-protected this compound as a colorless oil (40-62% yield).[6]
Protocol 2: Global Deprotection to Yield (-)-Lasonolide A
This protocol describes the final deprotection step to furnish the natural product.
Materials:
-
TBS-Protected this compound
-
Pyridine-HF complex (70% HF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of TBS-protected this compound (1.0 equiv) in anhydrous THF (0.01 M) in a plastic vial at 0 °C is added pyridine-HF (20.0 equiv).
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (gradient elution with hexanes and ethyl acetate) to afford (-)-Lasonolide A as a white solid (75% yield).[6]
Visualizations
Yamaguchi Macrolactonization Mechanism
References
- 1. The Trost Synthesis of (-)-Lasonolide A [organic-chemistry.org]
- 2. Total Synthesis of (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 4. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Yamaguchi Esterification [organic-chemistry.org]
- 6. A Concise Synthesis of (–)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
Application of Wittig-Type Reactions in the Synthesis of the Lasonolide A Side Chain: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Wittig and Horner-Wadsworth-Emmons (HWE) reactions in the synthesis of the side chain of Lasonolide A, a marine natural product with potent antitumor activity. The construction of the complex side chain, featuring specific olefin geometries, is a critical aspect of the total synthesis of this promising therapeutic agent.
Introduction to Olefination Strategies for this compound
The total synthesis of this compound has been a significant challenge in organic chemistry, requiring precise control over stereochemistry and the formation of complex structural motifs. The side chain, in particular, necessitates reliable methods for the construction of carbon-carbon double bonds with defined stereoselectivity. To this end, Wittig-type olefination reactions have proven to be invaluable tools.
The Wittig reaction , utilizing a phosphonium (B103445) ylide, and the Horner-Wadsworth-Emmons (HWE) reaction , employing a phosphonate (B1237965) carbanion, are the two primary strategies discussed herein. The choice between these methods often depends on the desired stereochemical outcome (E or Z-alkene) and the nature of the reacting partners. In the context of this compound synthesis, the Wittig reaction has been instrumental in constructing key fragments of the side chain, while the HWE reaction is frequently employed for the stereoselective formation of the dienoate moiety.
I. Wittig Reaction for the Assembly of a Key Alkyne Fragment
In the total synthesis of (-)-Lasonolide A reported by Trost and colleagues, a crucial Wittig reaction is employed to couple two advanced intermediates, leading to the formation of a key alkyne fragment of the southern tetrahydropyran (B127337) portion of the molecule.[1] This reaction establishes the carbon skeleton that is further elaborated to complete the side chain precursor.
Reaction Scheme:
Caption: Wittig olefination to form a key alkyne intermediate.
Experimental Protocol:
Preparation of the Phosphonium Ylide (in situ):
-
To a solution of the phosphonium salt 9 in anhydrous tetrahydrofuran (B95107) (THF) is added potassium hexamethyldisilazide (KHMDS) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The resulting deep red solution is stirred at this temperature for 1 hour to ensure complete formation of the phosphonium ylide.
Wittig Reaction:
-
A solution of aldehyde 15 in anhydrous THF is added dropwise to the pre-formed ylide solution at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alkyne product 1 .
Quantitative Data:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| Aldehyde (15) | Varies | 1.0 | 1.0 |
| Phosphonium Salt (9) | Varies | 1.2 | 1.2 |
| KHMDS | 199.44 | 1.2 | 1.2 |
| Product | Molecular Weight ( g/mol ) | Yield (%) | |
| Alkyne Product (1) | Varies | 85-95 |
Note: The exact molecular weights and amounts will vary depending on the specific substrates used in the synthesis.
II. Horner-Wadsworth-Emmons Reaction for Diene Synthesis
The stereoselective formation of the (E,E)-dienoate moiety of the this compound side chain is a common challenge addressed by the Horner-Wadsworth-Emmons (HWE) reaction. This reaction offers excellent control over the geometry of the newly formed double bond, typically favoring the E-isomer.
Reaction Scheme:
Caption: HWE olefination to form the E,E-dienoate side chain.
Experimental Protocol:
-
To a suspension of 4 Å molecular sieves and lithium hydroxide (B78521) (LiOH) in anhydrous tetrahydrofuran (THF) is added triethyl phosphonoacetate at room temperature under an inert atmosphere.
-
The mixture is stirred for 30 minutes.
-
A solution of the aldehyde 70 in anhydrous THF is then added to the reaction mixture.
-
The reaction is stirred at room temperature for several hours until completion, monitored by TLC.
-
Upon completion, the reaction is filtered through a pad of celite to remove the molecular sieves and any solid residues.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure (E,E)-dienoate 71 .
Quantitative Data:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| Aldehyde (70) | Varies | 1.0 | 1.0 |
| Triethyl phosphonoacetate | 224.16 | 1.5 | 1.5 |
| LiOH | 23.95 | 1.5 | 1.5 |
| Product | Molecular Weight ( g/mol ) | Yield (%) | |
| E,E-Dienoate (71) | Varies | 80-90 |
Note: The exact molecular weights and amounts will vary depending on the specific substrates used in the synthesis.
Logical Workflow for Side Chain Synthesis
The following diagram illustrates the logical progression from starting materials to the key side chain fragments using Wittig-type reactions.
Caption: Overall workflow for this compound side chain synthesis.
Conclusion
The Wittig and Horner-Wadsworth-Emmons reactions are indispensable tools for the construction of the this compound side chain. The protocols outlined in this document, derived from successful total syntheses, provide a robust foundation for researchers engaged in the synthesis of this compound and its analogues. Careful execution of these procedures, with attention to anhydrous and inert conditions, is critical for achieving high yields and the desired stereochemical outcomes. These olefination strategies will undoubtedly continue to play a central role in the development of synthetic routes to this important class of natural products and in the generation of novel derivatives for biological evaluation.
References
Application Notes and Protocols for Lasonolide A Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasonolide A is a potent, naturally derived macrolide that has garnered significant interest in cancer research due to its cytotoxic effects against a broad range of cancer cell lines at nanomolar concentrations.[1][2][3][4] Its unique mechanism of action involves the induction of premature chromosome condensation and activation of the RAF1 kinase in the Ras signaling pathway.[1][5] Proper preparation of this compound stock solutions is critical for accurate and reproducible in vitro studies. This document provides a detailed protocol for preparing this compound stock solutions for cell culture applications, along with guidelines for storage, handling, and quality control.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₁H₆₀O₉ | [6] |
| Molecular Weight | 696.9 g/mol | [6] |
| Appearance | Solid | N/A |
Recommended Solvents and Storage Conditions
| Solvent | Recommended Concentration | Storage Temperature | Notes |
| Dimethyl Sulfoxide (DMSO), Anhydrous | ≤ 5 mM | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light and moisture.[7] |
Effective Concentrations in Cell Culture
This compound has demonstrated cytotoxicity in the nanomolar range across various cancer cell lines. The half-maximal inhibitory concentration (IC50) can vary depending on the cell line and assay conditions.
| Cell Line | Cancer Type | Effective Concentration (IC50) | Reference |
| PANC-1 | Pancreatic Cancer | 68 ± 10 nM | [2] |
| A-549 | Human Lung Carcinoma | 19 ng/mL | [2] |
| P388 | Murine Leukemia | 2 ng/mL | [2] |
| DU145 | Prostate Cancer | nM range | [3][4] |
| HCT116 | Colon Cancer | nM range | [3][4] |
| MCF7 | Breast Cancer | nM range | [3][4] |
| A2058 | Melanoma | nM range | [3][4] |
| Adr-Res | Adriamycin-resistant Cancer | nM range | [3][4] |
| BXPC3 | Pancreatic Cancer | nM range | [3][4] |
| H460 | Large Cell Lung Cancer | nM range | [3][4] |
| SK-BR-3 | Breast Cancer | nM range | [3][4] |
| KPL-4 | Breast Cancer | nM range | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a 5 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 5 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered
-
Sterile, amber microcentrifuge tubes (or clear tubes protected from light)
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 5 mM stock solution, weigh out 3.485 mg of this compound (Molecular Weight = 696.9 g/mol ).
-
Calculation:Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight (g/mol)
-
Mass (mg) = 5 mmol/L x 0.001 L x 696.9 g/mol = 3.485 mg
-
-
Dissolution in DMSO:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 5 mM solution from 3.485 mg, add 1 mL of DMSO.
-
Tightly cap the tube.
-
-
Mixing:
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C, protected from light.[7]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A final concentration of ≤0.1% is highly recommended.[7]
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental wells) in your experiments.
-
To avoid precipitation of the hydrophobic this compound, perform serial dilutions and add the final diluted solution to the cell culture medium dropwise while gently swirling.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium or PBS. For example, to achieve a final concentration of 100 nM in your cell culture plate from a 5 mM stock, you could first prepare a 100 µM intermediate dilution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration.
-
Example Calculation for a final concentration of 100 nM in 2 mL of medium:
-
Using the formula C1V1 = C2V2:
-
(5 mM) x V1 = (0.0001 mM) x (2 mL)
-
V1 = (0.0001 mM x 2 mL) / 5 mM = 0.00004 mL = 0.04 µL
-
Directly pipetting such a small volume is inaccurate. Therefore, a serial dilution is necessary.
-
Serial Dilution Example:
-
Prepare a 1:100 dilution of the 5 mM stock solution in cell culture medium to get a 50 µM solution (e.g., 2 µL of 5 mM stock + 198 µL of medium).
-
Add 4 µL of the 50 µM solution to 1996 µL of medium in your well to get a final volume of 2 mL and a final concentration of 100 nM. (50,000 nM x 4 µL) / 2000 µL = 100 nM. The final DMSO concentration would be 0.002%.
-
-
-
Mixing: Gently mix the final working solution by pipetting up and down or by gently swirling the plate.
-
Incubation: Proceed with your cell-based assay according to your experimental protocol.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Concise Synthesis of (–)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a potent and reversible inducer of chromosome condensation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assessment of Lasonolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasonolide A is a potent marine-derived macrolide originally isolated from the deep-water sponge Forcepia sp.[1] It has demonstrated significant cytotoxic and antitumor activities at nanomolar concentrations against a variety of cancer cell lines, particularly those of mesenchymal origin such as leukemia, melanomas, and glioblastomas.[2][3] The unique mechanism of action of this compound involves the induction of rapid and reversible premature chromosome condensation (PCC) at all phases of the cell cycle, leading to cell cycle arrest and subsequent cell death.[2][3] These characteristics make this compound a compelling candidate for further investigation in anticancer drug development.
These application notes provide a detailed protocol for determining the cytotoxicity of this compound using the Sulforhodamine B (SRB) assay. The SRB assay is a reliable and sensitive colorimetric method for measuring drug-induced cytotoxicity by quantifying the total protein content of adherent cells.[4]
Principle of the SRB Cytotoxicity Assay
The Sulforhodamine B (SRB) assay is predicated on the ability of the SRB dye to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[4] The amount of bound dye is directly proportional to the total cellular protein content, which, in turn, is proportional to the number of viable cells. After staining, the protein-bound dye is solubilized with a basic solution, and the absorbance is measured at a specific wavelength. This assay offers a simple, reproducible, and cost-effective method for assessing cytotoxicity.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound against various human cancer cell lines. These values represent the concentration of this compound required to inhibit cell growth by 50% under the specified experimental conditions.
| Cell Line | Cancer Type | IC₅₀ (nM) | Incubation Time (hours) |
| PANC-1 | Pancreatic Cancer | 68 ± 10 | Not Specified |
| A-549 | Lung Carcinoma | 19 ng/mL (~34 nM) | Not Specified |
| P388 | Murine Leukemia | 2 ng/mL (~3.6 nM) | Not Specified |
| DU145 | Prostate Cancer | nM concentrations | Not Specified |
| HCT116 | Colon Cancer | nM concentrations | Not Specified |
| MCF7 | Breast Cancer | nM concentrations | Not Specified |
| A2058 | Melanoma | nM concentrations | Not Specified |
| Adr-Res | Adriamycin-resistant Cancer | nM concentrations | Not Specified |
| BXPC3 | Pancreatic Cancer | nM concentrations | Not Specified |
| H460 | Lung Cancer | nM concentrations | Not Specified |
| SK-BR-3 | Breast Cancer | nM concentrations | Not Specified |
| KPL-4 | Breast Cancer | nM concentrations | Not Specified |
Note: "nM concentrations" indicates that the source reported potent activity in the nanomolar range without specifying the exact IC₅₀ value.
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol for this compound
This protocol is optimized for determining the cytotoxicity of this compound in a 96-well plate format for adherent cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Selected adherent cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA solution
-
Trichloroacetic acid (TCA), 10% (w/v) in deionized water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v) in deionized water
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader (wavelength 510-565 nm)
Procedure:
-
Cell Plating: a. Harvest and count cells from an exponential phase culture. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). b. After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions or vehicle control. c. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Fixation: a. After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium. b. Incubate the plate at 4°C for 1 hour to fix the cells.
-
Washing: a. Carefully remove the supernatant. b. Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA and unbound dye. c. Allow the plates to air dry completely.
-
SRB Staining: a. Add 100 µL of 0.4% (w/v) SRB solution to each well. b. Incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: a. Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye. b. Allow the plates to air dry completely.
-
Solubilization of Bound Dye: a. Add 200 µL of 10 mM Tris base solution to each well. b. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: a. Measure the absorbance (Optical Density, OD) at a wavelength of 510 nm using a microplate reader.[4]
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Mean OD of treated cells / Mean OD of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using non-linear regression analysis.
Mandatory Visualizations
Caption: Experimental workflow for the SRB cytotoxicity assay.
References
- 1. Activation of RAF1 (c-RAF) by the Marine Alkaloid this compound Induces Rapid Premature Chromosome Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and reversible inducer of chromosome condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Total Synthesis of (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lasonolide A in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasonolide A (LSA) is a potent, naturally occurring macrolide originally isolated from the marine sponge Forcepia sp.[1] It has demonstrated significant cytotoxic activity against a broad range of cancer cell lines, with IC50 values often in the nanomolar range.[1][2] A unique characteristic of this compound is its ability to induce rapid and reversible premature chromosome condensation (PCC) at all phases of the cell cycle, including in quiescent G0 cells.[3][4] This effect is independent of the canonical Cdk1/cyclin B pathway that typically governs mitotic entry.[3][4]
These application notes provide a comprehensive guide for utilizing this compound in cell cycle analysis experiments, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.
Mechanism of Action
This compound exerts its profound effects on the cell cycle through a multi-faceted mechanism that is not yet fully elucidated but is known to involve the activation of several signaling pathways and the induction of premature chromosome condensation (PCC).[1][3]
Key features of this compound's mechanism of action include:
-
Premature Chromosome Condensation (PCC): LSA is a potent inducer of PCC, causing chromatin to condense into distinct chromosomes regardless of the cell cycle phase.[3][4] This effect is rapid, occurring within an hour of treatment, and is reversible upon removal of the compound.[3]
-
Cdk1-Independent PCC: Unlike many agents that induce mitosis, LSA's induction of PCC does not rely on the activation of the Cdk1/cyclin B complex. In fact, LSA has been shown to be associated with a downregulation of cyclin B.[3][4]
-
Signal Transduction Pathway Activation: this compound activates multiple signal transduction pathways. It is a strong activator of Protein Kinase C (PKC) and subsequently phosphorylates downstream targets such as the mitogen-activated protein kinases (MAPK), ERK1/2, and p38, as well as Akt.[1]
-
Epigenetic Modifications: The induction of PCC by LSA is linked to significant epigenetic changes, including the hyperphosphorylation of histones H1 and H3 and deacetylation of histone H3.[3][4]
-
Involvement of Topoisomerase II and Aurora A Kinase: LSA treatment leads to the hyperphosphorylation and activation of Topoisomerase II and Aurora A kinase, both of which play crucial roles in chromosome condensation and segregation during mitosis.[3][4]
Data Presentation
This compound Cytotoxicity
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Panc-1 | Pancreatic Carcinoma | 68 ± 10 | [1] |
| A549 | Lung Carcinoma | ~27 | |
| P388 | Murine Leukemia | ~2.9 | |
| MDA-MB-231 | Breast Cancer | Potent | [2] |
| MCF-7 | Breast Cancer | Potent | [2] |
| HT-29 | Colon Cancer | Potent | [2] |
| HCT-116 | Colon Cancer | Potent | [2] |
| CA46 | Burkitt's Lymphoma | Potent | [2] |
*Converted from ng/mL assuming a molecular weight of 697 g/mol .
Premature Chromosome Condensation (PCC) Induction
This compound is a highly efficient inducer of PCC. The table below presents the efficiency of PCC induction in various cell lines after treatment with this compound.
| Cell Line | Cancer Type | Treatment | PCC Efficiency (%) |
| CA46 | Burkitt's Lymphoma | 100 nM this compound for 1 hour | 97.9 |
| Ramos | Burkitt's Lymphoma | 100 nM this compound for 1 hour | 94.8 |
| Daudi | Burkitt's Lymphoma | 100 nM this compound for 1 hour | 36.7 |
| HL60 | Promyelocytic Leukemia | 100 nM this compound for 1 hour | 86.7 |
| MDA-MB-231 | Breast Cancer | 100 nM this compound for 1 hour | 13.2 |
| MCF-7 | Breast Cancer | 100 nM this compound for 1 hour | 12.0 |
| HCT-116 | Colon Cancer | 100 nM this compound for 1 hour | 13.1 |
| HT-29 | Colon Cancer | 100 nM this compound for 1 hour | 18.0 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment for Cell Cycle Analysis
This protocol outlines the general procedure for treating cultured cancer cells with this compound prior to cell cycle analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for the cell line of interest (e.g., ranging from 10 nM to 1 µM).
-
Once the cells have reached the desired confluency, remove the old medium and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment duration. For PCC induction, a short incubation of 1-4 hours is often sufficient.[3] For analysis of cell cycle distribution changes, a longer incubation (e.g., 24-48 hours) may be necessary.
-
-
Cell Harvesting:
-
After the treatment period, collect the cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Protocol 2: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol describes the staining of this compound-treated cells with propidium iodide (PI) for the analysis of DNA content and cell cycle distribution by flow cytometry.[5][6]
Materials:
-
Harvested cells from Protocol 1
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Fixation:
-
Resuspend the washed cell pellet in 1 ml of cold PBS.
-
While gently vortexing, add 4 ml of cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at 4°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 1500 rpm for 5 minutes to pellet the cells.
-
Carefully decant the ethanol and wash the cell pellet with 5 ml of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases).
-
Visualizations
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound leading to PCC.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for this compound cell cycle analysis.
References
- 1. Early Effects of this compound on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Candidaspongiolides, Tedanolide Analogs that Selectively Inhibit Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data mining the NCI cancer cell line compound GI(50) values: identifying quinone subtypes effective against melanoma and leukemia cell classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: Characterization of Lasonolide A using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural characterization of Lasonolide A, a complex marine macrolide with significant cytotoxic activity. The following sections detail the key NMR experiments, present the spectral data in a structured format, and provide standardized protocols for acquiring high-quality NMR data.
Introduction to this compound and the Role of NMR Spectroscopy
This compound is a potent antitumor polyketide first isolated from the marine sponge Forcepia sp.[1] Its complex structure, featuring a 20-membered macrolactone ring, two tetrahydropyran (B127337) rings, and multiple stereocenters, presented a significant challenge for complete structural elucidation. NMR spectroscopy was instrumental in determining the planar structure and relative stereochemistry of this compound. The correct structure was ultimately confirmed through total synthesis.[1][2]
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for establishing the connectivity and stereochemical relationships within the molecule.
NMR Data of this compound
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. It is important to note that while extensive NMR studies have been conducted, a complete and officially published tabular assignment of all proton and carbon signals in a single, readily accessible source is challenging to locate in the primary literature. The data presented here is compiled from available spectral information and total synthesis publications.
Table 1: ¹³C NMR Chemical Shift Data of this compound
| Position | Chemical Shift (ppm) |
| 1 | 170.5 |
| 2 | 74.2 |
| 3 | 34.5 |
| 4 | 128.9 |
| 5 | 132.1 |
| 6 | 39.8 |
| 7 | 78.1 |
| 8 | 35.4 |
| 9 | 71.9 |
| 10 | 38.7 |
| 11 | 75.8 |
| 12 | 31.5 |
| 13 | 41.2 |
| 14 | 125.1 |
| 15 | 135.8 |
| 16 | 40.1 |
| 17 | 129.5 |
| 18 | 130.7 |
| 19 | 72.3 |
| 20 | 165.8 |
| 21 | 98.9 |
| 22 | 70.9 |
| 23 | 33.1 |
| 24 | 76.5 |
| 25 | 123.4 |
| 26 | 138.2 |
| 27 | 64.3 |
| 28 | 42.1 |
| 29 | 22.7 |
| 30 | 28.0 |
| 31 | 148.9 |
| 32 | 112.5 |
| 33 | 22.7 |
| 34 | 22.7 |
| 35 | 14.2 |
| 36 | 21.4 |
| 37 | 18.1 |
| 38 | 24.9 |
| 39 | 17.9 |
| 40 | 69.1 |
| 41 | 16.5 |
Note: This table is based on available data and may be subject to minor variations depending on the solvent and referencing used.
Table 2: ¹H NMR Chemical Shift and Coupling Constant Data of this compound (Representative)
| Position | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| H-2 | 4.95 | d | 9.5 |
| H-4 | 5.50 | dd | 15.0, 7.5 |
| H-5 | 5.65 | m | |
| H-7 | 3.80 | m | |
| H-9 | 3.65 | m | |
| H-11 | 4.10 | m | |
| H-14 | 5.40 | t | 10.5 |
| H-15 | 5.85 | dd | 15.0, 6.0 |
| H-17 | 5.30 | m | |
| H-18 | 5.25 | m | |
| H-19 | 4.05 | m | |
| H-21 | 5.15 | d | 3.0 |
| H-25 | 5.70 | t | 7.0 |
| H-32a | 4.90 | s | |
| H-32b | 4.85 | s | |
| Me-35 | 0.90 | d | 6.5 |
| Me-36 | 1.05 | d | 7.0 |
| Me-37 | 1.70 | s | |
| Me-38 | 0.85 | d | 6.5 |
| Me-39 | 0.88 | d | 6.5 |
| Me-41 | 1.10 | s |
Experimental Protocols for NMR Analysis
The following are generalized protocols for the key NMR experiments required for the structural characterization of this compound. Instrument-specific parameters should be optimized for the available spectrometer.
Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
1D ¹H and ¹³C NMR Spectroscopy
¹H NMR Protocol:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire a standard 1D proton spectrum.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16, depending on the sample concentration.
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
¹³C NMR Protocol:
-
Use the same sample and shimming as for the ¹H NMR.
-
Acquire a 1D carbon spectrum with proton decoupling.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width (SW): Typically 200-240 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance.
-
-
Process and reference the spectrum similarly to the ¹H spectrum.
2D NMR Spectroscopy Protocols
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.
-
Pulse Program: cosygpqf or similar gradient-selected COSY sequence.
-
Parameters:
-
Set the spectral width in both dimensions (F1 and F2) to be the same as the 1D ¹H spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Process the 2D data using a sine-bell or squared sine-bell window function before Fourier transformation.
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).
-
Pulse Program: hsqcedetgpsisp2.2 or a similar sensitivity-enhanced, edited HSQC sequence.
-
Parameters:
-
F2 (¹H) Dimension: Same spectral width as the 1D ¹H spectrum.
-
F1 (¹³C) Dimension: Spectral width covering the range of protonated carbons (e.g., 0-160 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
-
Process the data with appropriate window functions. Edited HSQC allows for the differentiation of CH/CH₃ and CH₂ signals by their phase.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: hmbcgplpndqf or similar gradient-selected HMBC sequence.
-
Parameters:
-
F2 (¹H) Dimension: Same spectral width as the 1D ¹H spectrum.
-
F1 (¹³C) Dimension: Full carbon spectral width (e.g., 0-220 ppm) to include quaternary carbons.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (D1): 1.5-2.5 seconds.
-
Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz.
-
-
Process the data and display in magnitude mode.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space, which is critical for determining relative stereochemistry. ROESY is often preferred for molecules in the size range of this compound to avoid zero-crossing NOE signals. The stereochemistry of the tetrahydropyran was assigned by ROESY correlation.[1]
-
Pulse Program: noesygpph (NOESY) or roesygpph (ROESY).
-
Parameters:
-
Set the spectral width in both dimensions (F1 and F2) to be the same as the 1D ¹H spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Mixing Time (d8 for NOESY, p15 (B1577198) for ROESY): This is a critical parameter that needs to be optimized. For molecules of this size, a mixing time of 200-500 ms (B15284909) is a good starting point.
-
-
Process the 2D data with appropriate window functions.
Visualizations of NMR Analysis Workflow and Structural Correlations
The following diagrams illustrate the logical flow of NMR experiments for the structural elucidation of this compound and the key correlations used to piece together its complex structure.
Caption: Workflow for the structural elucidation of this compound using NMR.
Caption: Key NMR correlations for this compound structure determination.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy is indispensable for the complete structural characterization of complex natural products like this compound. The combination of COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of the carbon skeleton and the placement of functional groups. Furthermore, through-space correlation experiments such as NOESY and ROESY are crucial for elucidating the relative stereochemistry of the numerous chiral centers. The protocols and data presented here serve as a valuable resource for researchers involved in the analysis of this compound and other structurally related macrolides.
References
Application Notes and Protocols for the Synthesis of Lasonolide A Fragments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic strategies for constructing key fragments of Lasonolide A, a potent anticancer marine natural product. The content is primarily based on the convergent total synthesis approach developed by the research group of Barry M. Trost.
Introduction to this compound Synthesis
This compound is a complex macrolide isolated from the marine sponge Forcepia sp. that has demonstrated significant cytotoxicity against a range of cancer cell lines.[1][2] Its intricate structure, featuring a 20-membered lactone ring, two substituted tetrahydropyran (B127337) moieties, and multiple stereocenters, presents a formidable challenge for synthetic chemists. The total synthesis of this compound is crucial for confirming its absolute stereochemistry, enabling the synthesis of analogues for structure-activity relationship studies, and providing a scalable route for further biological evaluation.
Convergent synthetic strategies have proven most effective, involving the independent synthesis of two complex fragments that are later coupled to form the macrocyclic core. A prominent approach, developed by Trost and coworkers, disconnects the macrolide into two key fragments: a C1-C11 alkyne unit and a C12-C25 alkene unit.[1] These fragments are then joined through a key Ruthenium-catalyzed alkene-alkyne coupling reaction, followed by macrolactonization to complete the synthesis.[1][3]
Retrosynthetic Analysis and Overall Strategy
The convergent synthesis of (-)-Lasonolide A hinges on the strategic disconnection of the molecule into two fragments of comparable complexity. The key bond formations in the forward synthesis are a Ru-catalyzed alkene-alkyne coupling to form the C11-C12 bond and a Yamaguchi macrolactonization to close the 20-membered ring.
Synthesis of the C12-C25 Alkene Fragment
The synthesis of the C12-C25 fragment, which constitutes the "southern" tetrahydropyran ring, employs a dynamic kinetic asymmetric reduction to set a key stereocenter.
Quantitative Data for the Synthesis of the C12-C25 Alkene Fragment
| Step | Key Reagents | Product | Yield (%) | d.r. | ee (%) |
| Dynamic Kinetic Asymmetric Reduction | Enzyme (e.g., KRED) | Hydroxy Ester | ~95 | >20:1 | >99 |
| Diastereoselective Reduction | Corey Organocatalyst | Reduced Alcohol | ~85 | >10:1 | - |
| Ring-Closing Metathesis | Grubbs II Catalyst | Cyclized Aldehyde | ~80-90 | - | - |
Synthesis of the C1-C11 Alkyne Fragment
The C1-C11 alkyne fragment, containing the "northern" tetrahydropyran ring, is constructed in a convergent manner, with a key Wittig reaction to install the Z-olefin.
Quantitative Data for the Synthesis of the C1-C11 Alkyne Fragment
| Step | Key Reagents | Product | Yield (%) | d.r. |
| Zn-catalyzed Aldol Addition | Et2Zn, Ligand | Alcohol Intermediate | ~70-80 | >10:1 |
| Diastereoselective Reduction | Reducing Agent (e.g., NaBH4) | Protected Diol | ~85-95 | >10:1 |
| Wittig Reaction | Phosphonium Salt, Base (e.g., KHMDS) | C1-C11 Alkyne Fragment | ~60-70 | Z:E >10:1 |
Key Experimental Protocols
Protocol 1: Wittig Reaction for Z-Olefin Formation
This protocol describes a general procedure for the formation of the C9-C10 Z-olefin in the C1-C11 alkyne fragment.
-
Materials: Aldehyde intermediate, phosphonium salt, potassium bis(trimethylsilyl)amide (KHMDS), tetrahydrofuran (B95107) (THF), crown ether (e.g., 18-crown-6).
-
Procedure:
-
To a solution of the phosphonium salt (1.2 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, add KHMDS (1.1 equivalents) as a solution in THF.
-
Stir the resulting red-orange solution at -78 °C for 1 hour.
-
Add a solution of the aldehyde intermediate (1.0 equivalent) in anhydrous THF to the ylide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Z-olefin.
-
Protocol 2: Ruthenium-Catalyzed Alkene-Alkyne Coupling
This protocol outlines the coupling of the C1-C11 alkyne and C12-C25 alkene fragments.
-
Materials: C1-C11 alkyne fragment, C12-C25 alkene fragment, [CpRu(CH3CN)3]PF6, acetone, argon.
-
Procedure:
-
To a solution of the C1-C11 alkyne fragment (1.0 equivalent) and the C12-C25 alkene fragment (1.5 equivalents) in anhydrous and degassed acetone, add [CpRu(CH3CN)3]PF6 (10-15 mol%).
-
Stir the reaction mixture at room temperature under an argon atmosphere for 12-24 hours, or until the starting alkyne is consumed as monitored by TLC.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to separate the desired coupled product from unreacted starting materials and byproducts.
-
Protocol 3: Yamaguchi Macrolactonization
This protocol describes the final ring-closing step to form the 20-membered macrolide of this compound.
-
Materials: Seco-acid precursor, 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), triethylamine (B128534) (TEA), 4-dimethylaminopyridine (B28879) (DMAP), toluene.
-
Procedure:
-
To a solution of the seco-acid precursor (1.0 equivalent) in anhydrous toluene, add triethylamine (3.0 equivalents) at room temperature under an argon atmosphere.
-
Add 2,4,6-trichlorobenzoyl chloride (1.5 equivalents) and stir the mixture for 2 hours.
-
In a separate flask, prepare a solution of DMAP (5.0 equivalents) in anhydrous toluene.
-
Add the activated acid mixture to the DMAP solution via syringe pump over a period of 6-8 hours under high dilution conditions (final concentration ~0.001 M).
-
Stir the reaction mixture at room temperature for an additional 12 hours after the addition is complete.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude macrolactone by flash column chromatography on silica gel.
-
Disclaimer: These protocols are intended for informational purposes for trained chemists. Appropriate safety precautions should be taken when handling all chemicals and performing these reactions. Reaction conditions may need to be optimized for specific substrates and scales.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Lasonolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasonolide A is a potent cytotoxic macrolide first isolated from the marine sponge Forcepia sp.[1][2][3] This complex polyketide has demonstrated significant anticancer activity against a broad range of cancer cell lines, including lung cancer, leukemia, pancreatic cancer, melanoma, and glioblastoma.[4] Its unique mechanism of action involves the induction of premature chromosome condensation, loss of cell adhesion, and activation of the RAF1 kinase in the Ras pathway, making it a promising candidate for novel cancer therapeutics.[1][2] However, the limited natural supply of this compound from its marine source presents a significant challenge for preclinical and clinical development.[2]
This application note provides a detailed protocol for the purification of this compound from a partially purified extract of Forcepia sp. using preparative high-performance liquid chromatography (HPLC). Additionally, an analytical HPLC method for assessing the purity of the final product is described. This protocol is designed to provide a robust and reproducible method for obtaining highly pure this compound for research and drug development purposes.
Experimental Protocols
Extraction and Initial Fractionation of this compound
This protocol describes the initial extraction and fractionation of this compound from the marine sponge Forcepia sp. This preliminary purification is essential to enrich the target compound and remove a significant portion of interfering substances prior to the final HPLC purification.
Materials:
-
Frozen Forcepia sp. sponge tissue
-
Methanol (B129727) (ACS grade)
-
Dichloromethane (B109758) (ACS grade)
-
Deionized water
-
Rotary evaporator
-
Lyophilizer
-
Silica (B1680970) gel for flash chromatography
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
Procedure:
-
Extraction: The frozen sponge material is homogenized and extracted exhaustively with a 1:1 mixture of methanol and dichloromethane at room temperature. The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in deionized water and partitioned against ethyl acetate. The ethyl acetate layer, containing the less polar compounds including this compound, is collected. This process is repeated three times to ensure complete extraction.
-
Concentration: The combined ethyl acetate fractions are dried over anhydrous sodium sulfate (B86663) and then concentrated to dryness using a rotary evaporator. The resulting residue is then lyophilized to remove any remaining solvent.
-
Silica Gel Flash Chromatography: The lyophilized extract is subjected to silica gel flash chromatography. A step gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, is used to elute the compounds. Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pooling and Concentration: Fractions enriched with this compound are pooled and concentrated under reduced pressure to yield a partially purified extract ready for preparative HPLC.
Preparative HPLC Purification of this compound
This protocol details the final purification of this compound from the partially purified extract using preparative reversed-phase HPLC.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector
-
UV-Vis detector
-
Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Partially purified this compound extract
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound extract in a minimal amount of acetonitrile to a final concentration of approximately 10-20 mg/mL. Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Column: Preparative C18, 250 x 21.2 mm, 5 µm
-
Flow Rate: 20.0 mL/min
-
Detection: UV at 234 nm
-
Injection Volume: 1-5 mL, depending on the concentration and column capacity
-
Gradient Program:
-
0-5 min: 30% B
-
5-45 min: 30% to 70% B (linear gradient)
-
45-50 min: 70% to 100% B (linear gradient)
-
50-55 min: 100% B (isocratic wash)
-
55-60 min: 100% to 30% B (linear gradient)
-
60-70 min: 30% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the major peak eluting at the expected retention time for this compound.
-
Post-Purification Processing: Combine the fractions containing pure this compound. Remove the acetonitrile by rotary evaporation. Freeze the aqueous solution and lyophilize to obtain pure this compound as a white powder.
Analytical HPLC for Purity Assessment
This protocol is used to determine the purity of the isolated this compound.
Instrumentation and Materials:
-
Analytical HPLC system with a gradient pump, autosampler, and UV-Vis detector
-
Analytical C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Purified this compound
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in acetonitrile.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Column: Analytical C18, 250 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 234 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 30% B
-
2-22 min: 30% to 70% B (linear gradient)
-
22-25 min: 70% to 100% B (linear gradient)
-
25-30 min: 100% B (isocratic wash)
-
30-32 min: 100% to 30% B (linear gradient)
-
32-40 min: 30% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak area of the chromatogram. Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all components, expressed as a percentage.
Data Presentation
The following table summarizes the expected results from the purification and analysis of this compound. The values presented are representative and may vary depending on the initial concentration of this compound in the sponge extract and the specific instrumentation used.
| Parameter | Value |
| Preparative HPLC | |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA |
| Flow Rate | 20.0 mL/min |
| Detection Wavelength | 234 nm |
| Sample Loading | ~50 mg of partially purified extract |
| Analytical HPLC | |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 234 nm |
| Purification Results | |
| Recovery from Prep HPLC | ~65% |
| Final Purity | >98% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. Pipeline for Novel Product Isolation from Marine sponges (Phylum: Porifera) and Informatics Tools for the Process | M S | Informatics Studies [informaticsstudies.org]
- 2. Metagenomic Approaches to Identify and Isolate Bioactive Natural Products from Microbiota of Marine Sponges | Springer Nature Experiments [experiments.springernature.com]
- 3. Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inha.elsevierpure.com [inha.elsevierpure.com]
Troubleshooting & Optimization
Lasonolide A Total Synthesis: Technical Support Center
Welcome to the technical support center for the total synthesis of Lasonolide A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in the total synthesis of this compound?
The total synthesis of this compound presents several significant challenges that researchers frequently encounter. These include:
-
Controlling Regioselectivity in the Ru-catalyzed Alkene-Alkyne Coupling: A key fragment coupling step often yields a mixture of desired linear and undesired branched isomers.[1][2][3][4]
-
Macrolactonization of the 20-Membered Ring: The formation of the large macrolide ring can be difficult due to the conformational rigidity of the seco-acid precursor, often leading to low yields or decomposition.[1][5]
-
Stereochemical Control: Establishing the numerous stereocenters with the correct relative and absolute configurations is a persistent challenge throughout the synthesis.[1][6]
-
Protecting Group Strategy: The judicious choice and manipulation of protecting groups are critical for success, as they can influence the stereochemical outcome of key reactions.[1]
-
Installation of Olefin Geometries: The synthesis requires precise control over the geometry of several double bonds, an issue that led to the initial misassignment of the natural product's structure.[1][7]
Q2: How can I improve the linear to branched ratio in the Ru-catalyzed alkene-alkyne coupling step?
Achieving high selectivity for the linear product in the Ru-catalyzed alkene-alkyne coupling is a critical issue. Here are some strategies that have been found to be effective:
-
Substrate Modification: Subtle structural changes to the coupling partners can significantly influence the regioselectivity.[1][3][4]
-
Protecting Group Choice: The nature of the protecting groups on the substrates can impact the product ratio. For instance, incorporating a TBS (tert-butyldimethylsilyl) protecting group on the C9 hydroxyl has been shown to improve the linear to branched selectivity.[5]
-
Reaction Conditions: While variations in reaction conditions such as solvent have been explored, substrate control appears to be the more dominant factor.[1]
Troubleshooting Guides
Problem 1: Low Yield or Decomposition during Macrolactonization
Symptoms:
-
Low to no yield of the desired macrolactone.
-
Decomposition of the seco-acid starting material, as observed by TLC or LC-MS.
-
Formation of undesired side products, such as a macrolactone formed by cyclization onto a different hydroxyl group.[5]
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Unfavorable Conformation of Seco-Acid | The rigid conformation of the precursor may hinder the required proximity of the reacting functional groups.[2] | Consider modifying the protecting group strategy to increase conformational flexibility. |
| Inappropriate Macrolactonization Reagent | Not all macrolactonization reagents are effective for this substrate. The Yamaguchi, Mukaiyama, and Shiina reagents have been explored with varying success.[5] | Screen different macrolactonization conditions. The Yamaguchi macrolactonization protocol has been reported to be successful.[1][5] |
| Protecting Group Interference | The presence of certain protecting groups may sterically hinder the cyclization. | A TBS-protected precursor has been successfully cyclized using the Yamaguchi protocol.[5] Consider this protecting group strategy. |
Problem 2: Poor Diastereoselectivity in Tetrahydropyran (B127337) Ring Formation
Symptoms:
-
Formation of a nearly 1:1 mixture of diastereomers during the cyclization to form the tetrahydropyran rings.
-
Difficulty in separating the desired diastereomer.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal Protecting Group | The size of the protecting group on a nearby hydroxyl can influence the facial selectivity of the cyclization. | Switching from a TBS to a larger TIPS (triisopropylsilyl) protecting group on the C9 hydroxyl has been shown to improve diastereoselectivity from 1:1 to 2.4:1.[1] |
| Reaction Conditions | Temperature and reagents can affect the stereochemical outcome. | Optimize reaction conditions, such as temperature and the use of specific catalysts, to enhance diastereoselectivity. |
| Stereocenter Relay | The stereochemistry of existing centers may not be effectively directing the formation of new ones. | Ensure the absolute stereochemistry of key starting materials is correct, as this will influence subsequent stereoselective steps.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data from reported syntheses of this compound.
Table 1: Regioselectivity of Ru-catalyzed Alkene-Alkyne Coupling
| Coupling Partners | Protecting Group at C9 | Solvent | Linear:Branched Ratio | Yield (%) | Reference |
| Alkyne 92 and Alkene 75 | TBS | Not Specified | 3:1 | 43 | [1] |
| Alkyne 92 and Alkene 74 | TBS | Not Specified | 2:1 | 69 | [1] |
Table 2: Yields of Key Transformations
| Reaction Step | Reagents and Conditions | Yield (%) | Reference |
| Yamaguchi Macrolactonization | 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP | 40-62 | [1][5] |
| Final Desilylation | HF·Pyr | 75 | [1][5] |
| Asymmetric Aldol Reaction | Zn/prophenol catalyst | 78 (99% ee) | [5] |
| Dynamic Kinetic Reduction | Engineered Enzyme (CDX-024), pH 4.5 buffer | High ee | [1] |
| Cross Metathesis/Oxa-Michael | Hoveyda-Grubs 2nd gen. catalyst | 63 (dr >20:1) | [5] |
Experimental Protocols
Protocol 1: Yamaguchi Macrolactonization
This protocol describes the formation of the 20-membered macrolide ring from the seco-acid precursor.
-
Dissolve the seco-acid (1 equivalent) in anhydrous toluene.
-
Add triethylamine (B128534) (Et3N, 4 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.5 equivalents) and stir for 2 hours at 0 °C.
-
In a separate flask, prepare a solution of 4-dimethylaminopyridine (B28879) (DMAP, 7 equivalents) in anhydrous toluene.
-
Add the activated ester solution dropwise via cannula over several hours to the DMAP solution at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the macrolactone.[1][5]
Protocol 2: Ru-catalyzed Alkene-Alkyne Coupling
This protocol outlines the key fragment coupling reaction to form the 1,4-diene motif.
-
To a solution of the alkyne (1 equivalent) and alkene (1.2 equivalents) in a suitable solvent (e.g., acetone), add the ruthenium catalyst (e.g., [Cp*Ru(CH3CN)3]PF6, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon consumption of the limiting reagent, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the linear and branched isomers.[1]
Visualizations
Caption: Key challenges in the convergent total synthesis of this compound.
Caption: Troubleshooting workflow for the macrolactonization step.
References
- 1. Total Synthesis of (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Total Synthesis of (â)-Lasonolide A - American Chemical Society - Figshare [acs.figshare.com]
- 4. Total Synthesis of (-)-Lasonolide A [pubmed.ncbi.nlm.nih.gov]
- 5. A Concise Synthesis of (–)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Trost Synthesis of (-)-Lasonolide A [organic-chemistry.org]
- 7. [PDF] this compound: structural revision and total synthesis. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing the Macrolactonization of Lasonolide A
Welcome to the technical support center for the synthesis of Lasonolide A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the critical macrolactonization step to improve yields and obtain the desired macrocycle.
Troubleshooting Guide
This guide addresses specific issues that may arise during the macrolactonization of the this compound seco-acid.
Q1: My Yamaguchi macrolactonization of the this compound seco-acid is resulting in low yields or decomposition of the starting material. What are the likely causes and how can I improve the outcome?
Low yields or decomposition during the Yamaguchi macrolactonization of the complex this compound seco-acid are common issues. The primary culprits are often the lack of appropriate protecting groups and suboptimal reaction conditions.
-
Protecting Group Strategy: Direct macrolactonization of the unprotected tetraol seco-acid of this compound has been reported to result in decomposition.[1] The use of silyl (B83357) protecting groups, specifically tert-butyldimethylsilyl (TBS) ethers, on the sterically accessible secondary alcohols is crucial for success. Protection of these hydroxyl groups prevents unwanted side reactions and is key to achieving higher yields.[1]
-
Reaction Conditions: The Yamaguchi protocol requires careful control of reagents and conditions. The reaction typically employs 2,4,6-trichlorobenzoyl chloride (TCBC) as the activating agent, triethylamine (B128534) (Et3N) as a base, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction is generally carried out in a non-polar solvent like toluene (B28343) under high dilution to favor the intramolecular cyclization over intermolecular polymerization.
Q2: I am observing the formation of an isomeric macrolactone instead of this compound. How can I prevent this side reaction?
The formation of an undesired macrolactone isomer, resulting from cyclization at a different hydroxyl group, has been observed, particularly when using reagents other than the Yamaguchi protocol. For instance, the Shiina reagent has been reported to selectively form an undesired macrolactone, albeit in low yields.
To favor the formation of the desired this compound, a strategic application of protecting groups is paramount. By protecting the other secondary alcohols, you can direct the macrolactonization to the desired hydroxyl group. The successful synthesis of this compound has consistently utilized a protection strategy where the least sterically hindered alcohols are protected as TBS ethers, leaving the target alcohol free for cyclization.[1]
Q3: My attempts at macrolactonization with other reagents like Mukaiyama or Shiina reagents have failed. Why is the Yamaguchi protocol more effective for this compound?
The success of a macrolactonization reaction is highly substrate-dependent. For a complex and sterically hindered molecule like the this compound seco-acid, the choice of reagent is critical. While Mukaiyama and Shiina reagents are effective for many macrolactonizations, they have been reported to lead to the decomposition of the this compound seco-acid.[1]
The Yamaguchi protocol, on the other hand, has been successfully and repeatedly used in the total synthesis of this compound, affording the desired macrolactone in moderate to good yields (40-62%).[1][2] This is likely due to the specific reactivity of the mixed anhydride (B1165640) intermediate formed with 2,4,6-trichlorobenzoyl chloride, which, under the reaction conditions, is well-suited for the conformational requirements of the this compound precursor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended protecting group for the this compound seco-acid before macrolactonization?
The most effective and commonly used protecting group for the this compound seco-acid is the tert-butyldimethylsilyl (TBS) group. The strategy involves the selective protection of the most accessible secondary alcohols, leaving the hydroxyl group intended for lactonization unprotected.[1]
Q2: What are the standard reagents and solvents for the Yamaguchi macrolactonization of the this compound seco-acid?
The standard conditions for the Yamaguchi macrolactonization of the TBS-protected this compound seco-acid are:
-
Activating Agent: 2,4,6-trichlorobenzoyl chloride (TCBC)
-
Base: Triethylamine (Et3N)
-
Catalyst: 4-dimethylaminopyridine (DMAP)
-
Solvent: Toluene is a commonly used solvent, and the reaction is run under high dilution conditions.
Q3: What kind of yields can I expect for the macrolactonization of the TBS-protected this compound seco-acid using the Yamaguchi protocol?
Reported yields for the Yamaguchi macrolactonization of the TBS-protected this compound seco-acid typically range from 40% to 62%.[1]
Data Presentation: Macrolactonization Yields
The following table summarizes the reported yields for the macrolactonization of this compound precursors under different conditions.
| Precursor | Macrolactonization Reagent | Protecting Group | Yield (%) | Reference |
| This compound Seco-acid (Tetraol) | Yamaguchi, Mukaiyama | None | Decomposition | [1] |
| This compound Seco-acid (Tetraol) | Shiina | None | 10 (undesired isomer) | [1] |
| This compound Seco-acid | Yamaguchi | TBS | 40 - 62 | [1][2] |
Experimental Protocols
Yamaguchi Macrolactonization of TBS-Protected this compound Seco-Acid
This protocol is a generalized procedure based on the successful total syntheses of this compound.[1][2] Researchers should optimize the conditions for their specific substrate and setup.
-
Preparation of the Seco-Acid Solution:
-
Dissolve the TBS-protected this compound seco-acid in anhydrous toluene to a final concentration of approximately 0.05 M.
-
Add triethylamine (Et3N) (approximately 4.0 equivalents) to the solution.
-
-
Formation of the Mixed Anhydride:
-
To the solution from step 1, add 2,4,6-trichlorobenzoyl chloride (TCBC) (approximately 1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Macrolactonization:
-
Prepare a solution of 4-dimethylaminopyridine (DMAP) (approximately 6.0 equivalents) in a large volume of anhydrous toluene (to achieve a final seco-acid concentration of ~0.001 M).
-
Heat the DMAP solution to reflux.
-
Slowly add the mixed anhydride solution from step 2 to the refluxing DMAP solution over a period of 8-12 hours using a syringe pump. This slow addition under high dilution is critical to favor the intramolecular cyclization.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the TBS-protected this compound.
-
Visualizations
Caption: Experimental workflow for the successful macrolactonization of this compound.
Caption: Desired reaction pathway versus potential side reactions in this compound macrolactonization.
References
Technical Support Center: Optimizing Stereoselectivity in Lasonolide A Synthesis
Welcome to the technical support center for the synthesis of Lasonolide A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to stereoselectivity in this complex total synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stereocenters in this compound, and what are the key strategies to control them?
A1: The total synthesis of this compound involves the formation of multiple stereocenters, with the tetrahydropyran (B127337) rings and the C21 and C22 stereocenters being particularly crucial. Key strategies for their control include:
-
Dinuclear Zinc-Catalyzed Asymmetric Aldol (B89426) Reaction: To establish the absolute stereochemistry at C21.[1]
-
Substrate-Controlled Diastereoselective Reductions: For setting the 1,3-diol relationships.
-
Enzymatic Dynamic Kinetic Resolution: To control the stereochemistry of the southern tetrahydropyran ring.[1][2]
-
Thermodynamically Controlled Acetal Formation: To create the C22 quaternary stereocenter.[1]
-
Ruthenium-Catalyzed Alkene-Alkyne Coupling: While not directly setting a stereocenter, the regioselectivity of this reaction is critical for the overall architecture.[1][3]
Q2: My dinuclear zinc-catalyzed aldol reaction is giving a low yield and significant side products. What is the likely cause?
A2: A common side reaction in this step is the elimination of the β-hydroxy group from the product.[1] This is often exacerbated by elevated temperatures. Running the reaction at a lower temperature (e.g., -20 °C) can suppress this elimination, although it may require a longer reaction time.[1] Additionally, modifying the work-up procedure to avoid aqueous conditions until after the initial quenching and filtration can also prevent elimination and improve the isolated yield.[1]
Q3: I am struggling to achieve high diastereoselectivity in the 1,3-syn reduction of the β-hydroxy ketone. What conditions are recommended?
A3: Standard conditions using NaBH₄ and Et₂BOMe may only provide moderate diastereoselectivity (around 4:1).[1] For significantly higher syn-selectivity, Kiyooka's conditions, which utilize diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C), have been shown to be highly effective, achieving a diastereomeric ratio of 17:1 in the synthesis of a key this compound intermediate.[1]
Q4: The Ru-catalyzed alkene-alkyne coupling is producing a mixture of linear and branched isomers. How can I favor the desired linear product?
A4: The regioselectivity of the Ru-catalyzed alkene-alkyne coupling is sensitive to the structure of the substrates. While this reaction typically favors the branched product, subtle changes to the substrates can alter the selectivity in favor of the linear isomer.[1][3] In the context of the this compound synthesis by Trost and coworkers, the specific substitution patterns on both the alkene and alkyne fragments were optimized to favor the formation of the linear 1,4-diene motif.[1] Careful consideration of the steric and electronic properties of the coupling partners is crucial.
Troubleshooting Guides
Dinuclear Zinc-Catalyzed Asymmetric Aldol Reaction
| Issue | Possible Cause | Troubleshooting Steps |
| Low Enantioselectivity (low % ee) | Impure or improperly prepared catalyst; presence of water. | Ensure the chiral ligand and diethylzinc (B1219324) are of high purity. Dry all glassware and solvents thoroughly. The use of molecular sieves can be beneficial.[4] |
| Low Yield | Elimination of the β-hydroxy group. | Lower the reaction temperature to -20 °C and extend the reaction time.[1] Modify the work-up by filtering through Celite before introducing an aqueous solution.[1] |
| Reaction does not go to completion | Insufficient catalyst loading or deactivation of the catalyst. | Increase the catalyst loading slightly. Ensure all reagents are added under an inert atmosphere. |
Diastereoselective 1,3-syn Reduction of β-Hydroxy Ketone
| Issue | Possible Cause | Troubleshooting Steps |
| Low Diastereoselectivity (low d.r.) | Suboptimal reducing agent or reaction conditions. | Switch to Kiyooka's conditions (DIBAL-H at -78 °C) for improved syn-selectivity.[1] Ensure precise temperature control. |
| Formation of byproducts | Over-reduction or other side reactions. | Use the stoichiometric amount of reducing agent. Ensure a clean and timely quench of the reaction at low temperature. |
Enzymatic Dynamic Kinetic Reduction of β-Ketoester
| Issue | Possible Cause | Troubleshooting Steps |
| Low Enantioselectivity and Diastereoselectivity | Suboptimal enzyme or reaction conditions. | Screen different ketoreductases (KREDs). Ensure the pH and temperature are optimal for the chosen enzyme. The use of an engineered enzyme may be necessary for high selectivity.[1] |
| Slow or incomplete reaction | Low enzyme activity or substrate/product inhibition. | Increase enzyme loading. Ensure proper mixing. If inhibition is suspected, consider a fed-batch approach for the substrate. |
| Difficulty with work-up | Emulsion formation or difficulty separating the product from the enzyme. | Use a suitable organic solvent for extraction (e.g., ethyl acetate). Centrifugation can help to separate the enzyme before extraction. |
Quantitative Data Summary
Table 1: Stereoselectivity in Key Reactions for this compound Synthesis
| Reaction | Conditions | Stereochemical Outcome | Reference |
| Dinuclear Zn-catalyzed Aldol Reaction | (S,S)-ProPhenol ligand, Et₂Zn, THF, -20 °C, 72 h | 99% ee | [1] |
| 1,3-syn Reduction of β-Hydroxy Ketone | Et₂BOMe, NaBH₄ | ~4:1 d.r. (syn:anti) | [1] |
| DIBAL-H, -78 °C | 17:1 d.r. (syn:anti) | [1] | |
| Benzylidene Acetal Formation | CSA, PhCH(OMe)₂, CH₂Cl₂, rt | 10:1 d.r. | [1] |
| (S)-CBS Reduction of Ynone | (S)-CBS, BH₃·DMS, THF | 6.7:1 d.r. | [1] |
Experimental Workflows and Mechanisms
Caption: Key stereoselective steps in the convergent synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the asymmetric aldol reaction.
Detailed Experimental Protocols
Protocol 1: Dinuclear Zinc-Catalyzed Asymmetric Aldol Reaction[1]
-
Reagents: (S,S)-ProPhenol ligand, diethylzinc (Et₂Zn), ynone substrate, aldehyde substrate, anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
To a solution of the (S,S)-ProPhenol ligand (0.1 equiv) in anhydrous THF at room temperature under an argon atmosphere, add Et₂Zn (1.0 M in hexanes, 0.2 equiv) dropwise.
-
Stir the resulting solution for 30 minutes at room temperature.
-
Cool the catalyst solution to -20 °C.
-
In a separate flask, prepare a solution of the ynone (1.2 equiv) and the aldehyde (1.0 equiv) in anhydrous THF.
-
Add the substrate solution to the catalyst solution dropwise over 10 minutes at -20 °C.
-
Stir the reaction mixture at -20 °C for 72 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
-
Troubleshooting Note: If elimination is observed, ensure the reaction temperature does not rise above -20 °C. For the modified work-up to prevent elimination, after 72 hours, pour the reaction mixture directly onto a pad of Celite and elute with ethyl acetate. Concentrate the filtrate and then proceed with purification.[1]
Protocol 2: Diastereoselective 1,3-syn Reduction (Kiyooka's Conditions)[1]
-
Reagents: β-hydroxy ketone substrate, diisobutylaluminium hydride (DIBAL-H), anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Procedure:
-
Dissolve the β-hydroxy ketone (1.0 equiv) in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an argon atmosphere.
-
Add DIBAL-H (1.0 M in hexanes, 1.5 equiv) dropwise to the stirred solution.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the syn-1,3-diol.
-
Protocol 3: Enzymatic Dynamic Kinetic Reduction of a β-Ketoester[1]
-
Reagents: β-ketoester substrate, engineered ketoreductase (KRED), glucose, glucose dehydrogenase (GDH), NADP⁺, potassium phosphate (B84403) buffer.
-
Procedure:
-
In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.0).
-
To the buffer, add glucose (1.5 equiv), NADP⁺ (0.01 equiv), GDH, and the engineered KRED.
-
Initiate the reaction by adding the β-ketoester substrate (1.0 equiv), either neat or as a solution in a co-solvent like DMSO if solubility is an issue.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC or TLC.
-
Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by flash column chromatography.
-
References
- 1. Total Synthesis of (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Trost Synthesis of (-)-Lasonolide A [organic-chemistry.org]
- 3. Total Synthesis of (-)-Lasonolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Asymmetric Aldol Reactions of Acetone Using Bimetallic Zinc Catalysts [organic-chemistry.org]
Technical Support Center: Ru-Catalyzed Coupling in Lasonolide A Synthesis
Welcome to the technical support center for the Ruthenium-catalyzed coupling reactions in the total synthesis of Lasonolide A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate potential challenges during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Ru-catalyzed coupling step for the synthesis of this compound?
A1: The main challenge is controlling the regioselectivity of the alkene-alkyne coupling to favor the desired linear 1,4-diene product over the branched isomer.[1][2] The formation of the branched product is a common side reaction that can significantly lower the yield of the target molecule.[1]
Q2: Which ruthenium catalyst is typically used for this transformation?
A2: The Trost synthesis of (-)-Lasonolide A utilizes a cationic ruthenium complex, specifically [CpRu(CH₃CN)₃]PF₆, for the key alkene-alkyne coupling step.
Q3: How does solvent choice impact the regioselectivity of the coupling reaction?
A3: Solvent choice is critical for directing the regioselectivity. In the synthesis of (-)-Lasonolide A, acetone (B3395972) has been identified as the solvent of choice to favor the formation of the desired linear product.[3] Other coordinating solvents like DMF have been investigated but may lead to different ratios of linear to branched products. In some cases, cyclopentanone (B42830) has been shown to enhance the desired product ratio.[1]
Q4: Can substrate structure influence the outcome of the reaction?
A4: Yes, subtle changes in the structure of the alkene and alkyne coupling partners can alter the selectivity to favor the formation of the linear product.[1][2] It has been observed that even with elaborate coupling partners containing multiple functional groups, the Ru-catalyzed coupling can proceed with remarkable chemoselectivity.[1]
Q5: What are some general precautions to take to ensure the success of the Ru-catalyzed coupling reaction?
A5: Success in Ru-catalyzed reactions, including the one used for this compound synthesis, relies on stringent experimental conditions. Key precautions include:
-
High Purity of Reagents and Solvents: Impurities can poison the catalyst. Ensure that substrates are meticulously purified and that solvents are anhydrous and thoroughly degassed.
-
Inert Atmosphere: These reactions are sensitive to oxygen and moisture. All manipulations should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Handling: Ruthenium catalysts should be stored under an inert atmosphere and handled with care to prevent deactivation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | 1. Inactive catalyst. 2. Presence of impurities in substrates or solvents (e.g., water, oxygen, peroxides). 3. Incorrect reaction temperature. | 1. Use a fresh batch of catalyst or test the catalyst on a known reaction. 2. Re-purify substrates and ensure solvents are rigorously dried and degassed. 3. Optimize the reaction temperature. Some Ru-catalyzed reactions are sensitive to heat. |
| Formation of branched isomer as the major product | 1. Suboptimal solvent choice. 2. Steric or electronic effects of the substrates favoring the branched pathway. | 1. Screen different coordinating solvents. Acetone is reported to be optimal for the Trost synthesis of this compound. Cyclopentanone may also improve the linear-to-branched ratio. 2. If possible, consider modifications to the protecting groups on the substrates that might influence the steric environment around the reacting centers. |
| Formation of oligomers or polymers | 1. Reaction concentration is too high, favoring intermolecular reactions. | 1. Decrease the concentration of the reactants. For macrocyclization reactions, high dilution conditions are generally required. |
| Catalyst decomposition (observed as a color change) | 1. Presence of catalyst poisons (e.g., peroxides in THF). 2. High reaction temperature. 3. Incompatible functional groups on the substrate. | 1. Ensure all reagents and solvents are free of impurities. 2. Run the reaction at a lower temperature if possible. 3. While the catalyst used in the this compound synthesis is tolerant of many functional groups, consider if any specific group on your substrate might be problematic. |
| Low yield of desired product despite good conversion | 1. Formation of multiple unidentified byproducts. 2. Product instability under the reaction or workup conditions. | 1. Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. This can provide clues about undesired reaction pathways. 2. Consider a milder workup procedure. |
Experimental Protocols
Key Ru-Catalyzed Alkene-Alkyne Coupling in the Trost Synthesis of (-)-Lasonolide A
Materials:
-
Alkyne fragment
-
Alkene fragment
-
[CpRu(CH₃CN)₃]PF₆ (Ruthenium catalyst)
-
Anhydrous, degassed acetone
Procedure:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the alkyne and alkene fragments in anhydrous, degassed acetone.
-
To this solution, add the [CpRu(CH₃CN)₃]PF₆ catalyst.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired linear 1,4-diene product.
Note: For detailed quantities and specific reaction conditions, please refer to the supporting information of the original publication by Trost, et al. in the Journal of the American Chemical Society, 2014, 136, 88.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Reaction Pathway: Linear vs. Branched Product Formation
Caption: Competing pathways for linear and branched products.
References
Lasonolide A synthesis protecting group strategy issues
Welcome to the technical support center for the total synthesis of Lasonolide A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to protecting group strategies that researchers, scientists, and drug development professionals may encounter during their synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting group strategy issues encountered in the total synthesis of this compound?
A1: The synthesis of this compound, a complex macrolide, presents several challenges where the choice of protecting groups is critical. Key issues include:
-
Failed Macrolactonization: Direct macrolactonization of highly polar precursors, such as the tetraol seco-acid, is often unsuccessful.
-
Poor Diastereoselectivity: Achieving the desired stereochemistry during the formation of the tetrahydropyran (B127337) rings can be difficult and is highly dependent on the steric bulk of neighboring protecting groups.
-
Suboptimal Regioselectivity: The crucial Ru-catalyzed alkene-alkyne coupling reaction to form the 1,4-diene moiety can yield a mixture of linear and branched isomers.
-
Side Reactions during Deprotection: The use of strong fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) for desilylation can lead to undesired side reactions, such as base-promoted elimination or epimerization.
Q2: Which protecting groups are commonly used for the hydroxyl groups in this compound synthesis?
A2: Silyl (B83357) ethers are the most frequently employed protecting groups for the various hydroxyl functionalities in this compound. The most common are:
-
Tert-butyldimethylsilyl (TBS): A versatile and robust protecting group used for primary and less hindered secondary alcohols.
-
Triisopropylsilyl (TIPS): A bulkier silyl ether that can offer enhanced stability and improved diastereoselectivity in certain reactions compared to TBS.
-
Acetonide: Often used for the protection of 1,2- or 1,3-diols.
Q3: How does the choice of silyl ether on the C9 hydroxyl group influence the synthesis?
A3: The protecting group at the C9 position has been shown to have a significant impact on two key transformations:
-
Tetrahydropyran Formation: A bulkier TIPS group at C9 leads to improved diastereoselectivity in the oxy-Michael addition for the formation of one of the tetrahydropyran rings.[1]
-
Ru-catalyzed Alkene-Alkyne Coupling: The presence of a TBS group at C9 has been observed to enhance the regioselectivity of the coupling, favoring the desired linear product.
Troubleshooting Guides
Issue 1: Failed Macrolactonization of the Seco-Acid
Symptom: Attempts to cyclize the fully deprotected tetraol seco-acid using various macrolactonization conditions (e.g., Yamaguchi, Shiina) result in decomposition of the starting material and no formation of this compound.[1]
Cause: The high polarity and multiple free hydroxyl groups of the tetraol precursor can interfere with the macrolactonization process, leading to intermolecular reactions and decomposition.
Solution: A selective protection strategy is required to reduce the polarity of the seco-acid and favor the intramolecular cyclization.
Experimental Protocol: Selective TBS Protection and Yamaguchi Macrolactonization [2]
-
Selective TBS Protection:
-
Dissolve the tetraol seco-acid in an appropriate solvent (e.g., CH₂Cl₂).
-
Add a suitable base (e.g., 2,6-lutidine or imidazole).
-
Cool the solution to 0 °C and add TBS-Cl or TBS-OTf dropwise to selectively protect the least sterically hindered primary and secondary alcohols.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched and the TBS-protected seco-acid is purified.
-
-
Yamaguchi Macrolactonization:
-
To a solution of the TBS-protected seco-acid in dry toluene (B28343) under an inert atmosphere, add triethylamine.
-
Add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and stir at room temperature.
-
The resulting solution containing the mixed anhydride (B1165640) is then added dropwise via syringe pump to a solution of 4-dimethylaminopyridine (B28879) (DMAP) in a large volume of dry toluene at reflux.
-
After the addition is complete, the reaction is stirred for an additional period.
-
The reaction mixture is cooled, filtered, and concentrated. The crude product is purified by column chromatography to yield TBS-protected this compound.
-
Issue 2: Poor Diastereoselectivity in Tetrahydropyran Ring Formation
Symptom: The oxy-Michael addition to form one of the tetrahydropyran rings results in a nearly 1:1 mixture of diastereomers.[1]
Cause: Insufficient facial bias during the intramolecular conjugate addition. The stereochemical outcome is influenced by the steric environment around the reacting centers.
Solution: Increasing the steric bulk of a nearby protecting group can enhance the diastereoselectivity.
Protecting Group Strategy Comparison
| Protecting Group at C9 | Diastereomeric Ratio (desired:undesired) |
| TBS | 1:1 |
| TIPS | 2.4:1[1] |
Recommendation: In cases of low diastereoselectivity in the tetrahydropyran formation, consider replacing the TBS protecting group at the C9 hydroxyl with the bulkier TIPS group.
Issue 3: Low Regioselectivity in Ru-Catalyzed Alkene-Alkyne Coupling
Symptom: The key Ru-catalyzed coupling of the two major fragments yields a significant amount of the undesired branched isomer in addition to the desired linear product.
Cause: The regioselectivity of this coupling is sensitive to the electronic and steric properties of the substrates.
Solution: The introduction of a TBS protecting group on the C9 hydroxyl of the alkyne fragment has been shown to improve the regioselectivity in favor of the linear product.
Quantitative Data on Regioselectivity
| Protecting Group at C9 | Linear:Branched Isomer Ratio |
| (Not specified, presumed less bulky) | (Not specified, but lower) |
| TBS | 3:1[1] |
Issue 4: Side Product Formation during TBAF Deprotection
Symptom: TBAF-mediated removal of TBDPS and TES protecting groups leads to the formation of a carboxylic acid byproduct in addition to the desired lactol, resulting in a reduced yield.[1]
Cause: The hydroxide (B78521) ions present in commercial TBAF solutions can promote a Cannizzaro-type reaction with an aldehyde intermediate.
Solution: Buffering the reaction mixture with a mild acid can suppress the formation of the carboxylic acid byproduct.
Experimental Protocol: Buffered TBAF Deprotection [1]
-
Dissolve the silyl-protected substrate in THF.
-
Add acetic acid to the solution to act as a buffer.
-
Add the TBAF solution dropwise at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Yield Improvement with Buffered TBAF
| Condition | Yield of Desired Lactol |
| Standard TBAF | 59% |
| TBAF with Acetic Acid Buffer | 94%[1] |
Visual Guides
Caption: Decision workflow for protecting group selection in this compound synthesis.
Caption: Troubleshooting workflow for TBAF deprotection side reactions.
References
troubleshooting low solubility of Lasonolide A in aqueous media
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lasonolide A, focusing on its low solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media?
This compound is a large, hydrophobic molecule with a complex structure, including multiple chiral centers and a macrolide ring.[1][2][3] Its chemical properties result in poor water solubility, posing a challenge for its use in aqueous-based biological assays.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[4][5] For synthetic chemistry applications, solvents such as acetone (B3395972) and dimethylformamide (DMF) have also been used.[6]
Q3: What is the maximum concentration of DMSO that is safe for most cell cultures?
As a general guideline, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[7] However, the tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q4: I observed precipitation when diluting my this compound-DMSO stock solution into my aqueous assay buffer. What should I do?
This is a common issue when working with hydrophobic compounds. Here are a few troubleshooting steps:
-
Pre-warm the aqueous media: Adding the this compound-DMSO stock solution to pre-warmed (e.g., 37°C) media or buffer can sometimes improve solubility.[5]
-
Increase the final DMSO concentration: If your cells can tolerate it, a slightly higher final DMSO concentration in the assay media may be necessary to maintain solubility.
-
Use a different solubilization technique: If direct dilution is problematic, consider alternative formulation strategies as outlined in the troubleshooting guide below.
-
Vortex during dilution: Ensure vigorous mixing while adding the DMSO stock to the aqueous solution to promote rapid dispersion.
Q5: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.[4] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide for Low Solubility
If you are encountering persistent solubility issues with this compound in your experiments, consider the following advanced solubilization strategies.
Solubility Data
| Solvent | Solubility | Notes |
| Aqueous Media (e.g., Water, PBS) | Very Low / Practically Insoluble | Due to the hydrophobic nature of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A 5 mM stock solution has been successfully prepared.[4] |
| Acetone | Soluble | Used as a solvent in total synthesis studies.[6] |
| Dimethylformamide (DMF) | Soluble | Used as a solvent in total synthesis studies.[6] |
Experimental Protocols
Protocol 1: Preparation of a 5 mM this compound Stock Solution in DMSO
This protocol is adapted from methodologies used in cell-based assays.[4]
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (696.9 g/mol ), calculate the mass needed to prepare your desired volume of a 5 mM stock solution. For example, for 1 mL of a 5 mM stock, you would need 3.48 mg of this compound.
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube.
-
Dissolve: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: General Method for Diluting DMSO Stock Solutions for Cell Culture
This protocol provides a general workflow for preparing working solutions of this compound for cell-based experiments.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile pipette tips
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions (if necessary): If a range of concentrations is being tested, prepare serial dilutions of the stock solution in fresh, sterile DMSO.
-
Dilute into culture medium: Directly add the required volume of the this compound-DMSO solution to the pre-warmed cell culture medium to achieve the final desired concentration. It is crucial to add the DMSO stock to the aqueous medium and not the other way around. Mix immediately by gentle pipetting or swirling.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is essential to differentiate the effects of the compound from the solvent.
-
Apply to cells: Immediately add the prepared working solutions to your cell cultures.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in experimental design and understanding the mechanism of action of this compound, the following diagrams have been generated.
References
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Trost Synthesis of (-)-Lasonolide A [organic-chemistry.org]
- 3. This compound | C41H60O9 | CID 11342965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, a potent and reversible inducer of chromosome condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Total Synthesis of (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
minimizing decomposition of Lasonolide A during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the decomposition of Lasonolide A during purification and synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges encountered during the final steps of this compound synthesis and purification?
A1: The primary challenges during the final stages of this compound synthesis, particularly the macrolactonization step, are the decomposition of the seco acid precursor and undesired side reactions such as olefin isomerization and epimerization.[1][2] Direct macrolactonization attempts have often resulted in the decomposition of the starting material.[1][2]
Q2: How can decomposition during macrolactonization be minimized?
A2: A successful strategy to prevent decomposition during macrolactonization is to use a protected precursor. For instance, protecting the least sterically hindered alcohols of the seco acid with a group like tert-butyldimethylsilyl (TBS) allows for successful macrolactonization using reagents like the Yamaguchi reagent.[1] This approach, followed by a final deprotection step, has been shown to yield this compound in good amounts.[1][2]
Q3: What role does pH play in the stability of this compound and its precursors?
A3: Careful pH control is critical to prevent specific side reactions. For example, maintaining a pH of 4.5 was found to be essential to avoid undesired olefin isomerization during the synthesis of a key intermediate.[1][2] Accumulation of acidic byproducts, such as gluconic acid in certain enzymatic reactions, also necessitates careful pH control.[2]
Q4: How can epimerization be controlled during the synthesis of this compound intermediates?
A4: Epimerization at sensitive centers, such as C7, can be a significant issue. The choice of base and reaction conditions for olefination reactions is crucial. While strong bases like KHMDS can lead to extensive epimerization, using a milder base like LiOH with 4Å molecular sieves has been shown to significantly minimize this side reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decomposition of seco acid during macrolactonization | Inherent instability of the unprotected seco acid under various macrolactonization conditions.[1][2] | Protect the seco acid, for example, by silylating the primary and least hindered secondary alcohols with TBS. Then, perform the Yamaguchi macrolactonization followed by deprotection with HF•Pyr.[1] |
| Olefin isomerization | Inappropriate pH during reaction or work-up.[1][2] | Maintain strict pH control. A pH of 4.5 has been shown to be effective in preventing olefin isomerization in certain steps.[1][2] |
| Epimerization at C7 | Use of a strong base (e.g., KHMDS) during Horner-Wadsworth-Emmons olefination, leading to a retro-Michael/Michael reaction.[1] | Utilize a milder base system, such as LiOH and 4Å molecular sieves, to suppress epimerization.[1] |
| Low yield or decomposition during work-up | Aqueous work-up for sensitive intermediates like β-hydroxy ketones can lead to elimination.[2] | Modify the work-up procedure to avoid aqueous conditions. Direct filtration through celite has been shown to improve yields and prevent decomposition of certain intermediates.[2] |
Experimental Protocols
Yamaguchi Macrolactonization of TBS-Protected Seco Acid
This protocol describes a method to circumvent the decomposition of the seco acid during the critical macrolactonization step.
-
Protection: Protect the least sterically hindered alcohols of the seco acid precursor as their TBS ethers.
-
Esterification and Cyclization: Subject the TBS-protected seco acid to the Yamaguchi macrolactonization protocol. This typically involves treatment with 2,4,6-trichlorobenzoyl chloride and a base like triethylamine, followed by the addition of DMAP to promote cyclization.
-
Purification: The resulting TBS-protected this compound can be purified by column chromatography. At this stage, isomers generated from preceding reactions may also be separable.[1]
-
Deprotection: Perform a global deprotection of the silyl (B83357) groups using a reagent such as HF•Pyridine to yield the final product, (-)-Lasonolide A.[1]
Visualizations
Caption: Factors leading to this compound precursor decomposition and strategic solutions.
Caption: Workflow for minimizing decomposition during this compound purification.
References
scaling up Lasonolide A synthesis reaction conditions
Welcome to the technical support center for the synthesis of Lasonolide A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this potent anticancer agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Fragment Synthesis & Stereochemistry
Question 1: I am observing low diastereoselectivity in the reduction of the β-hydroxy ketone intermediate. What can I do to improve this?
Answer: Low diastereoselectivity in the reduction of β-hydroxy ketones is a common issue. The choice of reducing agent and reaction conditions plays a critical role in directing the stereochemical outcome.
-
Recommended Action: The Trost synthesis of (-)-Lasonolide A successfully employed a diastereoselective reduction.[1] Consider utilizing a chelation-controlled reduction. For instance, the use of diisobutylaluminium hydride (DIBAL-H) can favor the formation of the syn-1,3-diol through a six-membered chair-like transition state.
-
Troubleshooting:
-
Temperature: Ensure the reaction is carried out at a low temperature (e.g., -78 °C) to enhance selectivity.
-
Solvent: A non-coordinating solvent like toluene (B28343) or dichloromethane (B109758) is often preferred.
-
Protecting Groups: The nature of the protecting groups on nearby hydroxyl functionalities can influence the stereochemical course of the reduction. It may be necessary to revisit your protecting group strategy if poor selectivity persists.
-
Question 2: The asymmetric aldol (B89426) reaction to establish the C21 stereocenter is giving low yields and significant elimination byproducts. How can I optimize this step?
Answer: The asymmetric aldol reaction is a crucial step for setting a key stereocenter. Low yields and elimination are often due to suboptimal reaction conditions.
-
Recommended Protocol: A dinuclear Zn-catalyzed aldol reaction has been shown to be effective.[2]
-
Troubleshooting:
-
Temperature Control: Running the reaction at a lower temperature, such as -20 °C, can suppress the elimination of the β-hydroxy group.[2] While this may require longer reaction times (e.g., 72 hours), it significantly improves the yield of the desired β-hydroxy ketone.[2]
-
Work-up Procedure: Modifying the work-up procedure can also prevent elimination.[2] A careful, non-acidic work-up is recommended.
-
Reagent Purity: Ensure the purity of your ynone and aldehyde starting materials, as impurities can interfere with the catalyst and lead to side reactions.
-
Key Coupling and Cyclization Reactions
Question 3: The Ru-catalyzed alkene-alkyne coupling is producing a mixture of linear and branched isomers. How can I favor the desired linear product?
Answer: Achieving high regioselectivity in the Ru-catalyzed alkene-alkyne coupling is a critical challenge in the synthesis of this compound. The formation of the branched isomer is a common side reaction.[2]
-
Key Insight: Subtle structural changes in the substrates can significantly influence the selectivity.[2][3]
-
Troubleshooting Strategies:
-
Catalyst Choice: While various ruthenium catalysts can be used, the specific ligand environment of the catalyst can impact regioselectivity. It is advisable to screen different Ru catalysts if you are facing this issue.
-
Solvent: Acetone (B3395972) has been reported as a suitable solvent for this coupling reaction.[1]
-
Stoichiometry: Using an excess of the alkene component can help drive the reaction to completion, but careful optimization is needed to balance yield and selectivity.[2]
-
Separation: It's important to note that in some reported syntheses, the undesired branched isomer was carried through subsequent steps and separated at a later stage, after macrolactonization.[2]
-
Question 4: I am experiencing low yields during the Yamaguchi macrolactonization step. What are the critical parameters to control?
Answer: The Yamaguchi macrolactonization is a powerful method for forming large rings, but its success is highly dependent on the reaction conditions, especially when dealing with complex substrates like the seco-acid of this compound. Yields in the range of 40-62% have been reported for this step in the synthesis.[2]
-
High Dilution: The most critical factor for successful macrolactonization is to perform the reaction under high dilution conditions. This favors the intramolecular cyclization over intermolecular polymerization. A slow addition of the seco-acid to the reaction mixture is highly recommended.
-
Reagents:
-
Activating Agent: 2,4,6-trichlorobenzoyl chloride is the standard Yamaguchi reagent. Ensure it is of high purity.
-
Base: Triethylamine (B128534) (Et₃N) is typically used to neutralize the HCl generated.
-
Acyl Transfer Catalyst: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst for the final lactonization.
-
-
Troubleshooting:
-
Substrate Decomposition: If you observe substrate decomposition, it might be due to the reaction temperature or prolonged reaction times. Attempt the reaction at a lower temperature or shorten the reaction time.
-
Alternative Reagents: If the standard Yamaguchi conditions fail, other macrolactonization reagents such as 2-methyl-6-nitrobenzoic anhydride (B1165640) could be explored, although these were found to be unsuccessful in some reported attempts for this compound.[2]
-
Experimental Protocols & Data
Table 1: Summary of Key Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature | Time | Yield | Reference |
| Asymmetric Aldol Reaction | Ynone, Aldehyde, Dinuclear Zn Catalyst | Toluene | -20 °C | 72 h | 54% | [2] |
| Ru-catalyzed Alkene-Alkyne Coupling | Alkyne fragment, Alkene fragment, Ru-catalyst | Acetone | Room Temp | - | 66% (optimized) | [1][2] |
| Yamaguchi Macrolactonization | Seco-acid, 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP | Toluene | Reflux | - | 40-62% | [2] |
| Final Desilylation | TBS protected lasonolide, HF·Pyr | - | - | - | 75% | [2] |
Detailed Methodologies
Protocol 1: Asymmetric Aldol Reaction
-
To a solution of the dinuclear Zn catalyst in toluene at -20 °C is added the aldehyde, followed by the ynone.
-
The reaction mixture is stirred at -20 °C for 72 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.
Protocol 2: Ru-Catalyzed Alkene-Alkyne Coupling
-
To a solution of the alkyne and a 5-fold excess of the alkene in acetone is added the ruthenium catalyst (10 mol%).
-
The reaction mixture is stirred at room temperature until the alkyne is consumed, as monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the coupled product.
Protocol 3: Yamaguchi Macrolactonization
-
A solution of the seco-acid in THF is added to a solution of triethylamine in THF.
-
2,4,6-trichlorobenzoyl chloride is added, and the mixture is stirred at room temperature.
-
The resulting solution of the mixed anhydride is added dropwise over several hours to a refluxing solution of DMAP in toluene.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at reflux.
-
The mixture is cooled to room temperature, diluted with ethyl acetate, and washed successively with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
The crude macrolactone is purified by flash column chromatography.
Visual Guides
Caption: Convergent synthesis strategy for (-)-Lasonolide A.
Caption: Troubleshooting workflow for the Ru-catalyzed alkene-alkyne coupling.
References
addressing catalyst deactivation in Lasonolide A synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with catalyst deactivation during the total synthesis of Lasonolide A. The focus is on the critical ruthenium-catalyzed reactions, including ring-closing metathesis (RCM) and alkene-alkyne coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalysts used in the key macrocyclization and coupling steps of this compound synthesis?
A1: The total synthesis of this compound heavily relies on ruthenium-based catalysts. Specifically, Grubbs and Hoveyda-Grubbs type catalysts are frequently employed for the ring-closing metathesis (RCM) to form the 20-membered macrolide core. Additionally, ruthenium catalysts are crucial for the alkene-alkyne coupling reactions used to assemble key fragments of the molecule.[1][2][3][4][5][6]
Q2: What are the common signs of catalyst deactivation in these reactions?
A2: Researchers may observe several indicators of catalyst deactivation, including:
-
Low or incomplete conversion: The starting materials are not fully consumed despite extended reaction times.
-
Formation of byproducts: Isomerization of the double bond in the desired product or starting material is a common issue, often caused by the formation of ruthenium hydride species from catalyst degradation.[7]
-
Changes in reaction mixture color: While not always definitive, a significant color change that deviates from the expected progression can indicate catalyst decomposition.
-
Inconsistent results: High variability in yield and selectivity between batches can point to issues with catalyst stability or sensitivity to reaction conditions.
Q3: Can impurities in starting materials affect catalyst performance?
A3: Yes, impurities in the diene or enyne precursors can significantly impact catalyst activity. Common detrimental impurities include:
-
Water and oxygen: While many modern ruthenium catalysts exhibit improved tolerance, rigorous exclusion of air and moisture is still recommended for optimal performance and reproducibility.
-
Peroxides: Solvents like THF can form peroxides upon storage, which can oxidize and deactivate the catalyst.
-
Coordinating functional groups: Unprotected amines, thiols, or phosphines in the substrate or as impurities can coordinate to the ruthenium center and inhibit catalysis.
Q4: How can I minimize the risk of catalyst deactivation?
A4: To minimize catalyst deactivation, consider the following preventative measures:
-
Use high-purity reagents and solvents: Ensure all starting materials and solvents are rigorously purified and degassed.
-
Maintain an inert atmosphere: Conduct reactions under an inert atmosphere of argon or nitrogen.
-
Optimize catalyst loading: Using an excessive amount of catalyst can sometimes lead to a higher concentration of decomposition products.
-
Control reaction temperature: Higher temperatures can accelerate both the desired reaction and catalyst decomposition pathways.
-
Consider using additives: In some cases, additives can stabilize the catalyst or suppress side reactions.
Troubleshooting Guides
Issue 1: Low Yield in Ring-Closing Metathesis (RCM) for Macrocyclization
This guide addresses troubleshooting low yields in the crucial RCM step to form the this compound macrocycle.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Decomposition | 1. Solvent Choice: Switch to a coordinating solvent such as acetone (B3395972) or DMF to stabilize the unsaturated ruthenium catalyst.[8] 2. Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. 3. Fresh Catalyst: Ensure the catalyst is from a fresh batch and has been stored properly under inert conditions. | Improved catalyst stability leading to higher conversion and yield. |
| Substrate-Related Issues | 1. Purification of Diene: Repurify the diene precursor via flash chromatography to remove any potential catalyst poisons. 2. Substrate Concentration: For macrocyclization, high dilution conditions are crucial to favor the intramolecular reaction over intermolecular oligomerization. | Reduced catalyst inhibition and increased efficiency of the desired intramolecular cyclization. |
| Formation of Isomers | 1. Additives: Introduce additives like 1,4-benzoquinone (B44022) or acetic acid to scavenge ruthenium hydride species that cause olefin isomerization. 2. Reaction Time: Minimize the reaction time to reduce the exposure of the product to the catalyst and its decomposition byproducts. | Suppression of isomerization, leading to a cleaner reaction profile and easier purification. |
Issue 2: Poor Selectivity in Ru-Catalyzed Alkene-Alkyne Coupling
This guide focuses on troubleshooting issues related to poor regioselectivity (branched vs. linear products) in the alkene-alkyne coupling step.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst and Ligand Effects | 1. Catalyst Screening: Test different ruthenium catalysts, as the ligand sphere can significantly influence the regioselectivity of the coupling.[9][10] 2. Additive Screening: The addition of certain ligands or salts can sometimes alter the electronic properties of the catalyst and influence the reaction pathway. | Identification of a catalyst system that favors the desired linear product for the this compound backbone.[1][3] |
| Substrate Structure | 1. Protecting Groups: The nature and steric bulk of protecting groups near the reacting centers can influence the approach of the catalyst and thus the regiochemical outcome. Consider alternative protecting group strategies if selectivity is consistently low. | Improved steric or electronic bias towards the desired isomer. |
| Reaction Conditions | 1. Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of key intermediates in the catalytic cycle. Screen a range of solvents from non-coordinating (e.g., toluene, dichloromethane) to coordinating (e.g., acetone, THF).[9] 2. Temperature Optimization: Varying the reaction temperature can sometimes favor one regioisomeric pathway over another. | Enhanced selectivity for the desired linear product. |
Experimental Protocols
Protocol 1: Purification of Diene Precursor for RCM
Objective: To remove impurities from the diene precursor that may inhibit the ruthenium catalyst.
Materials:
-
Crude diene precursor
-
Silica (B1680970) gel (for flash chromatography)
-
Hexanes (HPLC grade, degassed)
-
Ethyl acetate (B1210297) (HPLC grade, degassed)
-
Argon or Nitrogen gas
-
Rotary evaporator
-
Glassware (flame-dried)
Procedure:
-
Prepare a silica gel column under an inert atmosphere.
-
Dissolve the crude diene precursor in a minimal amount of degassed dichloromethane.
-
Load the dissolved sample onto the silica gel column.
-
Elute the column with a gradient of degassed ethyl acetate in degassed hexanes. The exact gradient should be determined by thin-layer chromatography (TLC) analysis.
-
Collect the fractions containing the pure diene, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified diene under high vacuum for several hours to remove any residual solvent.
-
Store the purified diene under an argon or nitrogen atmosphere in a freezer until use.
Protocol 2: General Procedure for Catalyst Reactivation (Conceptual)
While in-situ reactivation is challenging, this conceptual protocol outlines a general approach for attempting to regenerate a deactivated Grubbs-type catalyst. Note: This is an advanced procedure and should be performed with caution.
Materials:
-
Deactivated catalyst mixture
-
Phosphine (B1218219) scavenger (e.g., copper(I) chloride)
-
Fresh phosphine ligand (e.g., tricyclohexylphosphine)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Under an inert atmosphere, dissolve the reaction mixture containing the deactivated catalyst in a minimal amount of anhydrous, degassed toluene.
-
Add a phosphine scavenger to remove excess or dissociated phosphine ligands from the ruthenium center.
-
Stir the mixture for a specified period, then filter to remove the scavenger-phosphine complex.
-
To the filtered solution, add a stoichiometric amount of fresh phosphine ligand.
-
Allow the mixture to stir at room temperature to facilitate ligand exchange and potential regeneration of the active catalyst.
-
The activity of the "reactivated" catalyst solution should be tested on a small scale with a standard substrate before being applied to the main reaction.
Visualizations
Caption: A simplified diagram illustrating the catalyst deactivation pathway.
Caption: A workflow for troubleshooting catalyst deactivation issues.
References
- 1. Total Synthesis of (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Trost Synthesis of (-)-Lasonolide A [organic-chemistry.org]
- 3. Total Synthesis of (-)-Lasonolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Ruthenium-catalyzed alkene-alkyne coupling: synthesis of the proposed structure of amphidinolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of (+)-lasonolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ruthenium-catalyzed intermolecular alkene–alkyne couplings in biologically relevant media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruthenium-catalyzed intermolecular alkene–alkyne couplings in biologically relevant media - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refining Purification Methods for Lasonolide A Analogs
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Lasonolide A and its analogs.
Frequently Asked Questions (FAQs)
Q1: My final yield of the this compound analog is unexpectedly low after chromatographic purification. What are the common causes?
A: Low recovery is a frequent issue when purifying complex natural product analogs. Several factors can contribute to this:
-
Compound Degradation: this compound and its analogs can be sensitive to pH and temperature. Prolonged exposure to acidic or basic conditions on a silica (B1680970) gel column or in the mobile phase can cause degradation.[1] For instance, some intermediates in lasonolide synthesis are known to be unstable.[2]
-
Irreversible Adsorption: Highly polar analogs may bind irreversibly to the stationary phase, especially active sites on silica gel.
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation and loss of product in mixed fractions.[1]
-
Inappropriate Fraction Collection: Collecting fractions that are too large can cause pure compounds to be mixed with impurities, leading to losses in subsequent re-purification steps.[1]
Q2: I am observing significant peak tailing or broad peaks during reverse-phase HPLC. What are the causes and solutions?
A: Peak tailing and broadening reduce resolution and purity. The primary causes include:
-
Secondary Interactions: Residual, unreacted silanols on the C18 stationary phase can interact with polar functional groups on your analog, causing tailing.[3] This is especially problematic at mid-range pH.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened peaks.[4]
-
Sub-optimal Mobile Phase: An incorrect mobile phase composition or pH can lead to poor peak shape. For ionizable compounds, buffering the mobile phase is critical.
-
Column Degradation: The silica-based stationary phase can hydrolyze at extreme pH values, damaging the column and affecting performance.[5]
To resolve this, try lowering the mobile phase pH to suppress silanol (B1196071) interactions, reducing the sample load, or using a high-quality, end-capped column.
Q3: My this compound analog appears to be degrading during purification. How can I minimize this?
A: this compound's complex structure, featuring multiple stereocenters and sensitive functional groups like esters and epoxides, makes it prone to degradation.
-
Work at Low Temperatures: Perform chromatographic separations at reduced temperatures to minimize thermal degradation.[1]
-
Control pH: Use buffered mobile phases during HPLC or add a neutralizer like triethylamine (B128534) in small quantities during silica gel chromatography.
-
Use Inert Stationary Phases: If silica gel proves too harsh, consider using a less acidic stationary phase like alumina (B75360) or proceeding directly to reverse-phase (C18) chromatography.[1]
-
Minimize Time: Reduce the overall time the compound spends in solution or on the column. In some synthetic steps for this compound, modifying the work-up procedure to avoid aqueous solutions entirely was shown to prevent degradation and improve yield.[2]
Q4: I am seeing "ghost peaks" in my blank gradient runs. What are they and how can I eliminate them?
A: Ghost peaks are extraneous peaks that appear in a chromatogram even when no sample is injected. They are often caused by:
-
Contaminants in the Mobile Phase: Using low-quality solvents can introduce impurities that concentrate on the column and elute during a gradient run. Always use high-purity, HPLC-grade solvents.
-
Incomplete Elution from a Previous Run: Strongly retained compounds from a previous injection may slowly elute in subsequent runs.
-
System Contamination: Contamination can originate from the sample loop, injector, or tubing.
To fix this, run a thorough column wash with a strong solvent (like 100% acetonitrile (B52724) or methanol), ensure you are using high-quality solvents, and run blank gradients to confirm the system is clean before injecting your sample.
Troubleshooting Guides
Table 1: Troubleshooting Low Purification Yields
| Problem Observed | Potential Cause | Recommended Solution |
| Low overall recovery after column chromatography. | Compound is degrading on the stationary phase. | Work at lower temperatures, consider a more inert stationary phase (e.g., alumina, C18), or control the pH.[1][2] |
| Compound is irreversibly adsorbed to the column. | Use a more polar mobile phase or switch to a different stationary phase. Pre-treating a silica column with a base may help for basic compounds. | |
| Compound co-eluted with impurities. | Optimize the mobile phase using TLC or analytical HPLC first. Employ a gradient elution to better separate compounds of different polarities.[1] | |
| Sample precipitates on the column upon loading. | The solvent used to dissolve the sample is too strong or the sample is not soluble in the mobile phase. | Dissolve the sample in a minimal amount of a solvent weaker than or similar in polarity to the initial mobile phase.[4] Ensure the sample is fully dissolved before injection. |
| Yield decreases after each purification step. | Mechanical losses during transfers and solvent evaporations. | Minimize transfer steps. Use gentle evaporation techniques (e.g., rotary evaporator at low temperature, nitrogen stream). |
Table 2: Troubleshooting Poor Chromatographic Resolution
| Problem Observed | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary ionic interactions with free silanols on the stationary phase. | Lower the mobile phase pH to suppress silanol ionization. Use a modern, high-purity, end-capped column. |
| Column is overloaded with the sample. | Reduce the injection volume or the concentration of the sample.[4] | |
| Broad Peaks | Slow diffusion kinetics for large molecules like this compound. | Reduce the flow rate to allow for better mass transfer.[6] |
| Sub-optimal elution conditions (e.g., gradient is too steep). | Use a shallower gradient to improve the separation between closely eluting peaks. | |
| Split Peaks | Blockage at the column inlet frit or a void in the column packing. | Replace the guard column or filter. If the problem persists, the analytical column may need to be replaced.[4] |
| Sample solvent is much stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[4] |
Quantitative Data
The synthesis of this compound involves numerous steps where purification is critical and yields can vary. Understanding these can help set expectations for analog synthesis.
Table 3: Example Yields in Key this compound Synthesis & Purification Steps
| Reaction / Purification Step | Reported Yield | Potential Purification Challenge | Reference |
| Asymmetric Aldol Reaction & Work-up | 78% | Elimination of β-hydroxy group was a major side reaction, suppressed by avoiding aqueous work-up. | [2] |
| 1,3-syn Reduction of β-hydroxy ketone | 98% | Achieving high diastereoselectivity required specific reagents (DIBAL-H) to avoid purification of mixed stereoisomers. | [2] |
| Final Desilylation (Global Deprotection) | 75% | Removal of multiple silyl (B83357) protecting groups without degrading the core structure. | [2][7] |
| Macrolactonization | ~50-60% (Typical) | High dilution is required to favor intramolecular cyclization over intermolecular polymerization, complicating purification. | [8] |
Experimental Protocols
Protocol 1: General Method for Preparative Reverse-Phase HPLC
This protocol provides a starting point for purifying this compound analogs. Optimization will be required for each specific analog.
-
Sample Preparation:
-
Dissolve the crude or semi-purified analog in a suitable solvent (e.g., DMSO, Acetonitrile, or Methanol) at a known concentration.
-
The chosen solvent should be miscible with the mobile phase. Ideally, use the initial mobile phase composition as the sample solvent.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
-
Column and Mobile Phase Selection:
-
Column: A C18 stationary phase is a common choice for molecules of this type. For large molecules like this compound, a column with a wider pore size (e.g., 300 Å) may provide better results than standard 120 Å columns.[6]
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. The acid helps to protonate acidic silanols and improve peak shape.[5]
-
Mobile Phase B: HPLC-grade Acetonitrile or Methanol with the same concentration of the same acid as Mobile Phase A.
-
-
Method Development and Execution:
-
Scouting Gradient: First, run an analytical-scale, fast gradient (e.g., 5% to 95% B over 10-15 minutes) to determine the approximate retention time of your target analog.
-
Optimization: Based on the scouting run, develop a shallower, optimized gradient for preparative scale. The gradient should be focused around the elution percentage of your target compound to maximize resolution from nearby impurities.
-
Equilibration: Before injection, equilibrate the preparative column with at least 5-10 column volumes of the initial mobile phase composition.
-
Injection and Fraction Collection: Inject the filtered sample. Collect fractions based on the UV detector signal. Collect smaller, purer fractions across the target peak rather than one large fraction.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using analytical HPLC or LC-MS to determine their purity.
-
Combine the fractions that meet the desired purity level.
-
Remove the solvent using a rotary evaporator or lyophilizer. Be mindful of the compound's thermal stability.
-
Visualizations
Caption: General purification workflow for synthetic this compound analogs.
Caption: Troubleshooting decision tree for low purity after preparative HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Total Synthesis of (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. waters.com [waters.com]
- 5. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Concise Synthesis of (–)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Trost Synthesis of (-)-Lasonolide A [organic-chemistry.org]
Technical Support Center: Overcoming Resistance to Lasonolide A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lasonolide A. The information provided is intended to help overcome potential resistance in cancer cell lines during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
A1: this compound is a macrolide of marine origin with potent cytotoxic effects against a wide array of cancer cell lines.[1][2] Its mechanism of action is multifaceted, involving the activation of several signaling pathways, including Protein Kinase C (PKC), mitogen-activated protein kinases (MAPK) such as ERK1/2 and p38, and the PI3K/Akt pathway.[1][3][4] Additionally, this compound has been shown to induce premature chromosome condensation (PCC) in a cell cycle-independent manner.[3]
Q2: We are observing a decrease in the cytotoxic effect of this compound on our cancer cell line over time. What could be the reason?
A2: A diminished cytotoxic effect of this compound after prolonged exposure could indicate the development of acquired resistance. While specific resistance mechanisms to this compound have not been extensively documented in scientific literature, cancer cells can develop resistance to therapeutic agents through various general mechanisms. These may include:
-
Alterations in Drug Target: Although the direct molecular target of this compound is not yet fully elucidated, mutations or changes in the expression of downstream effectors in the PKC, MAPK, or Akt signaling pathways could potentially lead to resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, is a common mechanism of multidrug resistance. These transporters can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.
-
Changes in Cell Cycle Control and Apoptotic Pathways: Given that this compound induces premature chromosome condensation, alterations in genes that regulate the cell cycle and apoptosis could confer resistance.
-
Activation of Alternative Survival Pathways: Cancer cells might compensate for the effects of this compound by upregulating alternative signaling pathways that promote survival and proliferation.
Q3: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
A3: Currently, there are no clinically validated biomarkers to predict the response to this compound. However, based on its mechanism of action, the expression and phosphorylation status of key proteins in the PKC, MAPK, and Akt pathways could be investigated as potential exploratory biomarkers. Researchers encountering resistance may consider analyzing the expression levels of these proteins in their sensitive versus resistant cell line models.
Troubleshooting Guide
This guide provides a structured approach to identifying and potentially overcoming resistance to this compound in your cancer cell line experiments.
Problem 1: Decreased Sensitivity to this compound (Increased IC50)
If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line, consider the following troubleshooting steps.
Table 1: Example IC50 Values of this compound in Sensitive vs. Potentially Resistant Cancer Cell Lines
| Cell Line | Parental (Sensitive) IC50 (nM) | Post-Treatment (Potentially Resistant) IC50 (nM) | Fold Resistance |
| Pancreatic Cancer (Panc-1) | 15 | 150 | 10 |
| Breast Cancer (MCF-7) | 25 | 300 | 12 |
| Leukemia (K562) | 5 | 80 | 16 |
Note: The IC50 values for potentially resistant lines are hypothetical examples for illustrative purposes.
Experimental Workflow for Investigating Decreased Sensitivity:
Caption: Troubleshooting workflow for decreased this compound sensitivity.
Step-by-Step Guide:
-
Confirm Resistance:
-
Action: Perform a dose-response curve and calculate the IC50 value using a cell viability assay (e.g., MTT or CellTiter-Glo®). Compare this to the IC50 of the parental, sensitive cell line.
-
Expected Outcome: A significant (e.g., >5-fold) increase in the IC50 value confirms resistance.
-
-
Investigate the Role of Drug Efflux Pumps:
-
Hypothesis: The resistant cells may be overexpressing ABC transporters, leading to increased efflux of this compound.
-
Experiment:
-
Western Blot: Analyze the protein expression of common ABC transporters like P-glycoprotein (MDR1/ABCB1) and MRP1 (ABCC1).
-
Functional Assay: Treat resistant cells with this compound in the presence and absence of a known efflux pump inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A).
-
-
Expected Outcome: An increase in the expression of ABC transporters and/or a restoration of sensitivity to this compound in the presence of an efflux pump inhibitor would suggest this as a resistance mechanism.
-
-
Analyze Key Signaling Pathways:
-
Hypothesis: Alterations in the signaling pathways activated by this compound may contribute to resistance.
-
Experiment:
-
Western Blot: Compare the phosphorylation status of key proteins in the PKC, MAPK (p-ERK, p-p38), and PI3K/Akt (p-Akt) pathways in sensitive and resistant cells after treatment with this compound.
-
-
Expected Outcome: A blunted or altered signaling response in resistant cells compared to sensitive cells may indicate a mechanism of resistance.
-
Problem 2: Lack of Premature Chromosome Condensation (PCC) Induction
If this compound fails to induce PCC in a previously sensitive cell line, investigate the following:
Signaling Pathway Implicated in this compound-Induced PCC:
Caption: Simplified signaling pathway of this compound.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Action: Ensure the this compound stock solution is not degraded. Test its activity on a known sensitive control cell line.
-
-
Assess Cell Line Integrity:
-
Action: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Genetic drift during continuous culture can lead to phenotypic changes.
-
-
Investigate Downstream Effectors of PCC:
-
Hypothesis: Alterations in proteins involved in chromatin remodeling and condensation could be responsible.
-
Experiment:
-
Western Blot: Analyze the expression and phosphorylation levels of histone H3 and topoisomerase IIα, which are known to be affected by this compound.
-
-
Expected Outcome: Reduced histone H3 phosphorylation or altered topoisomerase IIα expression/activity in the non-responsive cells could be a contributing factor.
-
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound for various time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PKC, ERK1/2, p38, and Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
By following these troubleshooting guides and experimental protocols, researchers can systematically investigate and potentially overcome resistance to this compound in their cancer cell line models.
References
- 1. This compound, a potent and reversible inducer of chromosome condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early Effects of this compound on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early effects of this compound on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potent and reversible inducer of chromosome condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Absolute Stereochemistry of Lasonolide A: A Comparative Guide
The total synthesis of Lasonolide A, a marine-derived macrolide with potent cytotoxic activity, has been a significant challenge for synthetic chemists. A pivotal aspect of this undertaking has been the unambiguous determination of its absolute stereochemistry. This guide provides a comparative overview of the key experimental approaches that have been employed to confirm the three-dimensional structure of synthetic this compound, with a focus on the seminal work that established the definitive configuration of the natural product.
The Decisive Role of Total Synthesis in Stereochemical Assignment
The absolute stereochemistry of the naturally occurring, biologically active enantiomer of this compound was definitively established as (-) a through total synthesis. The initial structural elucidation of this compound had left some stereochemical aspects ambiguous. It was the landmark total synthesis of (+)-Lasonolide A by Lee and coworkers in 2002 that ultimately clarified the absolute configuration of the natural product. By comparing the optical rotation of their synthetic (+)-enantiomer with that of the natural isolate, they concluded that the natural product possessed the opposite, or (-), configuration.[1][2]
Subsequent total syntheses of (-)-Lasonolide A have further solidified this assignment. For instance, the synthesis by Trost and coworkers established the absolute stereochemistry of the southern tetrahydropyran (B127337) ring of (-)-Lasonolide A through an enzymatic dynamic kinetic reduction.[3][4] The stereochemical integrity of their synthetic route was further validated by comparing the optical rotation of a key intermediate with that reported in a separate synthesis of (+)-Lasonolide A, showing a value of equal magnitude but opposite sign.[4]
Comparative Analysis of Stereochemical Confirmation Methods
The confirmation of the absolute stereochemistry of synthetic this compound has relied on a combination of chiroptical data and the stereochemical control inherent in the synthetic design. While a definitive X-ray crystal structure of this compound has not been reported in the reviewed literature, the following methods have been instrumental.
| Method | Description | Key Findings |
| Comparison of Optical Rotation | The specific rotation of the synthetic product is compared to that of the natural product. Enantiomers will have equal but opposite optical rotations. | Lee's synthesis of (+)-Lasonolide A showed an optical rotation opposite to that of the natural isolate, confirming the natural product to be (-)-Lasonolide A.[1][2] Trost's synthesis of a key intermediate of (-)-Lasonolide A showed an optical rotation of +11.4, directly opposing the -19.3 value reported for the corresponding intermediate in a synthesis of (+)-Lasonolide A.[4] |
| Enzymatic Reactions | The use of stereoselective enzymes can establish the absolute configuration of key chiral centers within the molecule. | Trost's synthesis utilized an engineered enzyme for a dynamic kinetic reduction of a β-ketoester to set the absolute stereochemistry of the southern tetrahydropyran ring with high enantioselectivity.[3][4] |
Experimental Protocols
Optical Rotation Measurement
The determination of optical rotation is a fundamental technique for comparing the stereochemistry of chiral molecules.
Protocol:
-
A solution of the synthetic this compound of known concentration (c, in g/100 mL) is prepared in a specified solvent (e.g., CHCl₃).
-
The solution is placed in a polarimeter cell of a defined path length (l, in dm).
-
The optical rotation (α) of the solution is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (T).
-
The specific rotation [α]TD is calculated using the formula: [α]TD = α / (l × c).
-
The obtained value is then compared to the literature value for the natural product or the opposite enantiomer.
Logical Workflow for Stereochemical Confirmation
The overall logic for confirming the absolute stereochemistry of synthetic this compound is outlined in the following workflow.
Caption: Workflow for confirming the absolute stereochemistry of synthetic this compound.
Advanced Stereochemical Analysis: The Mosher Ester Method
While not explicitly detailed for the final this compound molecule in the reviewed literature, Mosher's ester analysis is a powerful NMR-based technique for determining the absolute configuration of chiral alcohols. This method involves the formation of diastereomeric esters with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). The differing spatial arrangement of the phenyl group in the two diastereomers leads to characteristic changes in the ¹H NMR chemical shifts of nearby protons, allowing for the assignment of the alcohol's stereocenter.
General Experimental Protocol for Mosher's Ester Analysis
-
Esterification: The chiral alcohol is reacted separately with (R)- and (S)-MTPA chloride to form the corresponding (S)- and (R)-Mosher esters.
-
NMR Analysis: ¹H NMR spectra of both diastereomeric esters are recorded.
-
Data Analysis: The chemical shifts (δ) of protons on both sides of the newly formed ester linkage are assigned for both the (S)- and (R)-esters. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton.
-
Configuration Assignment: Protons with a positive Δδ value are located on one side of the MTPA plane, while those with a negative Δδ value are on the other. This spatial arrangement is then correlated to the absolute configuration of the alcohol.
Caption: General workflow for Mosher's ester analysis.
References
- 1. This compound: structural revision and synthesis of the unnatural (-)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of (+)-Lasonolide A: (-)-lasonolide A is the biologically active enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (-)-Lasonolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data comparison of natural vs synthetic Lasonolide A
A detailed comparison of the spectroscopic data between the naturally isolated and synthetically derived forms of Lasonolide A, a potent marine macrolide with significant anticancer activity, reveals a fascinating story of structural revision and synthetic validation. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the key spectroscopic data, detailed experimental protocols, and a clear visualization of the comparative workflow.
First isolated from the marine sponge Forcepia sp. in 1994 by McConnell and coworkers, the initial structural assignment of this compound was later revised. Groundbreaking total syntheses by Lee and coworkers in 2002 and subsequently by other research groups, including a notable synthesis of (-)-Lasonolide A by Trost and his team, were instrumental in establishing the correct stereochemistry and absolute configuration of this complex natural product.[1][2][3] The concordance between the spectroscopic data of the synthetic and natural compounds serves as the ultimate proof of a successful total synthesis.
Comparative Spectroscopic Data
The following tables summarize the key ¹H and ¹³C NMR chemical shifts and specific rotation values for natural this compound as initially reported, and for the synthetic enantiomers of this compound as reported in pivotal total synthesis publications.
Table 1: ¹H NMR Data (δ, ppm) of Natural and Synthetic this compound
| Position | Natural this compound (Originally Reported) | Synthetic (+)-Lasonolide A (Lee, 2003) | Synthetic (-)-Lasonolide A (Trost, 2016) |
| 3 | Data not available in initial search | Data not available in initial search | Data not available in initial search |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Data (δ, ppm) of Natural and Synthetic this compound
| Position | Natural this compound (Originally Reported) | Synthetic (+)-Lasonolide A (Lee, 2003) | Synthetic (-)-Lasonolide A (Trost, 2016) |
| 1 | Data not available in initial search | Data not available in initial search | Data not available in initial search |
| ... | ... | ... | ... |
Table 3: Specific Rotation of Natural and Synthetic this compound
| Compound | Specific Rotation [α]D | Solvent |
| Natural this compound | Data not available in initial search | Data not available in initial search |
| Synthetic (+)-Lasonolide A (Lee, 2002) | Data not available in initial search | Data not available in initial search |
| Synthetic (-)-Lasonolide A (Trost, 2016) | -11.4 (c 0.75) | CHCl₃[1] |
Note: The initial search did not yield the specific ¹H and ¹³C NMR data from the original 1994 isolation paper by McConnell et al. or the 2003 paper by Lee et al. A comprehensive comparison requires access to these primary sources.
Experimental Protocols
The spectroscopic data presented were acquired using standard high-field Nuclear Magnetic Resonance (NMR) spectroscopy and polarimetry.
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra were typically recorded on Bruker NMR spectrometers operating at frequencies of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.
-
Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvents.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Standard pulse sequences were used to obtain one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra for structural elucidation and assignment of resonances.
Polarimetry:
-
Specific rotation [α]D values were measured on a polarimeter using the sodium D-line (589 nm).
-
The concentration (c) of the sample is reported in g/100 mL, and the solvent used for the measurement is specified.
Comparative Workflow
The following diagram illustrates the logical workflow for the comparison of spectroscopic data between natural and synthetic this compound.
Caption: Workflow for comparing natural and synthetic this compound.
Conclusion
The journey of this compound from its initial discovery to its definitive structural assignment through total synthesis is a testament to the power of modern organic chemistry. The close agreement between the spectroscopic data of the synthetic and natural materials not only confirmed the success of the synthetic endeavors but also corrected the initial structural hypothesis. This comparative guide highlights the critical role of spectroscopic analysis in natural product chemistry and drug discovery, providing a valuable resource for researchers in the field.
References
A Comparative Analysis of the Cytotoxic Effects of Lasonolide A and Lasonolide C
A detailed guide for researchers and drug development professionals on the cytotoxic profiles of two promising marine-derived macrolides.
This guide provides a comprehensive comparison of the cytotoxic properties of Lasonolide A and Lasonolide C, two natural products isolated from the marine sponge Forcepia sp. Both compounds have demonstrated significant anticancer potential, but a detailed understanding of their comparative efficacy and mechanisms of action is crucial for advancing their development as therapeutic agents. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key cellular pathways to facilitate a clear comparison.
Quantitative Comparison of Cytotoxicity
The cytotoxic activity of this compound and Lasonolide C has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below.
| Cell Line | Cancer Type | This compound (IC50) | Lasonolide C (IC50) |
| A-549 | Human Lung Carcinoma | 19 ng/mL[1] | 0.13 µM[2] |
| PANC-1 | Human Pancreatic Carcinoma | 68 ± 10 nM[1] | 0.38 µM[2] |
| P388 | Murine Leukemia | 2 ng/mL[1] | Not Available |
| DU145 | Prostate Cancer | Consistent with NCI 60-cell panel screen nM concentrations[3] | Not Available |
| HCT116 | Colon Cancer | Consistent with NCI 60-cell panel screen nM concentrations[3] | Not Available |
| MCF7 | Breast Cancer | Consistent with NCI 60-cell panel screen nM concentrations[3] | Not Available |
| A2058 | Melanoma | nM concentrations[3] | Not Available |
| Adr-Res | Adriamycin-resistant Cancer | nM concentrations[3] | Not Available |
| BXPC3 | Pancreatic Cancer | nM concentrations[3] | Not Available |
| H460 | Large Cell Lung Cancer | nM concentrations[3] | Not Available |
| SK-BR-3 | Breast Cancer | nM concentrations[3] | Not Available |
| KPL-4 | Breast Cancer | nM concentrations[3] | Not Available |
| NCI-ADR-RES | Adriamycin-resistant Cancer | Not Available | 1.12 µM[2] |
Experimental Protocols
The cytotoxicity data presented above are primarily derived from the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Lasonolide C. A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the media is removed, and a solution of MTT is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as DMSO or a specialized detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.
References
Lasonolide A vs. Paclitaxel: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two potent anti-cancer agents, Lasonolide A and paclitaxel (B517696). While both compounds exhibit significant cytotoxicity against a range of cancer cell lines, their underlying molecular mechanisms are fundamentally distinct. This comparison is supported by experimental data, detailed protocols for key assays, and visualizations of the respective signaling pathways and experimental workflows.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Paclitaxel |
| Primary Molecular Target | RAF1 Kinase | β-tubulin subunit of microtubules |
| Effect on Microtubules | No direct interaction or stabilization | Promotes microtubule polymerization and stabilization |
| Cell Cycle Arrest | G2/M phase arrest | G2/M phase arrest |
| Primary Mechanism of Action | Induces premature chromosome condensation (PCC) and inhibits cell adhesion | Suppresses microtubule dynamics, leading to mitotic arrest and apoptosis |
| Downstream Signaling | Activation of the RAF-MEK-ERK pathway | Prolonged activation of the mitotic checkpoint, leading to apoptosis |
Quantitative Comparison of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparative studies under identical experimental conditions are limited.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| A-549 | Human Lung Carcinoma | 19 ng/mL | [1] |
| P388 | Murine Leukemia | 2 ng/mL | [1] |
| PANC-1 | Pancreatic Cancer | 68 ± 10 nM | [1] |
| HCT116 | Colon Carcinoma | Not specified, active at nM concentrations | [2] |
| OVCAR-8 | Ovarian Carcinoma | Not specified, active at nM concentrations | [2] |
| CA46 | Burkitt's Lymphoma | Not specified, active at nM concentrations | [2] |
Table 2: IC50 Values of Paclitaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| Eight Human Tumour Cell Lines | Various | 2.5 - 7.5 nM (24h exposure) | [3] |
| MDA-MB-231 | Triple Negative Breast Cancer | 3.3 ± 0.6 nM | [4] |
| HCC1806 | Triple Negative Breast Cancer | 0.9 ± 0.3 nM | [4] |
| BT-549 | Triple Negative Breast Cancer | 2.8 ± 0.7 nM | [4] |
| JIMT1 | HER2-positive Breast Cancer | Lower than MDA-MB-231 | [5] |
Mechanism of Action: A Detailed Comparison
Paclitaxel: A Microtubule Stabilizing Agent
Paclitaxel's mechanism of action is well-established and centers on its ability to disrupt microtubule dynamics, which are critical for cell division.
-
Binding to β-tubulin: Paclitaxel binds to the β-tubulin subunit within microtubules. This binding event promotes the assembly of tubulin dimers into microtubules and stabilizes them by preventing depolymerization.
-
Suppression of Microtubule Dynamics: This stabilization of microtubules disrupts the normal dynamic instability required for the formation and function of the mitotic spindle during cell division.
-
Mitotic Arrest and Apoptosis: The dysfunctional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase. Prolonged activation of the mitotic checkpoint ultimately triggers apoptosis (programmed cell death).
Signaling Pathway for Paclitaxel's Mechanism of Action
Caption: Paclitaxel binds to β-tubulin, leading to microtubule stabilization and apoptosis.
This compound: A Novel Mechanism Involving RAF1 Activation
This compound's mechanism of action is distinct from microtubule-targeting agents. It induces cytotoxicity through a novel pathway involving the activation of the RAF1 kinase, leading to premature chromosome condensation and inhibition of cell adhesion.
-
Activation of RAF1 Kinase: this compound rapidly induces the phosphorylation of RAF1 on Serine 338, a key step in its activation.[1][2]
-
Downstream Signaling Cascade: Activated RAF1 triggers the downstream MEK/ERK signaling pathway.[2]
-
Premature Chromosome Condensation (PCC): A hallmark of this compound's activity is the induction of PCC, where chromosomes condense irrespective of the cell cycle phase.[1][2] This effect is mediated by RAF1 activity but appears to be independent of the downstream MEK/ERK pathway, suggesting a novel function for RAF1 in chromatin regulation.[2]
-
Inhibition of Cell Adhesion: this compound also potently inhibits cell adhesion, a critical process for tumor metastasis.[2]
Signaling Pathway for this compound's Mechanism of Action
References
- 1. Activation of RAF1 (c-RAF) by the Marine Alkaloid this compound Induces Rapid Premature Chromosome Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of RAF1 (c-RAF) by the Marine Alkaloid this compound Induces Rapid Premature Chromosome Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Re-evaluation of the Fijianolide/Laulimalide Chemotype Suggests an Alternate Mechanism of Action for C-15/C-20 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slow Sulfide Donor GYY4137 Increased the Sensitivity of Two Breast Cancer Cell Lines to Paclitaxel by Different Mechanisms [mdpi.com]
Lasonolide A Enantiomers: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the enantiomers of Lasonolide A, a potent macrolide isolated from the marine sponge Forcepia sp. Experimental data, detailed protocols for key assays, and visualizations of the implicated signaling pathways are presented to support further research and development.
Executive Summary
This compound has garnered significant interest in the field of oncology due to its potent cytotoxic effects against a broad range of cancer cell lines. The molecule exists as two enantiomers, (+)-Lasonolide A and (-)-Lasonolide A. Extensive research and total synthesis efforts have unequivocally demonstrated that the biological activity resides exclusively in the (-)-Lasonolide A enantiomer. The (+)-enantiomer has been shown to be biologically inactive. This guide will focus on the activity of the potent (-)-Lasonolide A and provide the context of its inactive stereoisomer.
Data Presentation: Cytotoxicity of (-)-Lasonolide A
(-)-Lasonolide A exhibits potent cytotoxic and anti-proliferative activity at nanomolar concentrations across a variety of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for (-)-Lasonolide A against several cancer cell lines. In contrast, (+)-Lasonolide A is considered biologically inactive[1].
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A-549 | Human Lung Carcinoma | 19 ng/mL (~34 nM) | [2] |
| P388 | Murine Leukemia | 2 ng/mL (~3.6 nM) | [2] |
| PANC-1 | Pancreatic Cancer | 68 ± 10 nM | [2] |
Mechanism of Action
The primary mechanism of action of (-)-Lasonolide A involves the induction of premature chromosome condensation (PCC) in a cell cycle-independent manner. This leads to mitotic catastrophe and subsequent cell death. Furthermore, (-)-Lasonolide A has been shown to activate the Raf-1/MEK/ERK signaling pathway , a critical cascade in cell proliferation and survival.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes associated with this compound, the following diagrams have been generated using the DOT language.
Raf-1 Signaling Pathway Activated by (-)-Lasonolide A
Caption: Raf-1 Signaling Pathway Activated by (-)-Lasonolide A.
Experimental Workflow for Determining Cytotoxicity using MTT Assay
Caption: Experimental Workflow for MTT Cytotoxicity Assay.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines (e.g., A-549, PANC-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
(+)- and (-)-Lasonolide A stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (+)- and (-)-Lasonolide A in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Premature Chromosome Condensation (PCC) Assay
This assay is used to visualize the condensation of interphase chromosomes, a hallmark effect of (-)-Lasonolide A.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
(-)-Lasonolide A
-
Colcemid solution (optional, as a positive control for mitotic arrest)
-
Hypotonic solution (e.g., 75 mM KCl)
-
Fixative (3:1 methanol:acetic acid)
-
Microscope slides
-
Staining solution (e.g., Giemsa or DAPI)
-
Microscope with imaging system
Procedure:
-
Cell Treatment: Culture cells to 60-70% confluency. Treat the cells with the desired concentration of (-)-Lasonolide A (e.g., 10-100 nM) for a specified time (e.g., 1-4 hours).
-
Cell Harvest: Harvest the cells by trypsinization and collect them by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate at 37°C for 15-20 minutes. This step swells the cells and facilitates chromosome spreading.
-
Fixation: Centrifuge the cells and resuspend the pellet in freshly prepared cold fixative. Repeat the fixation step 2-3 times.
-
Slide Preparation: Drop the fixed cell suspension onto clean, cold, humidified microscope slides from a height to ensure good chromosome spreading.
-
Staining: Air-dry the slides and stain with Giemsa or a fluorescent dye like DAPI.
-
Microscopy: Observe the slides under a microscope. Cells treated with (-)-Lasonolide A will exhibit condensed chromosomes in interphase nuclei, appearing as fragmented or pulverized chromatin (G1-PCC), condensed but replicated chromosomes (S-PCC), or condensed G2 chromosomes (G2-PCC).
Conclusion
The available scientific evidence conclusively demonstrates that the potent cytotoxic and anti-proliferative effects of this compound are attributable to the (-)-enantiomer. This stereospecificity is crucial for the design of future analogs and the development of this compound as a potential therapeutic agent. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the unique mechanism of action of this promising marine natural product.
References
Validating Lasonolide A Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the cellular target engagement of Lasonolide A, a marine natural product with potent cytotoxic and unique cell cycle-modulating activities. We compare this compound with other relevant bioactive compounds and present detailed experimental protocols and workflows to facilitate the definitive identification and validation of its molecular target.
Introduction to this compound
This compound is a macrolide isolated from the marine sponge Forcepia sp. that exhibits potent cytotoxicity against a range of cancer cell lines.[1][2][3][4] Its most striking cellular effect is the rapid and reversible induction of premature chromosome condensation (PCC) at nanomolar concentrations, independent of the cell cycle phase.[5][6] This unique mechanism of action suggests a novel cellular target, distinct from classical antimitotic agents.
Recent studies have implicated the serine/threonine kinase RAF1 (also known as c-RAF) as a key mediator of this compound-induced PCC.[7][8] this compound has been shown to induce the phosphorylation of RAF1 at Serine 338, a critical step in its activation.[7] Genetic depletion of RAF1 confers resistance to this compound-induced PCC, suggesting that RAF1 is a crucial component of the signaling pathway initiated by this natural product.[7] However, direct binding of this compound to RAF1 has not yet been formally demonstrated, leaving the definitive target validation an open question.
Comparative Analysis of this compound and Other Bioactive Compounds
To better understand the unique properties of this compound, it is useful to compare it with other compounds that elicit similar cellular phenotypes or target the same signaling pathway. Here, we compare this compound with Okadaic Acid, another inducer of PCC, and MEK inhibitors, which target a downstream kinase in the RAF1 signaling cascade.
| Feature | This compound | Okadaic Acid | MEK Inhibitors (e.g., Trametinib) |
| Primary Mechanism of Action | Proposed RAF1 activator | Inhibitor of protein phosphatases 1 and 2A (PP1/PP2A)[9][10] | Allosteric inhibitor of MEK1/MEK2 kinases |
| Key Cellular Phenotype | Premature Chromosome Condensation (PCC)[5][6] | Premature Chromosome Condensation (PCC)[9][11][10][12] | Inhibition of cell proliferation, cell cycle arrest[13] |
| Effect on RAF-MEK-ERK Pathway | Induces phosphorylation of RAF1, MEK, and ERK | Can lead to hyperphosphorylation of various proteins, indirectly affecting signaling pathways[9] | Blocks phosphorylation of ERK1/2 by MEK |
| Effective Concentration for PCC | 25-100 nM[1] | 1-10 µM[12] | Does not induce PCC |
| Effective Concentration for Cytotoxicity (IC50) | Low nM range in sensitive cell lines[4] | nM to µM range depending on the cell line[14] | Low nM range in sensitive cell lines[13] |
| Reversibility of Effects | Rapidly reversible[5][6] | Reversible, but can be prolonged | Reversible |
Validating the Target of this compound: A Methodological Comparison
Definitively identifying the direct cellular target of a small molecule like this compound requires a multi-faceted approach. Below is a comparison of key methodologies that can be employed to validate RAF1 as the direct target.
| Method | Principle | Advantages | Disadvantages | Application to this compound |
| Genetic Approaches (siRNA/shRNA/CRISPR) | Depletion of the putative target protein should abrogate the cellular phenotype induced by the compound. | Directly tests the necessity of the target protein in living cells. | Does not distinguish between a direct target and an essential downstream mediator. Off-target effects of genetic tools are possible. | Partially performed. shRNA screens identified RAF1, and siRNA-mediated knockdown of RAF1 attenuates this compound-induced PCC.[7] |
| Pharmacological Inhibition | A known inhibitor of the putative target should phenocopy or block the effects of the compound of interest. | Can provide rapid validation of pathway involvement. | Inhibitors can have off-target effects. Does not prove direct interaction. | Partially performed. The RAF inhibitor sorafenib, but not a MEK inhibitor, suppressed this compound-induced PCC.[7][8] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. The melting curve of the target protein is shifted to higher temperatures in the presence of the binding ligand. | Measures direct target engagement in a cellular context (lysate or intact cells). No modification of the compound is needed. | Requires a specific antibody for the target protein. Not all proteins exhibit a clear thermal shift upon ligand binding. | Proposed. This would be a key experiment to demonstrate direct binding of this compound to RAF1 in cells. |
| Affinity Chromatography | The compound of interest is immobilized on a solid support. A cell lysate is passed over the support, and binding proteins are eluted and identified by mass spectrometry. | Allows for the unbiased identification of binding partners. | Requires chemical modification of the compound, which may alter its binding properties. Non-specific binding can be an issue. | Proposed. A this compound-functionalized resin could be used to pull down interacting proteins from cell lysates. |
| Photo-affinity Labeling | A photo-reactive group is incorporated into the compound. Upon UV irradiation, the compound covalently crosslinks to its binding partners, which can then be identified.[15][16][17][18][19] | Can identify direct binding partners in a cellular environment. Provides spatial information about the binding site. | Requires synthesis of a modified compound. The modification may affect binding. UV irradiation can be damaging to cells. | Proposed. Synthesis of a this compound photo-affinity probe would be a powerful tool for target identification. |
| In Vitro Kinase Assay | The effect of the compound on the enzymatic activity of the purified putative target protein is measured. | Provides direct evidence of functional modulation of the target protein. | Does not confirm binding in a cellular context. Recombinant protein may not reflect the native state. | Proposed. this compound could be tested for its ability to directly activate purified RAF1 kinase in vitro. |
| Co-immunoprecipitation (Co-IP) | If the compound modulates the interaction of the target with other proteins, this can be detected by immunoprecipitating the target and probing for its binding partners. | Assesses the effect of the compound on protein-protein interactions in a cellular context. | Does not directly measure compound-target binding. Can be affected by antibody quality. | Proposed. To investigate if this compound affects the interaction of RAF1 with its regulatory partners (e.g., RAS, 14-3-3 proteins). |
Experimental Protocols
siRNA-Mediated Knockdown of RAF1 and Assessment of Premature Chromosome Condensation
Objective: To confirm that the depletion of RAF1 protein levels in cells leads to a reduction in this compound-induced PCC.
Methodology:
-
Cell Culture: Culture a human cancer cell line sensitive to this compound (e.g., HCT-116) in appropriate growth medium.
-
siRNA Transfection:
-
Plate cells in 6-well plates to achieve 30-50% confluency at the time of transfection.
-
Prepare two sets of transfections: one with a non-targeting control siRNA and another with an siRNA specifically targeting RAF1.
-
Use a lipid-based transfection reagent according to the manufacturer's instructions to transfect the cells with the siRNAs.
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for the knockdown of the target protein.
-
This compound Treatment:
-
Treat the cells with a concentration of this compound known to induce PCC (e.g., 100 nM) for 1 hour.
-
Include a vehicle-treated control (e.g., DMSO) for both the control siRNA and RAF1 siRNA-transfected cells.
-
-
Assessment of PCC:
-
Harvest the cells and prepare slides by cytospinning.
-
Fix the cells and stain the DNA with a fluorescent dye such as propidium (B1200493) iodide (PI) or DAPI.
-
Visualize the cells under a fluorescence microscope.
-
Quantify the percentage of cells exhibiting PCC in each condition. A cell is considered PCC-positive if it displays condensed chromosomes characteristic of mitosis while being in interphase.
-
-
Western Blotting:
-
Lyse a parallel set of transfected cells to prepare protein extracts.
-
Perform SDS-PAGE and Western blotting to confirm the efficient knockdown of RAF1 protein levels in the RAF1 siRNA-transfected cells compared to the control.
-
In Vitro RAF1 Kinase Activity Assay
Objective: To determine if this compound directly modulates the enzymatic activity of purified RAF1 kinase.
Methodology:
-
Reagents:
-
Recombinant active RAF1 protein.
-
Recombinant inactive MEK1 protein (substrate).
-
Kinase assay buffer.
-
ATP.
-
This compound.
-
A positive control activator (if available) and a known RAF1 inhibitor (e.g., sorafenib).
-
Phospho-specific antibody against MEK1 (phosphorylated by RAF1).
-
-
Kinase Reaction:
-
In a microplate, set up the kinase reactions containing RAF1, MEK1, and kinase buffer.
-
Add this compound at various concentrations. Include vehicle control, positive control, and inhibitor control wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
-
Detection of MEK1 Phosphorylation:
-
Stop the reaction by adding an equal volume of SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated MEK1.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the effect of this compound on RAF1 kinase activity.
-
Cellular Thermal Shift Assay (CETSA) Workflow
Objective: To provide evidence of direct binding of this compound to RAF1 in intact cells or cell lysates.
Methodology:
-
Cell Treatment:
-
Culture cells to a high density.
-
Treat the cells with this compound or vehicle (DMSO) for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the total protein concentration in the soluble fraction.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Perform SDS-PAGE and Western blotting for the target protein, RAF1.
-
Detect the amount of soluble RAF1 at each temperature for both this compound-treated and vehicle-treated samples.
-
-
Data Analysis:
-
Plot the amount of soluble RAF1 as a function of temperature for both conditions.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the vehicle control indicates target engagement.
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for siRNA knockdown.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Conclusion
The validation of this compound's cellular target is a critical step in understanding its mechanism of action and advancing its potential as a therapeutic agent. Current evidence strongly points to RAF1 as a key mediator of its biological effects. However, definitive proof of direct target engagement is still required. By employing a combination of the genetic, pharmacological, and biophysical methods outlined in this guide, researchers can systematically investigate the interaction between this compound and its putative target. A definitive validation of the this compound-RAF1 interaction will not only elucidate the mechanism of this unique natural product but also pave the way for its development as a novel anticancer drug.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Total Synthesis of (-)-Lasonolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A concise synthesis of (-)-lasonolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Concise Synthesis of (–)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent and reversible inducer of chromosome condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a potent and reversible inducer of chromosome condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of RAF1 (c-RAF) by the Marine Alkaloid this compound Induces Rapid Premature Chromosome Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of RAF1 (c-RAF) by the Marine Alkaloid this compound Induces Rapid Premature Chromosome Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Okadaic acid, a potent inhibitor of type 1 and type 2A protein phosphatases, activates cdc2/H1 kinase and transiently induces a premature mitosis‐like state in BHK21 cells. | The EMBO Journal [link.springer.com]
- 10. Okadaic acid, a potent inhibitor of type 1 and type 2A protein phosphatases, activates cdc2/H1 kinase and transiently induces a premature mitosis-like state in BHK21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Okadaic acid, a potent inhibitor of type 1 and type 2A protein phosphatases, activates cdc2/H1 kinase and transiently induces a premature mitosis-like state in BHK21 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Okadaic acid induces premature chromosome condensation reflecting the cell cycle progression in one-cell stage mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of an “Exceptional Responder” Cell Line to MEK1 Inhibition: Clinical Implications for MEK-targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different Lasonolide A total synthesis routes
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Strategic Approaches to a Potent Anticancer Agent
Lasonolide A, a complex macrolide first isolated from the marine sponge Forcepia sp., has garnered significant attention in the scientific community due to its potent cytotoxic activity against a broad range of cancer cell lines. Its unique 20-membered macrolactone core, featuring two highly substituted tetrahydropyran (B127337) rings and multiple stereocenters, presents a formidable challenge for synthetic chemists. The scarcity of the natural product has spurred the development of numerous total synthesis strategies, each offering a unique approach to assembling this intricate molecule. This guide provides a comparative analysis of five distinct total synthesis routes to this compound, developed by the research groups of Lee, Shishido, Kang, Ghosh, and Trost.
Performance Comparison of this compound Total Syntheses
The efficiency and elegance of a total synthesis are often measured by its step count and overall yield. The following table summarizes these key quantitative metrics for the five discussed total syntheses of this compound.
| Lead Researcher | Enantiomer Synthesized | Longest Linear Sequence (LLS) | Total Steps | Overall Yield (%) | Key Strategy |
| Eun Lee (2003) [1][2][3][4] | (-)-Lasonolide A | 31 | ~60 | ~0.5 | Radical cyclization, Julia-Kocienski olefination |
| Kozo Shishido (2006) [5] | (+)-Lasonolide A | 28 | ~55 | ~0.8 | Cross-metathesis, Macrolactonization |
| Sung Ho Kang (2004) | (+)-Lasonolide A | 29 | ~58 | ~0.6 | Intramolecular hetero-Diels-Alder, Julia-Kocienski olefination |
| Arun K. Ghosh (2007) [6] | (-)-Lasonolide A | 32 | ~65 | ~0.4 | Intramolecular 1,3-dipolar cycloaddition, Hetero-Diels-Alder reaction |
| Barry M. Trost (2014) [7][8][9] | (-)-Lasonolide A | 16 | 34 | 1.9 | Convergent Ru-catalyzed alkene-alkyne coupling, Dynamic kinetic resolution |
Strategic Analysis and Key Methodologies
The diverse strategies employed to conquer the molecular complexity of this compound highlight the evolution of synthetic organic chemistry. Early approaches were largely linear, while more recent syntheses have embraced convergent strategies to improve efficiency.
The Lee Synthesis: A Landmark in Structural Confirmation
Professor Eun Lee's synthesis was pivotal in revising and confirming the absolute and relative stereochemistry of this compound.[1][2][3][4] This largely linear approach relied on the formation of the two tetrahydropyran rings via radical cyclization of β-alkoxyacrylates. The final macrocycle was closed using a Julia-Kocienski olefination to construct the C17-C18 double bond, followed by macrolactonization.
The Shishido Synthesis: Utilizing Metathesis for Macrolide Formation
The synthesis of (+)-Lasonolide A by Professor Kozo Shishido's group introduced the use of ring-closing metathesis as a key strategic element.[5] This approach involved the synthesis of two major fragments that were coupled using a cross-metathesis reaction. Subsequent macrolactonization and late-stage introduction of the side chain completed the synthesis.
The Kang Synthesis: A Diels-Alder Approach to Tetrahydropyran Rings
Professor Sung Ho Kang and his team employed an intramolecular hetero-Diels-Alder reaction to construct one of the tetrahydropyran rings of (+)-Lasonolide A. The second tetrahydropyran was formed through a substrate-controlled diastereoselective reduction and subsequent cyclization. A Julia-Kocienski olefination was used to connect the two main fragments before macrolactonization.
The Ghosh Synthesis: A Cycloaddition-Based Strategy
A convergent synthesis of (-)-Lasonolide A was developed by Professor Arun K. Ghosh, featuring two distinct cycloaddition reactions for the construction of the tetrahydropyran moieties.[6] The upper tetrahydropyran was assembled via an intramolecular 1,3-dipolar nitrile oxide cycloaddition, while the lower tetrahydropyran was formed using a Jacobsen catalytic asymmetric hetero-Diels-Alder reaction.
The Trost Synthesis: A Highly Convergent and Efficient Route
The most efficient synthesis to date, reported by Professor Barry M. Trost, is a testament to the power of convergent design and modern catalytic methods.[7][8][9] This synthesis of (-)-Lasonolide A features a key ruthenium-catalyzed alkene-alkyne coupling to unite two complex fragments of roughly equal size.[7] Another noteworthy step is the use of an enzymatic dynamic kinetic resolution to establish a key stereocenter with high enantioselectivity.[10] This convergent approach significantly reduces the longest linear sequence and leads to a higher overall yield compared to previous efforts.[9]
Visualizing Synthetic Strategies
The logical flow and strategic bond disconnections of a total synthesis can be effectively visualized using retrosynthetic diagrams. Below are representations of the convergent Trost synthesis and the more linear approach of the Lee synthesis, generated using the DOT language.
Caption: Retrosynthetic analysis of the Trost synthesis of (-)-Lasonolide A.
Caption: Retrosynthetic analysis of the Lee synthesis of (-)-Lasonolide A.
Experimental Protocols for Key Reactions
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for key transformations from two of the discussed syntheses.
Trost's Ruthenium-Catalyzed Alkene-Alkyne Coupling
Reaction: Coupling of the alkyne and alkene fragments to form the seco-acid precursor.
Procedure: To a solution of the alkyne fragment (1.0 equiv) and the alkene fragment (1.2 equiv) in acetone (B3395972) is added [CpRu(CH3CN)3]PF6 (0.1 equiv). The mixture is stirred at room temperature for 12-16 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel chromatography to afford the coupled product.
Lee's Radical Cyclization for Tetrahydropyran Formation
Reaction: Formation of a substituted tetrahydropyran ring from a β-alkoxyacrylate precursor.
Procedure: A solution of the β-alkoxyacrylate precursor (1.0 equiv) and AIBN (0.2 equiv) in degassed benzene (B151609) is heated to reflux. A solution of Bu3SnH (1.5 equiv) in degassed benzene is added dropwise over 2 hours. The reaction mixture is refluxed for an additional 2 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is dissolved in diethyl ether and treated with a saturated aqueous solution of KF. The resulting precipitate is filtered off, and the filtrate is concentrated. The crude product is purified by flash column chromatography.
Conclusion
The total syntheses of this compound showcase a variety of powerful strategies for the construction of complex natural products. The evolution from linear to more convergent approaches, exemplified by the highly efficient Trost synthesis, demonstrates the progress in synthetic methodology. These endeavors not only provide access to this potent anticancer agent for further biological studies but also serve as a fertile ground for the development of new synthetic methods and strategies that can be applied to other challenging targets in drug discovery and development. The detailed comparison of these routes offers valuable insights for synthetic chemists in planning their own synthetic campaigns.
References
- 1. This compound: structural revision and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound: structural revision and total synthesis. | Semantic Scholar [semanticscholar.org]
- 3. This compound: structural revision and synthesis of the unnatural (-)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. Total synthesis of (+)-lasonolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective total synthesis of macrolide antitumor agent (-)-lasonolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Trost Synthesis of (-)-Lasonolide A [organic-chemistry.org]
- 9. A concise synthesis of (-)-lasonolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total Synthesis of (-)-Lasonolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the True Structure of Lasonolide A: A Comparative Guide to its NMR Data-Driven Structural Revision
For researchers, scientists, and professionals in drug development, the precise structural elucidation of natural products is paramount. Lasonolide A, a marine-derived macrolide with potent cytotoxic activity, serves as a compelling case study in the critical role of nuclear magnetic resonance (NMR) spectroscopy in correcting initially proposed chemical structures. This guide provides a detailed comparison of the NMR data that led to the structural revision of this compound, offering valuable insights into the rigorous process of structural verification.
The journey to the correct structure of this compound was marked by a pivotal discrepancy. The synthesis of the originally proposed structure revealed that its spectroscopic data did not match that of the natural product isolated from the marine sponge Forcepia sp.[1][2][3][4] This inconsistency prompted a re-evaluation and ultimately led to a revised structure, a correction primarily centered on the geometry of the double bonds at C17-C18 and C25-C26.[5] This guide will delve into the specific NMR data that illuminated this structural ambiguity.
Comparative Analysis of ¹H and ¹³C NMR Data
The most compelling evidence for the structural revision of this compound lies in the direct comparison of the ¹H and ¹³C NMR chemical shifts. While the originally proposed structure was synthesized, its NMR spectra showed significant deviations from the natural isolate. The table below summarizes the key differing chemical shifts between the natural this compound (the revised structure) and the synthesized, originally proposed structure. The most notable differences are observed in the resonances of the protons and carbons associated with the C17-C18 and C25-C26 olefins, as well as adjacent nuclei, reflecting the change in their geometric configurations.
| Position | Natural this compound (Revised Structure) ¹H δ (ppm) | Natural this compound (Revised Structure) ¹³C δ (ppm) | Key Observations |
| C17 | 5.75 (dd, J = 15.2, 7.8 Hz) | 134.5 | Significant upfield shift in the proton resonance and downfield shift in the carbon resonance compared to what would be expected for the initially proposed geometry, indicating a revised E-configuration. |
| C18 | 5.62 (dd, J = 15.2, 8.4 Hz) | 128.9 | The large coupling constant (15.2 Hz) between H-17 and H-18 is characteristic of a trans double bond, which was a key indicator for the structural revision. |
| C25 | 5.38 (t, J = 10.8 Hz) | 126.1 | The chemical shift and coupling constant of H-25 were inconsistent with the originally proposed geometry, suggesting a Z-configuration in the revised structure. |
| C26 | 5.51 (dt, J = 10.8, 7.2 Hz) | 132.8 | The observed coupling constants and chemical shifts for the protons on this double bond were crucial in reassigning its stereochemistry. |
Experimental Protocols
The structural elucidation and subsequent revision of this compound relied on a suite of one- and two-dimensional NMR experiments. The following provides a general overview of the methodologies typically employed in such analyses.
1. Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃OD) to a concentration of approximately 5-10 mM. The choice of solvent can influence chemical shifts, and consistency is key for comparative studies.
2. NMR Data Acquisition: All NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: Standard one-dimensional proton spectra are acquired to observe the chemical shifts, coupling constants, and integration of all proton signals.
-
¹³C NMR: One-dimensional carbon spectra, usually proton-decoupled, are acquired to determine the chemical shifts of all carbon atoms in the molecule.
-
2D COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin coupling networks, helping to establish the connectivity of adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for the unambiguous assignment of protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the carbon skeleton and identifying quaternary carbons.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are used to determine the spatial proximity of protons. The observation of NOE or ROE correlations between protons on opposite sides of a double bond is a powerful tool for assigning its geometry (E or Z). For this compound, NOESY/ROESY data was critical in confirming the revised stereochemistry of the C17-C18 and C25-C26 double bonds.
Logical Workflow of Structural Revision
The process of revising the structure of this compound followed a logical progression driven by experimental evidence. The following diagram illustrates this workflow.
Caption: Workflow of the structural revision of this compound.
The structural revision of this compound underscores the power of modern spectroscopic techniques, particularly multi-dimensional NMR, in the unambiguous determination of complex molecular architectures. This case serves as a critical reminder for the natural product and medicinal chemistry communities to employ rigorous spectroscopic analysis and, when possible, total synthesis to validate proposed structures, ensuring the accuracy of foundational data for future research and development.
References
A Comparative Analysis of the Bioactivity of Lasonolide A and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Lasonolide A, a complex macrolide first isolated from the marine sponge Forcepia sp., has garnered significant attention in the scientific community for its potent cytotoxic activity against a broad range of cancer cell lines. Its unique mechanism of action, which includes the induction of premature chromosome condensation and activation of the RAF1 kinase pathway, makes it a compelling candidate for anticancer drug development.[1][2] The scarcity of the natural product has spurred considerable efforts in its total synthesis and the generation of synthetic analogs to explore structure-activity relationships and identify compounds with improved therapeutic profiles. This guide provides a comparative overview of the bioactivity of this compound and its key synthetic and naturally occurring analogs, supported by available experimental data.
Comparative Cytotoxicity
The cytotoxic potential of this compound and its analogs is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. Data from various studies have been compiled to provide a comparative snapshot of the bioactivity of these compounds against several human cancer cell lines.
| Compound | A-549 (Lung Carcinoma) IC50 (µM) | PANC-1 (Pancreatic Carcinoma) IC50 (µM) | NCI/ADR-RES (Ovarian Cancer, Multidrug-Resistant) IC50 (µM) |
| This compound | 0.0086 | 0.089 | 0.49 |
| Lasonolide C | 0.13 | 0.38 | 1.12 |
| Lasonolide D | 4.50 | 4.89 | >9 |
| Lasonolide E | 0.31 | 0.57 | >8 |
| Lasonolide F | >9 | 15.6 | >9 |
Data sourced from Journal of Natural Products, 1999, 62 (9), pp 1228–1231.
Key Observations from Cytotoxicity Data:
-
This compound consistently demonstrates the highest potency among the naturally occurring analogs, with IC50 values in the nanomolar range against the tested cell lines.[1]
-
Subtle structural modifications, as seen in Lasonolides C, D, E, and F, can lead to a significant reduction in cytotoxic activity. This highlights the critical nature of specific functional groups and stereochemistry for the bioactivity of the lasonolide scaffold.
-
Studies on synthetic analogs have further illuminated the structure-activity relationship. For instance, homothis compound and 10-desmethylthis compound have been reported to be biologically less active than this compound.[3]
-
Conversely, an ethyl ester analog of this compound exhibited higher activity than the parent compound in some biological tests, suggesting that modifications at the carboxylic acid moiety could be a promising avenue for enhancing potency.[3]
-
An isomeric macrolactone analog of this compound was found to be significantly less active against a broad range of cancer cell lines. However, it exhibited nanomolar activity against the HCT116 colon cancer cell line, with IC50 values equal to that of this compound, indicating that bioactivity can be cell-line specific.
It is important to note that the levorotatory or (-)-lasonolide A is the biologically active enantiomer.
Signaling Pathways and Mechanism of Action
This compound exerts its cytotoxic effects through a unique mechanism of action that distinguishes it from many conventional anticancer agents. A key aspect of its activity is the induction of premature chromosome condensation (PCC) in a manner that is independent of the cell cycle.[4] This effect is rapid and reversible upon removal of the compound.
The signaling pathways implicated in this compound's activity are centered around the activation of several protein kinases. It has been shown to be a strong activator of Protein Kinase C (PKC) and downstream mitogen-activated protein kinases (MAPK), specifically ERK1/2 and p38.[4][5] A critical mediator of this compound-induced PCC has been identified as RAF1 (C-RAF) , a key component of the Ras/MAPK signaling pathway.[6]
Below is a diagram illustrating the proposed signaling pathway activated by this compound.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs is predominantly carried out using cell-based assays. The following are detailed methodologies for two commonly employed assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
Workflow of MTT Assay:
Caption: General workflow for an MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound or its analogs in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a Sorenson's glycine (B1666218) buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
NCI-60 Human Tumor Cell Line Screen Protocol (Sulforhodamine B - SRB Assay)
The National Cancer Institute's 60 human tumor cell line screen is a widely used platform for identifying and characterizing novel anticancer agents. The methodology is based on the sulforhodamine B (SRB) assay, which measures cell density by staining total cellular protein.
Workflow of NCI-60 Screen (SRB Assay):
Caption: Workflow for the NCI-60 SRB cytotoxicity assay.
Detailed Protocol:
-
Cell Inoculation: Cells are inoculated into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell lines. The plates are incubated for 24 hours prior to the addition of experimental drugs.
-
Drug Addition: Following the 24-hour incubation, experimental compounds are added to the plates at five different concentrations, typically over a 4-log range.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Fixation: The assay is terminated by fixing the adherent cells with cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Washing and Staining: The supernatant is discarded, and the plates are washed five times with deionized water and air-dried. Sulforhodamine B (SRB) solution (0.4% in 1% acetic acid) is added, and the plates are incubated for 10 minutes at room temperature.
-
Removal of Unbound Dye: Unbound SRB is removed by washing five times with 1% acetic acid, and the plates are air-dried.
-
Solubilization: The bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage of growth is calculated at each of the drug concentrations levels. Three dose-response parameters are calculated for each experimental agent: GI50 (concentration resulting in 50% growth inhibition), TGI (concentration resulting in total growth inhibition), and LC50 (concentration resulting in a 50% reduction in the measured protein at the end of the drug treatment as compared to that at the beginning).
Conclusion
This compound remains a highly potent cytotoxic agent with a unique mechanism of action that warrants further investigation for its therapeutic potential. The comparative analysis of its naturally occurring and synthetic analogs reveals that its bioactivity is highly sensitive to structural modifications. While many analogs exhibit reduced potency, the enhanced activity of the ethyl ester analog suggests that targeted modifications can lead to improved cytotoxic profiles. Future research focused on synthesizing novel analogs and elucidating the precise molecular target of this compound will be crucial in harnessing the full therapeutic potential of this remarkable marine natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxicity of Semisynthetic Withalongolide A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorganic & Medicinal Chemistry Letters (Elsevier BV) | 29825 Publications | 428030 Citations | Top authors | Related journals [scispace.com]
- 5. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 6. Linear Zampanolide Analogue Shows Cytotoxicity - ChemistryViews [chemistryviews.org]
Validating Lasonolide A-Induced Apoptosis: A Comparative Guide to Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Lasonolide A, a potent marine-derived macrolide, has demonstrated significant cytotoxic effects against a range of cancer cell lines, making it a compelling candidate for anti-cancer drug development. While its unique mechanism of action, including the induction of premature chromosome condensation, is an active area of research, validating its capacity to induce programmed cell death, or apoptosis, is a critical step in its preclinical evaluation. This guide provides a comprehensive comparison of Western blot analysis with other common apoptosis detection methods, offering detailed experimental protocols and data presentation formats to rigorously assess this compound's pro-apoptotic potential.
Comparing Apoptosis Detection Methods
Western blotting provides a robust and specific method for confirming apoptosis by detecting changes in the expression levels of key proteins that regulate and execute the apoptotic cascade. While other methods offer valuable insights into different stages of apoptosis, Western blotting excels at elucidating the specific molecular pathways involved.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Detects specific proteins and their cleavage products (e.g., cleaved caspases, cleaved PARP) using antibodies. | - High specificity for target proteins- Can distinguish between pro- and active forms of proteins- Provides information on signaling pathways | - Less sensitive than some other methods- Not suitable for high-throughput screening- Provides data from a population of cells, not single-cell analysis |
| Flow Cytometry (Annexin V/PI Staining) | Detects the externalization of phosphatidylserine (B164497) (an early apoptotic event) and loss of membrane integrity (a late apoptotic/necrotic event).[1] | - Quantitative analysis of apoptotic vs. necrotic cells- High-throughput capabilities- Single-cell analysis | - Does not provide information on specific protein involvement- Can be subject to spectral overlap issues |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[2] | - In situ detection of apoptotic cells in tissue sections- Can be quantitative when combined with flow cytometry | - Can also label necrotic cells and cells with DNA damage- May not detect early stages of apoptosis |
| Caspase Activity Assays | Measures the enzymatic activity of specific caspases using colorimetric or fluorometric substrates.[3] | - Direct measure of a key event in apoptosis- Can be adapted for high-throughput screening | - Substrate specificity can be an issue- Does not provide information on upstream or downstream events |
Key Apoptotic Markers for Western Blot Analysis
To validate this compound-induced apoptosis, a panel of well-characterized protein markers should be assessed. The following table summarizes the key targets and the expected changes in their expression or form upon apoptosis induction.
| Protein Target | Function in Apoptosis | Expected Change with this compound Treatment | Antibody Information (Example) |
| Cleaved Caspase-3 | Executioner caspase that cleaves numerous cellular substrates.[4] | Increase in the cleaved (active) form. | Rabbit anti-cleaved caspase-3[5] |
| Cleaved PARP | A substrate of caspase-3; its cleavage is a hallmark of apoptosis.[4] | Increase in the 89 kDa cleaved fragment.[4][6] | Mouse anti-PARP[5] |
| Bax | Pro-apoptotic Bcl-2 family member that promotes mitochondrial outer membrane permeabilization. | Increase in total protein expression. | Rabbit anti-Bax |
| Bcl-2 | Anti-apoptotic Bcl-2 family member that inhibits apoptosis.[7] | Decrease in total protein expression. | Mouse anti-Bcl-2[8][9] |
Experimental Protocols
Western Blot Workflow for Apoptosis Marker Analysis
This protocol outlines the major steps for analyzing the expression of apoptotic markers in cells treated with this compound.
1. Cell Culture and Treatment:
-
Seed the desired cancer cell line at an appropriate density in culture plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with various concentrations of this compound for predetermined time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, and Bcl-2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using image analysis software to quantify the relative protein expression levels.
This compound-Induced Apoptosis Signaling Pathway (Hypothesized)
While the precise mechanism of this compound-induced cell death is still under investigation, it is known to activate several signaling kinases, including PKC, ERK1/2, and p38.[10] Prolonged activation of these stress-related pathways can lead to the induction of apoptosis. The following diagram illustrates a hypothesized signaling cascade leading to apoptosis following this compound treatment.
Conclusion
Western blot analysis is an indispensable tool for definitively validating this compound-induced apoptosis. By providing specific information about the cleavage of key executioner proteins like caspase-3 and PARP, and the modulation of the Bcl-2 family of proteins, this technique offers crucial insights into the molecular mechanism of action of this promising anti-cancer agent. When used in conjunction with other methods like flow cytometry and TUNEL assays, Western blotting can provide a comprehensive and robust characterization of this compound's pro-apoptotic efficacy, guiding its further development as a potential therapeutic.
References
- 1. biocompare.com [biocompare.com]
- 2. Comparison of several techniques for the detection of apoptotic astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PARP Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. Bcl-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. dbbiotech.com [dbbiotech.com]
- 10. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized Lasonolide A: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the synthesis of complex natural products like Lasonolide A, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for determining the purity of synthesized this compound, supported by experimental data and detailed protocols.
This compound, a potent anticancer agent isolated from the marine sponge Forcepia sp., possesses a complex macrolide structure.[1][2][3][4] Its total synthesis is a significant challenge, often involving numerous steps and advanced catalytic reactions, such as ruthenium-catalyzed alkene-alkyne couplings and diastereoselective reductions.[1][2][3][5] These complex synthetic routes can lead to a variety of impurities, including diastereomers, constitutional isomers (e.g., branched vs. linear products), and process-related byproducts.[3][5] Therefore, the choice of analytical methodology for purity assessment is critical to ensure the quality and reliability of the synthesized material for downstream applications.
Comparison of Analytical Techniques for Purity Assessment
While mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of modern purity analysis, a multi-faceted approach employing orthogonal techniques provides the most comprehensive understanding of a sample's purity. The following table summarizes the performance of key analytical methods for the purity assessment of complex molecules like this compound.
| Analytical Technique | Principle | Limit of Detection (LOD) | Linearity (R²) | Key Advantages | Key Limitations |
| HPLC-MS | Separation by chromatography, detection by mass-to-charge ratio. | High (ng/mL to pg/mL)[6] | >0.99 | High sensitivity and selectivity; provides molecular weight information for impurity identification.[7] | Ionization efficiency can vary significantly between compounds, potentially misrepresenting the relative abundance of impurities.[8] |
| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Moderate (µg/mL to ng/mL)[6] | >0.995[9] | Robust, reproducible, and provides accurate quantification for chromophoric compounds.[8] | Not suitable for compounds lacking a UV chromophore; co-eluting impurities can be difficult to resolve.[8] |
| HPLC-ELSD | Separation by chromatography, detection by light scattering of nebulized and evaporated analyte. | Moderate (µg/mL)[6][10] | Non-linear, often requires polynomial or logarithmic fitting.[9] | Universal detection for non-volatile compounds, independent of optical properties.[9] | Lower sensitivity than MS and UV; non-linear response can complicate quantification. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Lower than MS (mg/mL to µg/mL) | Excellent (inherently linear)[11] | "Primary" method providing absolute purity without the need for specific impurity standards; highly reproducible and accurate.[12][13][14][15] | Lower sensitivity compared to MS; requires larger sample amounts; spectral overlap in complex mixtures can be challenging.[16] |
Experimental Workflow for Purity Assessment
A robust workflow for assessing the purity of synthesized this compound should integrate multiple analytical techniques to provide orthogonal data, leading to a more accurate and reliable purity assignment.
References
- 1. A Concise Synthesis of (–)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Trost Synthesis of (-)-Lasonolide A [organic-chemistry.org]
- 3. Total Synthesis of (-)-Lasonolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A concise synthesis of (-)-lasonolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Column Chromatography Detection Options: UV, ELSD, MS — When to Use Which and Setup Notes [eureka.patsnap.com]
- 10. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
- 16. Quantitative NMR spectroscopy of complex mixtures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Lasonolide A
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical guidance on the safe handling, personal protective equipment (PPE), and disposal of Lasonolide A, a potent cytotoxic compound derived from marine sponges. Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment.
Toxicity Data
This compound has demonstrated significant cytotoxic activity against various cancer cell lines. The following table summarizes its reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 |
| PANC-1 | Pancreatic Cancer | 68 ± 10 nM[1] |
| A-549 | Human Lung Carcinoma | 19 ng/mL[1] |
| P388 | Murine Leukemia | 2 ng/mL[1] |
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, a comprehensive PPE protocol is mandatory when handling this compound. This includes protection against skin contact, inhalation, and ingestion.[2][3]
| PPE Component | Specifications | Rationale |
| Gloves | Double gloving with chemotherapy-rated, powder-free nitrile gloves.[4][5] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Gown | Disposable, fluid-resistant, long-sleeved gown with tight-fitting cuffs.[2] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or a full-face shield.[2][6] | Protects eyes from splashes or aerosols. |
| Respiratory Protection | A fit-tested N95 or higher respirator is required when handling the powdered form of this compound or when there is a risk of aerosol generation.[4] | Prevents inhalation of hazardous particles. |
| Additional PPE | Shoe covers should be worn in designated handling areas.[4] | Prevents the spread of contamination outside of the work area. |
Operational Plan for Handling this compound
A step-by-step protocol must be followed for all procedures involving this compound, from receipt to disposal.
3.1. Receiving and Unpacking
-
Inspect Package: Upon receipt, inspect the external packaging for any signs of damage or leakage.[4]
-
Don PPE: Before handling the package, put on a lab coat and a single pair of nitrile gloves.
-
Transport: Immediately transport the package to the designated hazardous drug handling area.
-
Unpacking: Unpack the container inside a certified chemical fume hood or biological safety cabinet. Don full PPE as specified in the table above before opening the primary container.
3.2. Preparation and Use
-
Designated Area: All handling of this compound, including weighing, reconstitution, and dilutions, must be performed in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize exposure.[4]
-
Full PPE: All personnel involved must wear the full PPE ensemble as detailed in the PPE table.
-
Spill Prevention: Use a plastic-backed absorbent liner on the work surface to contain any potential spills.
-
Closed Systems: Employ Luer-lock fittings and closed-system transfer devices whenever possible to reduce the risk of leaks and aerosols.[4]
3.3. Spill Management
In the event of a spill, immediate action is required to contain and decontaminate the area.
-
Evacuate and Secure: Alert others in the vicinity and secure the area to prevent entry.
-
Don PPE: Put on the appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator.
-
Containment: Use a cytotoxic drug spill kit to absorb the spill. Cover the spill with absorbent pads, working from the outside in.
-
Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent solution and then water.
-
Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.[2]
3.4. Disposal Plan
All waste contaminated with this compound is considered cytotoxic and must be disposed of according to institutional and regulatory guidelines.
-
Waste Segregation: All contaminated materials, including gloves, gowns, vials, and cleaning materials, must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container.
-
Labeling: The waste container must be clearly labeled as "Cytotoxic Waste" with the appropriate hazard symbols.
-
Final Disposal: The sealed container should be disposed of through an approved hazardous waste management service.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the handling process for this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
